(S)-tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
tert-butyl (3S)-3-(hydroxymethyl)pyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3/c1-10(2,3)14-9(13)11-5-4-8(6-11)7-12/h8,12H,4-7H2,1-3H3/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKIGXXRMJFUUKV-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H](C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80363862 | |
| Record name | tert-Butyl (3S)-3-(hydroxymethyl)pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80363862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
199174-24-8 | |
| Record name | tert-Butyl (3S)-3-(hydroxymethyl)pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80363862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to (S)-tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate
This technical guide provides a comprehensive overview of the structure, properties, synthesis, and applications of (S)-tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate, a key chiral building block in modern drug discovery and development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries.
Introduction
This compound, also known as (S)-1-Boc-3-hydroxymethylpyrrolidine, is a versatile heterocyclic compound. Its structure combines a pyrrolidine ring, a chiral center at the C-3 position, a protected amine in the form of a tert-butyloxycarbonyl (Boc) group, and a reactive hydroxymethyl group. This unique combination of features makes it a valuable intermediate for the synthesis of complex molecular architectures with specific stereochemistry, which is crucial for the efficacy and safety of many pharmaceutical agents. The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds and FDA-approved drugs.
Structure and Properties
The chemical structure of this compound is characterized by a five-membered saturated nitrogen-containing ring. The Boc protecting group enhances its solubility in organic solvents and prevents unwanted reactions of the secondary amine, while the hydroxymethyl group provides a handle for further chemical modifications.
Chemical Structure
Caption: 2D Chemical Structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₉NO₃ | [1][2] |
| Molecular Weight | 201.26 g/mol | [1][2] |
| CAS Number | 199174-24-8 | [1] |
| Appearance | Colorless oil or white solid | [1] |
| Boiling Point | 289.5 °C at 760 mmHg | [2] |
| Density | 1.084 g/cm³ | [2] |
| Refractive Index | 1.483 | [2] |
| Flash Point | 128.9 °C | [2] |
| Solubility | Slightly soluble in water; Soluble in chloroform, DMSO, and methanol | [1][2] |
| Storage Temperature | 2-8°C | [2] |
| XLogP3 | 0.8 | [2] |
| Hydrogen Bond Donor Count | 1 | [2] |
| Hydrogen Bond Acceptor Count | 3 | [2] |
| Rotatable Bond Count | 3 | [2] |
Spectroscopic Data
| Spectroscopy | Data |
| ¹H NMR (CDCl₃, 500 MHz) | δ 3.87 – 3.78 (m, 1H), 3.73 – 3.63 (m, 2H), 3.40 – 3.26 (m, 2H), 1.99 – 1.73 (m, 4H), 1.67 – 1.48 (m, 3H), 1.46 (s, 9H), 1.45 – 1.32 (m, 1H) |
| ¹³C NMR (CDCl₃, 126 MHz) | δ 155.0, 79.3, 62.8, 56.9, 46.4, 31.0, 30.6, 29.3, 28.7, 23.6 |
| IR (film) νₘₐₓ | 3428, 2971, 2872, 1692, 1478, 1457, 1397, 1366, 1251, 1169, 1109, 1059 cm⁻¹ |
Synthesis
This compound can be synthesized through various routes, often starting from commercially available chiral precursors. A general synthetic approach is outlined below.
General Synthetic Workflow
Caption: A generalized workflow for the synthesis of the target compound.
Experimental Protocol
The following is a representative experimental protocol for the synthesis of this compound.
Materials:
-
(S)-1-[(1S)-1'-phenylethyl]pyrrolidine
-
1,2-dichloroethane
-
1-chloroethyl chloroformate
-
Diisopropylethylamine
-
Tetrahydrofuran (THF)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Ethyl acetate
-
Hexane
-
Anhydrous sodium sulfate
-
Silica gel
Procedure:
-
Dissolve (S)-1-[(1S)-1'-phenylethyl]pyrrolidine in 1,2-dichloroethane at room temperature.
-
Add 1-chloroethyl chloroformate to the solution and reflux the mixture for 5 hours.
-
Cool the reaction mixture to room temperature and add diisopropylethylamine. Reflux the mixture for an additional 3 hours.
-
After cooling, concentrate the mixture and dilute the residue with ethyl acetate. Wash with 1N aqueous hydrochloric acid.
-
Dry the organic layer with anhydrous sodium sulfate and concentrate under reduced pressure.
-
Dissolve the residue in methanol, add 1N aqueous hydrochloric acid, and wash with ethyl acetate.
-
Alkalize the aqueous solution with solid potassium carbonate and cool to 0°C.
-
In a separate flask, add di-tert-butyl dicarbonate to tetrahydrofuran at 0°C.
-
Add the aqueous solution from step 7 to the THF solution and stir for 3 hours.
-
Extract the organic material with ethyl acetate.
-
Dry the organic layer with anhydrous sodium sulfate and remove the solvent under reduced pressure.
-
Purify the residue by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to yield this compound as a colorless oil.[1]
Applications in Drug Development
The chiral nature and functional groups of this compound make it a valuable building block in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders and cancer.
Precursor for Niraparib (PARP Inhibitor)
This compound is a key intermediate in some synthetic routes to Niraparib, a potent poly (ADP-ribose) polymerase (PARP) inhibitor. Niraparib is used for the maintenance treatment of adult patients with recurrent epithelial ovarian, fallopian tube, or primary peritoneal cancer.
The PARP signaling pathway is crucial for DNA repair. In cancer cells with certain DNA repair defects (like BRCA mutations), inhibiting PARP leads to cell death.
Caption: Role as a precursor to Niraparib and its effect on the PARP signaling pathway.
Precursor for Janus Kinase (JAK) Inhibitors
This compound also serves as a precursor for the synthesis of Janus kinase (JAK) inhibitors. The JAK-STAT signaling pathway is a critical pathway for cytokine signaling that regulates immune responses and cell growth. Dysregulation of this pathway is implicated in various autoimmune diseases and cancers. JAK inhibitors block the activity of one or more of the Janus kinase family of enzymes (JAK1, JAK2, JAK3, TYK2), thereby interfering with the JAK-STAT signaling pathway.
Caption: Role as a precursor to JAK inhibitors and their effect on the JAK-STAT pathway.
Safety and Handling
This compound should be handled in a well-ventilated area by trained personnel. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.
Hazard Statements:
-
May cause skin irritation.
-
May cause serious eye irritation.
-
May cause respiratory irritation.
For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a fundamentally important chiral building block in the synthesis of high-value pharmaceutical compounds. Its well-defined stereochemistry and versatile functional groups allow for the construction of complex molecules with precise three-dimensional arrangements, which is a critical aspect of modern drug design. Its application in the synthesis of targeted therapies like PARP inhibitors and JAK inhibitors underscores its significance in the development of treatments for cancer and autoimmune diseases. This guide provides a foundational understanding of its properties and applications for researchers and developers in the pharmaceutical sciences.
References
Synthesis of (S)-1-Boc-3-hydroxymethylpyrrolidine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
(S)-1-Boc-3-hydroxymethylpyrrolidine is a chiral building block of significant interest in medicinal chemistry and drug development. Its defined stereochemistry is crucial for the desired biological activity and selectivity of the final pharmaceutical products. This technical guide provides a comprehensive overview of the primary synthetic routes to (S)-1-Boc-3-hydroxymethylpyrrolidine, offering detailed experimental protocols, comparative data, and visual representations of the synthetic pathways.
Core Synthetic Strategies
The enantioselective synthesis of (S)-1-Boc-3-hydroxymethylpyrrolidine can be achieved through several key strategies, primarily utilizing chiral pool starting materials or employing asymmetric synthesis methodologies. The most prominent routes originate from:
-
L-Glutamic Acid: A readily available and inexpensive chiral starting material.
-
L-Malic Acid: Another common chiral pool substrate.
-
Epichlorohydrin: An achiral precursor that can be transformed into the target molecule through a stereocontrolled process.
-
Direct Boc-protection of (S)-3-hydroxymethylpyrrolidine: A straightforward method if the chiral precursor is available.
-
Reduction of (S)-1-Boc-pyrrolidine-3-carboxylic acid: A functional group interconversion approach.
This guide will delve into the specifics of each of these synthetic pathways.
Comparative Data of Synthetic Routes
The following table summarizes the key quantitative data for the different synthetic approaches to provide a clear comparison of their efficiencies.
| Starting Material | Key Transformation(s) | Overall Yield | Purity | Key Advantages | Key Disadvantages |
| L-Glutamic Acid | Esterification, Boc-protection, Reduction, Cyclization | ~40-55% | >95% | Readily available, inexpensive chiral source. | Multi-step synthesis. |
| D-Malic Acid | Amidation, Cyclization, Reduction, Boc-protection | Not explicitly stated in reviewed literature | High | Established chiral pool synthesis. | Can be more expensive than L-glutamic acid.[1] |
| Epichlorohydrin | Ring-opening, Reduction, Cyclization, Boc-protection | >85%[1] | >95%[1] | High overall yield, cost-effective starting material.[1] | Requires careful control of stereochemistry. |
| (S)-3-hydroxymethylpyrrolidine | Boc-protection | High | >98% | Single-step, high purity. | Availability and cost of the starting material. |
| (S)-1-Boc-pyrrolidine-3-carboxylic acid | Reduction | High | High | Direct conversion of a related chiral building block. | Availability of the starting carboxylic acid. |
Experimental Protocols
This section provides detailed experimental methodologies for the key synthetic routes.
Synthesis from L-Glutamic Acid
This pathway involves the conversion of L-glutamic acid into a suitable intermediate, which is then cyclized to form the pyrrolidine ring.
Step 1: Esterification and N-Boc Protection of L-Glutamic Acid
-
To a solution of L-glutamic acid in a suitable solvent (e.g., a mixture of dioxane and water), add sodium hydroxide to adjust the pH to 8-9.
-
Add di-tert-butyl dicarbonate (Boc)₂O and stir the mixture at room temperature. The reaction progress is monitored by TLC.
-
After completion, the organic solvent is removed under reduced pressure. The aqueous layer is then acidified (e.g., with HCl) and extracted with an organic solvent like ethyl acetate.
-
The combined organic layers are washed, dried over anhydrous sodium sulfate, and concentrated to yield N-Boc-L-glutamic acid.
-
The carboxylic acid groups are then esterified, for example, by reaction with methanol in the presence of an acid catalyst, to give the corresponding dimethyl ester. A 92% yield has been reported for the Boc-protection step.
Step 2: Reduction and Cyclization
-
The N-Boc protected glutamic acid diester is reduced using a reducing agent such as sodium borohydride (NaBH₄) in a suitable solvent like methanol. This step reduces both ester groups to hydroxyl groups.
-
The resulting diol is then converted into a di-tosylate by reacting with p-toluenesulfonyl chloride in the presence of a base like triethylamine.
-
The di-tosylate undergoes intramolecular cyclization upon treatment with a suitable amine, which also serves as a base, to form the protected hydroxymethylpyrrolidine.
-
Subsequent workup and purification by column chromatography yield the desired (S)-1-Boc-3-hydroxymethylpyrrolidine. The overall yield for the multi-step process from L-glutamic acid is reported to be in the range of 44% to 55%.
Synthesis from Epichlorohydrin
This method provides a high-yield route from an achiral starting material.[1]
Step 1: Ring-opening of Epichlorohydrin
-
Epichlorohydrin is reacted with a cyanide source, such as sodium cyanide, in the presence of an acid to yield 4-chloro-3-hydroxy-butyronitrile.[1]
Step 2: Reductive Cyclization
-
The 4-chloro-3-hydroxy-butyronitrile is then subjected to a one-pot reduction and cyclization. A reducing agent like sodium borohydride in the presence of a Lewis acid such as boron trifluoride etherate is used to reduce the nitrile group to a primary amine.[1]
-
The resulting amino alcohol undergoes intramolecular cyclization under basic conditions to form 3-hydroxypyrrolidine.[1]
Step 3: N-Boc Protection
-
The crude 3-hydroxypyrrolidine is then protected with di-tert-butyl dicarbonate in a suitable solvent with a base to afford (S)-1-Boc-3-hydroxypyrrolidine.
-
The final product is purified by crystallization or column chromatography. This process is reported to have an overall yield of over 85% and a purity of greater than 95%.[1]
Direct Boc-protection of (S)-3-hydroxymethylpyrrolidine
This is the most straightforward method, provided the chiral starting material is available.
-
Dissolve (S)-3-hydroxymethylpyrrolidine in a suitable solvent such as dichloromethane.
-
Add a base, for example, triethylamine, to the solution.
-
Add di-tert-butyl dicarbonate (Boc)₂O to the reaction mixture, typically at 0 °C, and then allow it to warm to room temperature.
-
The reaction is stirred for several hours and monitored by TLC.
-
Upon completion, the reaction is quenched with an aqueous solution of sodium bicarbonate and the product is extracted with an organic solvent.
-
The organic layer is washed, dried, and concentrated to give the crude product, which can be purified by column chromatography if necessary.
Mandatory Visualizations
The following diagrams illustrate the synthetic pathways described above.
Caption: Synthetic pathway from L-Glutamic Acid.
Caption: Synthetic pathway from Epichlorohydrin.
Caption: Direct Boc-protection of (S)-3-hydroxymethylpyrrolidine.
Caption: Reduction of (S)-1-Boc-pyrrolidine-3-carboxylic acid.
Conclusion
The synthesis of (S)-1-Boc-3-hydroxymethylpyrrolidine can be accomplished through various reliable and scalable routes. The choice of a particular synthetic pathway will depend on factors such as the availability and cost of starting materials, desired scale of production, and the specific requirements for purity and enantiomeric excess. The methods starting from L-glutamic acid and epichlorohydrin represent robust and cost-effective options for large-scale synthesis, while the direct Boc-protection of the pre-existing chiral amine is a highly efficient, albeit potentially more expensive, alternative for smaller-scale applications. This guide provides the necessary foundational information for researchers and drug development professionals to select and implement the most suitable synthetic strategy for their specific needs.
References
(S)-tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate CAS number 199174-24-8
A Technical Guide to (S)-tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate
CAS Number: 199174-24-8
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, identified by CAS number 199174-24-8, is a versatile chiral building block of significant interest in medicinal chemistry and organic synthesis. Its structure incorporates a pyrrolidine ring, a common scaffold in biologically active compounds, protected by a tert-butyloxycarbonyl (Boc) group, and a functional hydroxymethyl side chain. This unique combination of features makes it a valuable intermediate for creating complex molecules with specific stereochemistry.[1][2]
The presence of the chiral center, the Boc protecting group for the amine, and the primary alcohol functionality allows for a wide range of selective chemical transformations. This guide provides an in-depth overview of its properties, synthesis, and key applications, serving as a technical resource for professionals in research and development.
Physicochemical and Computed Properties
The properties of this compound make it suitable for various synthetic applications. The Boc group enhances solubility in common organic solvents, and the primary alcohol serves as a handle for further functionalization.[1] Quantitative data is summarized below.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₉NO₃ | [1][3] |
| Molecular Weight | 201.26 g/mol | [1][3] |
| IUPAC Name | tert-butyl (3S)-3-(hydroxymethyl)pyrrolidine-1-carboxylate | [3] |
| Appearance | Low melting solid or colorless oil | [1][4] |
| Purity | ≥95% - ≥98% (by HPLC) | [1][5] |
| Boiling Point | 289.5 °C at 760 mmHg (for (R)-enantiomer) | |
| Topological Polar Surface Area (TPSA) | 49.8 Ų | [3][6] |
| Hydrogen Bond Donors | 1 | [6] |
| Hydrogen Bond Acceptors | 3 | [6] |
| Rotatable Bonds | 4 | [6] |
| Storage Conditions | 0-8 °C | [1][7] |
Synthesis and Purification Workflow
The synthesis of this compound is typically achieved through the protection of the pyrrolidine nitrogen with a Boc group. The following workflow and protocol describe a common synthetic route.
Caption: General workflow for the synthesis and purification.
Experimental Protocol: Synthesis
This protocol is adapted from established synthetic procedures.[8]
-
Preparation: Dissolve (S)-pyrrolidin-2-ylmethanol (1 equivalent) in dichloromethane (DCM).
-
Reagent Addition: Add di-tert-butyl dicarbonate (1 equivalent) to the solution.
-
Reaction: Stir the reaction mixture at room temperature for approximately 16 hours, monitoring for completion via Thin Layer Chromatography (TLC).
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Purification: Purify the resulting residue using silica gel column chromatography to yield the final product.[8]
Experimental Protocol: Purification
-
Column Preparation: Prepare a silica gel column using a suitable solvent system, such as a gradient of methanol in dichloromethane or hexane/ethyl acetate.[4][8]
-
Loading: Dissolve the crude residue in a minimal amount of the starting eluent and load it onto the column.
-
Elution: Elute the column with the solvent system, gradually increasing polarity.
-
Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to afford the final product as a colorless oil or low-melting solid.[1][4]
Applications in Research and Development
This compound is a cornerstone for synthetic campaigns in several scientific domains due to its versatile and chiral nature.
Caption: Key application areas for the title compound.
Pharmaceutical and Biochemical Research
The pyrrolidine scaffold is a privileged structure in medicinal chemistry, frequently found in drugs targeting the central nervous system.[2] This compound serves as a key intermediate in the synthesis of novel therapeutics, particularly for neurological disorders.[1][9] Its defined stereochemistry is crucial for achieving selective interactions with biological targets like enzymes and proteins, making it a valuable tool in biochemical studies to probe molecular interactions.[1]
Organic Synthesis and Downstream Reactions
In organic synthesis, the primary alcohol of this compound is a versatile functional group that can be transformed into various other functionalities, such as aldehydes, carboxylic acids, or halides, or used in coupling reactions. A common downstream application is the oxidation of the alcohol to an aldehyde, which is a key intermediate for further carbon-carbon bond-forming reactions.
Caption: Workflow for the oxidation to the corresponding aldehyde.
Experimental Protocol: TEMPO-mediated Oxidation
This protocol is based on a reported procedure for the oxidation of the title compound.[6]
-
Preparation: Dissolve this compound (1 equivalent) in dichloromethane (DCM).
-
Catalyst Addition: Add catalytic amounts of TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) and an aqueous solution of potassium bromide.
-
Oxidation: Cool the vigorously stirred mixture to 0 °C. Add an oxidizing agent (e.g., sodium hypochlorite solution) dropwise, maintaining the temperature at 0 °C.
-
Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.
-
Workup: Quench the reaction, separate the organic layer, wash it with brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude aldehyde.
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents the following hazards:
-
H315: Causes skin irritation.[3]
-
H319: Causes serious eye irritation.[3]
-
H335: May cause respiratory irritation.[3]
Handling Recommendations:
-
Use in a well-ventilated area or fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Store in a tightly sealed container in a cool, dry place as recommended (0-8 °C).[1][7]
Conclusion
This compound is a high-value chiral intermediate with broad applicability in modern chemical and pharmaceutical research. Its well-defined structure and versatile functional groups provide a reliable platform for the synthesis of complex, enantiomerically pure molecules. The protocols and data presented in this guide underscore its importance and provide a foundational resource for its effective use in the laboratory.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tert-butyl (3S)-3-(hydroxymethyl)pyrrolidine-1-carboxylate | C10H19NO3 | CID 1514341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (S)-3-HYDROXYMETHYL-PYRROLIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER | 199174-24-8 [chemicalbook.com]
- 5. molcore.com [molcore.com]
- 6. 199174-24-8 | (S)-1-Boc-(3-Hydroxymethyl)pyrrolidine | Chiral Building Blocks | Ambeed.com [ambeed.com]
- 7. usbio.net [usbio.net]
- 8. 2-HYDROXYMETHYL-PYRROLIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER | 170491-63-1 [chemicalbook.com]
- 9. chemimpex.com [chemimpex.com]
An In-depth Technical Guide to N-Boc-(S)-3-pyrrolidinemethanol and Related Chiral Building Blocks
An initial clarification on the chemical nomenclature: The compound name "N-Boc-(S)-3-pyrrolidinemethanol" is not standard and can be interpreted in a few ways. It most likely refers to a pyrrolidine ring with a tert-butoxycarbonyl (Boc) protecting group on the nitrogen, the (S) stereochemistry at a chiral center, and a hydroxymethyl group at the 3-position. The systematic name for this compound is (S)-tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate .
Alternatively, the name could be a slight misnomer for the more commonly used chiral building block, (S)-N-Boc-3-pyrrolidinol , which has a hydroxyl group directly attached to the 3-position of the pyrrolidine ring. Its systematic name is (S)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate .[1][2]
This guide will provide a comprehensive overview of the physical and chemical properties of both of these valuable compounds, with a primary focus on (S)-N-Boc-3-pyrrolidinol due to the wealth of available research and its widespread use in synthetic chemistry.
Part 1: (S)-N-Boc-3-pyrrolidinol
(S)-N-Boc-3-pyrrolidinol is a crucial chiral intermediate used extensively in the synthesis of a wide range of pharmaceutical compounds.[3][4] The presence of the Boc protecting group allows for selective reactions, while the chiral hydroxyl group serves as a key handle for building stereochemically complex molecules.[5]
Physical and Chemical Properties
The core physical and chemical characteristics of (S)-N-Boc-3-pyrrolidinol are summarized in the table below.
| Property | Value |
| CAS Number | 101469-92-5[2][6] |
| Molecular Formula | C₉H₁₇NO₃[2] |
| Molecular Weight | 187.24 g/mol [5][6][7] |
| Appearance | White to off-white crystalline solid or powder[4] |
| Melting Point | 60-64 °C[8] |
| Optical Activity | [α]²⁰/D +26±1, c = 1 in methanol (Note: sign of rotation can vary based on enantiomer)[4][5] |
| Solubility | Soluble in most organic solvents; insoluble in water.[5] |
| Density | 1.142 g/cm³[4] |
| Boiling Point | 273.3 °C at 760 mmHg[4] |
Experimental Protocols
Synthesis of (S)-N-Boc-3-pyrrolidinol via Asymmetric Reduction
A common method for synthesizing enantiomerically pure (S)-N-Boc-3-pyrrolidinol is the asymmetric reduction of the prochiral starting material, N-Boc-3-pyrrolidinone. The Corey-Bakshi-Shibata (CBS) reduction is a well-established example of this strategy.[3]
Materials:
-
N-Boc-3-pyrrolidinone
-
(S)-2-Methyl-CBS-oxazaborolidine
-
Borane-dimethyl sulfide complex (BMS)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
Ethyl acetate
-
1 M HCl
-
Saturated aqueous NaHCO₃
-
Brine
-
Anhydrous Na₂SO₄
-
Silica gel
Procedure:
-
Under an inert atmosphere (e.g., argon or nitrogen), a solution of N-Boc-3-pyrrolidinone (1.0 eq) in anhydrous THF is cooled to -78 °C.
-
A solution of (S)-2-Methyl-CBS-oxazaborolidine (0.1 eq) in THF is added dropwise to the cooled solution.
-
A solution of borane-dimethyl sulfide complex (1.0 M in THF, 0.6 eq) is added dropwise over 30 minutes, maintaining the temperature at -78 °C.[3]
-
The reaction mixture is stirred at -78 °C for 2 hours, then allowed to warm to room temperature and stirred for an additional hour.[3]
-
The reaction is carefully quenched by the slow addition of methanol at 0 °C.[3]
-
The solvent is removed under reduced pressure.
-
The residue is dissolved in ethyl acetate and washed sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.[3]
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.[3]
-
The crude product is purified by flash column chromatography on silica gel to yield (S)-N-Boc-3-pyrrolidinol.[3]
Mandatory Visualizations
Caption: Chemical Structure of (S)-N-Boc-3-pyrrolidinol.
Caption: Asymmetric Synthesis Workflow.
Part 2: this compound
This compound is the literal interpretation of "N-Boc-(S)-3-pyrrolidinemethanol". While less commonly cited in readily available literature than its 3-hydroxy counterpart, it is a valuable chiral building block.
Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₁₀H₁₉NO₃[9] |
| Molecular Weight | 201.26 g/mol [9] |
| IUPAC Name | tert-butyl (3S)-3-(hydroxymethyl)pyrrolidine-1-carboxylate[9] |
| SMILES | CC(C)(C)OC(=O)N1CC--INVALID-LINK--CO[9] |
| InChIKey | HKIGXXRMJFUUKV-QMMMGPOBSA-N[9] |
Experimental Protocols
A plausible synthetic route to N-Boc-3-pyrrolidine formaldehyde, a precursor to the target alcohol, involves the reduction of N-Boc-3-cyanopyrrolidine using diisobutylaluminum hydride (DIBAL-H).[10] Subsequent reduction of the aldehyde would yield the desired this compound.
General Synthesis Steps:
-
Cyanation: Introduction of a cyano group at the 3-position of a suitable pyrrolidine precursor.
-
Boc Protection: Protection of the pyrrolidine nitrogen with a Boc group.
-
Reduction to Aldehyde: Reduction of the nitrile to an aldehyde using a reagent like DIBAL-H.
-
Reduction to Alcohol: Reduction of the aldehyde to the primary alcohol.
Mandatory Visualization
Caption: Structure of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pschemicals.com [pschemicals.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. (S)-(+)-N-Boc-3-pyrrolidinol (97%) - Amerigo Scientific [amerigoscientific.com]
- 7. 1-Boc-3-pyrrolidinol | C9H17NO3 | CID 4416939 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. CAS#:101469-92-5 | (S)-tert-Butyl 3-hydroxypyrrolidine-1-carboxylate | Chemsrc [chemsrc.com]
- 9. tert-butyl (3S)-3-(hydroxymethyl)pyrrolidine-1-carboxylate | C10H19NO3 | CID 1514341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. CN101993404A - Method for synthesizing N-Boc-3-pyrrolidine formaldehyde - Google Patents [patents.google.com]
Chiral Pyrrolidine Building Blocks: A Technical Guide to Synthesis and Application
For Researchers, Scientists, and Drug Development Professionals
Chiral pyrrolidine scaffolds are a cornerstone of modern medicinal chemistry and drug discovery. Their rigid, five-membered ring structure provides a well-defined three-dimensional orientation for appended functional groups, making them ideal for creating molecules that can interact with high specificity at biological targets. Indeed, the pyrrolidine nucleus is one of the most prevalent five-membered non-aromatic nitrogen heterocycles found in drugs approved by the U.S. Food and Drug Administration (FDA)[1]. This technical guide provides an in-depth overview of the synthesis and application of these critical building blocks, with a focus on asymmetric organocatalysis, a powerful tool for their efficient and stereocontrolled preparation.
The Rise of Organocatalysis in Chiral Pyrrolidine Synthesis
The field of asymmetric organocatalysis, which utilizes small organic molecules as catalysts, has revolutionized the synthesis of chiral compounds. The amino acid L-proline, in particular, has been lauded as the "simplest enzyme" for its ability to catalyze a wide range of stereoselective transformations with high efficiency[2]. Proline and its derivatives are frequently employed in the synthesis of chiral pyrrolidine-containing molecules through various carbon-carbon bond-forming reactions.
The pioneering work in this area includes the Hajos–Parrish–Eder–Sauer–Wiechert reaction, an intramolecular aldol reaction catalyzed by proline, discovered in the early 1970s[3][4]. However, it was the report by List and Barbas in 2000 on the intermolecular proline-catalyzed aldol reaction that marked a significant breakthrough and sparked a renaissance in the field of organocatalysis[4][5]. These reactions typically proceed through an enamine-based mechanism, where the chiral catalyst and a carbonyl compound form a nucleophilic enamine intermediate that then reacts with an electrophile in a highly stereocontrolled manner.
Caption: General mechanism of proline-catalyzed asymmetric reactions.
Key Asymmetric Reactions for Pyrrolidine Synthesis
Several organocatalytic reactions are instrumental in the asymmetric synthesis of chiral pyrrolidines and their precursors. These methods offer mild reaction conditions and avoid the use of toxic or expensive metal catalysts[2].
-
Asymmetric Aldol Reaction: The direct asymmetric aldol reaction between ketones (like acetone) and various aldehydes, catalyzed by proline, is a foundational method[6]. This reaction provides access to chiral β-hydroxy ketones, which are versatile intermediates for further transformations into pyrrolidine derivatives.
-
Asymmetric Mannich Reaction: Proline and its derivatives also catalyze the direct asymmetric Mannich reaction, which involves the reaction of an aldehyde, an amine, and a ketone to produce β-amino carbonyl compounds. These products are valuable precursors for chiral amines and other nitrogen-containing heterocycles.
-
Asymmetric Michael Addition: The conjugate addition of nucleophiles to α,β-unsaturated aldehydes, mediated by chiral secondary amine catalysts, is a powerful strategy for creating stereocenters[7]. This reaction is particularly useful for the synthesis of precursors to bioactive γ-aminobutyric acid (GABA) derivatives[8].
Data Presentation: Performance of Chiral Pyrrolidine-Based Organocatalysts
The following table summarizes the performance of various chiral pyrrolidine-based organocatalysts in asymmetric Michael addition reactions, a key strategy for constructing functionalized chiral building blocks.
| Catalyst Type | Electrophile | Nucleophile | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| Diphenylprolinol silyl ether | α,β-Unsaturated aldehydes | Nitromethane | 53-94 | 91-95 | [8] |
| Dialkylprolinol silyl ether | α,β-Unsaturated aldehydes | Nitromethane | 42-71 | 87-98 | [7] |
| 4-Hydroxy-L-prolinamide | α,β-Unsaturated aldehydes | Nitromethane | 46-77 | 80-99 | [7] |
| Spiropyrrolidine | α,β-Unsaturated aldehydes | Nitromethane | 63-88 | 83-96 | [7] |
| cis-2,5-Disubstituted pyrrolidine | α,β-Unsaturated aldehydes | Nitromethane | up to 91 | up to >99 | [8] |
Experimental Protocols: A Representative Asymmetric Aldol Reaction
The following is a representative experimental protocol for a proline-catalyzed direct asymmetric aldol reaction between acetone and an aldehyde, based on seminal work in the field[6].
Materials:
-
L-proline (30 mol%)
-
Aldehyde (e.g., 4-nitrobenzaldehyde)
-
Acetone
-
Dimethyl sulfoxide (DMSO)
-
Standard laboratory glassware and purification supplies (silica gel for column chromatography)
Procedure:
-
To a solution of the aldehyde in a 4:1 mixture of DMSO and acetone, add L-proline (30 mol%).
-
Stir the reaction mixture at room temperature for the specified duration (e.g., 4-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired chiral aldol product.
-
Determine the enantiomeric excess of the product using chiral high-performance liquid chromatography (HPLC).
Caption: A typical experimental workflow for a proline-catalyzed aldol reaction.
Advanced Synthetic Strategies and Applications
Beyond proline catalysis, other innovative methods for constructing chiral pyrrolidines have emerged:
-
"Clip-Cycle" Synthesis: This strategy involves "clipping" together a N-protected bis-homoallylic amine with a thioacrylate to create an activated alkene. A subsequent enantioselective intramolecular aza-Michael cyclization, catalyzed by a chiral phosphoric acid, yields enantioenriched pyrrolidines[9]. This method is particularly useful for synthesizing 2,2- and 3,3-disubstituted and spiropyrrolidines[9].
-
Biocatalysis: Engineered enzymes, such as cytochrome P411 variants, have been developed to catalyze the intramolecular C(sp3)–H amination of organic azides to construct chiral pyrrolidines with good enantioselectivity and catalytic efficiency[10].
-
Chiral Pool Synthesis: Readily available and inexpensive chiral molecules like L-proline and 4-hydroxy-L-proline serve as versatile starting materials for the synthesis of a wide array of functionalized pyrrolidine derivatives[11].
The resulting chiral pyrrolidine building blocks are invaluable in drug discovery. For instance, (2R,4R)-benzyl 4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate is a key intermediate in the synthesis of potential antiviral and anticancer drugs where stereospecificity is crucial for efficacy and safety[12]. The pyrrolidine motif is also found in inhibitors of neuronal nitric oxide synthase (nNOS), which are being investigated for the treatment of neurodegenerative diseases[13].
Conclusion
Chiral pyrrolidine building blocks are indispensable tools in the development of new therapeutic agents. The advent of asymmetric organocatalysis, particularly using proline and its derivatives, has provided efficient and environmentally benign methods for their synthesis. The continued development of novel synthetic strategies, including biocatalysis and innovative cyclization reactions, will undoubtedly expand the chemical space accessible to medicinal chemists. A thorough understanding of the synthesis and application of these versatile scaffolds is essential for researchers and scientists working at the forefront of drug discovery and development.
References
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemistry.illinois.edu [chemistry.illinois.edu]
- 3. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]
- 4. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis and application of chiral cis-2,5-disubstituted pyrrolidine organocatalysts - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Synthesis and application of chiral cis-2,5-disubstituted pyrrolidine organocatalysts - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. nbinno.com [nbinno.com]
- 13. Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
(S)-1-Boc-3-(hydroxymethyl)pyrrolidine: A Technical Guide to Safe Handling and Application
For Researchers, Scientists, and Drug Development Professionals
(S)-1-Boc-3-(hydroxymethyl)pyrrolidine is a valuable chiral building block in the synthesis of complex molecules, particularly in the development of novel pharmaceuticals. Its bifunctional nature, possessing a protected amine and a primary alcohol, allows for sequential and site-selective modifications, making it a key intermediate in multi-step synthetic routes. This guide provides a comprehensive overview of its safety, handling, and key applications to ensure its proper use in a laboratory setting.
Chemical and Physical Properties
(S)-1-Boc-3-(hydroxymethyl)pyrrolidine is a colorless to light orange or yellow, clear liquid or a white to light yellow solid, underscoring the importance of consulting the supplier-specific information.[1] It is stable at room temperature with a long shelf life when stored properly.[1]
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₉NO₃ | --INVALID-LINK--[2] |
| Molecular Weight | 201.27 g/mol | --INVALID-LINK--[2] |
| CAS Number | 199174-24-8 | --INVALID-LINK--[3] |
| Appearance | Clear, colorless to light orange/yellow liquid or white to light yellow solid | --INVALID-LINK--, --INVALID-LINK-- |
| Boiling Point | 285-291 °C | --INVALID-LINK--[4] |
| Density | 1.089 g/cm³ | --INVALID-LINK--[4] |
| Flash Point | 128.9 °C | --INVALID-LINK--[4] |
| Refractive Index | 1.4680 to 1.4720 | --INVALID-LINK--[4] |
| pKa | 14.93 ± 0.10 (Predicted) | --INVALID-LINK--[4] |
| Storage Temperature | Room Temperature, Keep in dark place, Sealed in dry | --INVALID-LINK--[4] |
Safety and Hazard Information
This compound is classified as hazardous. Adherence to strict safety protocols is mandatory to prevent exposure and ensure a safe laboratory environment.
GHS Classification
| Hazard Class | Category | Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | Category 3 | ☠️ | Danger | H301: Toxic if swallowed |
| Skin Corrosion/Irritation | Category 2 | ⚠️ | Warning | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Category 2A | ⚠️ | Warning | H319: Causes serious eye irritation |
| Specific target organ toxicity, single exposure; Respiratory tract irritation | Category 3 | ⚠️ | Warning | H335: May cause respiratory irritation |
| Hazardous to the aquatic environment, long-term hazard | Category 1 | 環境 | Warning | H410: Very toxic to aquatic life with long lasting effects |
GHS classification data is compiled from multiple sources and may vary slightly between suppliers.
Precautionary Statements
A comprehensive list of precautionary statements is provided below:
| Code | Prevention | Response | Storage | Disposal |
| P261 | Avoid breathing dust/fume/gas/mist/vapours/spray. | P301 + P310 | P405 | P501 |
| P264 | Wash skin thoroughly after handling. | IF SWALLOWED: Immediately call a POISON CENTER/doctor. | Store locked up. | Dispose of contents/container to an approved waste disposal plant. |
| P270 | Do not eat, drink or smoke when using this product. | P302 + P352 | ||
| P271 | Use only outdoors or in a well-ventilated area. | IF ON SKIN: Wash with plenty of water. | ||
| P273 | Avoid release to the environment. | P304 + P340 | ||
| P280 | Wear protective gloves/ protective clothing/ eye protection/ face protection. | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | ||
| P305 + P351 + P338 | ||||
| IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | ||||
| P312 | ||||
| Call a POISON CENTER/doctor if you feel unwell. | ||||
| P321 | ||||
| Specific treatment (see supplemental first aid instruction on this label). | ||||
| P330 | ||||
| Rinse mouth. | ||||
| P332 + P313 | ||||
| If skin irritation occurs: Get medical advice/ attention. | ||||
| P337 + P313 | ||||
| If eye irritation persists: Get medical advice/ attention. | ||||
| P362 + P364 | ||||
| Take off contaminated clothing and wash it before reuse. | ||||
| P391 | ||||
| Collect spillage. |
First Aid Measures
| Exposure Route | First Aid Protocol |
| Inhalation | Move the victim to fresh air. If breathing is difficult, administer oxygen. If the victim is not breathing, provide artificial respiration and seek immediate medical attention. |
| Skin Contact | Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of water for at least 15 minutes. Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. |
Handling and Storage
Proper handling and storage are crucial to maintain the integrity of the compound and ensure the safety of laboratory personnel.
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.
-
Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a laboratory coat. Ensure that gloves are changed frequently, especially after contact with the substance.
-
Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge when handling the substance outside of a fume hood or when aerosols may be generated.
Safe Handling Practices
-
Handle in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid contact with skin, eyes, and clothing.
-
If handling the solid form, avoid the formation of dust and aerosols.
-
Use non-sparking tools to prevent ignition.
-
Wash hands thoroughly after handling the substance.
-
Do not eat, drink, or smoke in areas where the chemical is handled.
Storage Conditions
-
Store in a tightly closed container in a dry and well-ventilated place.
-
Keep in a dark place, as some sources suggest light sensitivity.[4]
-
Recommended storage is at room temperature.[4]
Experimental Protocols
(S)-1-Boc-3-(hydroxymethyl)pyrrolidine is a versatile intermediate. The primary alcohol can undergo various transformations such as oxidation, mesylation for subsequent nucleophilic substitution, or participation in Mitsunobu reactions. The Boc-protecting group can be readily removed under acidic conditions to liberate the secondary amine for further functionalization.
General Workflow for Handling
The following diagram illustrates a general workflow for the safe handling of (S)-1-Boc-3-(hydroxymethyl)pyrrolidine in a laboratory setting.
Caption: General laboratory workflow for handling (S)-1-Boc-3-(hydroxymethyl)pyrrolidine.
Representative Reaction: Oxidation to Aldehyde
The primary alcohol of (S)-1-Boc-3-(hydroxymethyl)pyrrolidine can be oxidized to the corresponding aldehyde, a key intermediate for further carbon-carbon bond-forming reactions. A common method for this transformation is the Dess-Martin periodinane (DMP) oxidation.
Materials:
-
(S)-1-Boc-3-(hydroxymethyl)pyrrolidine
-
Dess-Martin periodinane
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and other standard laboratory glassware
Procedure:
-
Dissolve (S)-1-Boc-3-(hydroxymethyl)pyrrolidine (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add Dess-Martin periodinane (1.1-1.5 eq) to the solution in portions at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Upon completion, dilute the reaction mixture with DCM and pour it into a separatory funnel containing a mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃ solutions.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude aldehyde.
-
The crude product can be purified by silica gel column chromatography if necessary.
Representative Reaction: Mesylation
Activation of the hydroxyl group as a mesylate allows for subsequent nucleophilic substitution, often with inversion of stereochemistry.
Materials:
-
(S)-1-Boc-3-(hydroxymethyl)pyrrolidine
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (Et₃N) or another suitable base
-
Dichloromethane (DCM), anhydrous
-
Round-bottom flask, magnetic stirrer, ice bath, and other standard laboratory glassware
Procedure:
-
Dissolve (S)-1-Boc-3-(hydroxymethyl)pyrrolidine (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.5 eq).
-
Slowly add methanesulfonyl chloride (1.2 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
Stir the reaction at 0 °C until completion, as monitored by TLC.
-
Perform an aqueous work-up by adding water and separating the layers.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude mesylate.
Role in Drug Discovery: Intermediate for REV-ERB Agonist SR9009
(S)-1-Boc-3-(hydroxymethyl)pyrrolidine is a documented intermediate in the synthesis of SR9009.[5] SR9009 is a synthetic agonist of the REV-ERB nuclear receptors (REV-ERBα and REV-ERBβ), which are key regulators of the circadian clock and metabolism.
The REV-ERB signaling pathway is a critical component of the mammalian circadian clock. The core clock mechanism involves a transcription-translation feedback loop. The heterodimer of CLOCK and BMAL1 proteins activates the transcription of Period (Per) and Cryptochrome (Cry) genes. The PER and CRY proteins then translocate to the nucleus and inhibit the activity of CLOCK/BMAL1, thus repressing their own transcription. REV-ERBα/β acts as an additional regulatory loop by directly repressing the transcription of Bmal1. By activating REV-ERB, agonists like SR9009 can modulate the expression of core clock genes and influence various metabolic processes.
Caption: Simplified diagram of the REV-ERB role in the circadian clock.
Conclusion
(S)-1-Boc-3-(hydroxymethyl)pyrrolidine is a valuable and versatile chiral intermediate for chemical synthesis. Its hazardous nature necessitates strict adherence to safety and handling protocols. A thorough understanding of its properties and reactivity, as outlined in this guide, will enable researchers to utilize this compound safely and effectively in the pursuit of new therapeutic agents.
References
In-Depth Technical Guide: Physicochemical Properties of tert-butyl (3S)-3-(hydroxymethyl)pyrrolidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and relevant synthetic workflows for tert-butyl (3S)-3-(hydroxymethyl)pyrrolidine-1-carboxylate, a key chiral building block in pharmaceutical synthesis. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.
Core Topic: Solubility Profile
The solubility of a compound is a critical physicochemical property that influences its bioavailability, formulation, and route of administration. Understanding the solubility of tert-butyl (3S)-3-(hydroxymethyl)pyrrolidine-1-carboxylate in various solvent systems is essential for its application in synthetic chemistry and pharmaceutical sciences.
Quantitative Solubility Data
While specific quantitative solubility data (e.g., in g/L or mg/mL) for tert-butyl (3S)-3-(hydroxymethyl)pyrrolidine-1-carboxylate is not extensively documented in publicly available literature, its qualitative solubility in common laboratory solvents has been reported. The following table summarizes the available information.
| Solvent System | Temperature (°C) | Solubility |
| Water | Not Specified | Slightly Soluble[1][2] |
| Chloroform | Not Specified | Soluble[1][2] |
| Methanol | Not Specified | Soluble[1] |
| Dichloromethane (DCM) | Not Specified | Soluble |
| Tetrahydrofuran (THF) | Not Specified | Soluble |
| Dimethyl Sulfoxide (DMSO) | Not Specified | Soluble |
Note: "Soluble" and "Slightly Soluble" are qualitative terms. For precise applications, experimental determination of solubility is highly recommended.
Experimental Protocols
A detailed experimental protocol for the determination of solubility is crucial for obtaining reliable and reproducible data. Below is a generalized methodology based on the conventional shake-flask method, which can be adapted for tert-butyl (3S)-3-(hydroxymethyl)pyrrolidine-1-carboxylate.
Protocol: Equilibrium Solubility Determination via Shake-Flask Method
Objective: To determine the equilibrium solubility of tert-butyl (3S)-3-(hydroxymethyl)pyrrolidine-1-carboxylate in a specified solvent at a controlled temperature.
Materials:
-
tert-butyl (3S)-3-(hydroxymethyl)pyrrolidine-1-carboxylate (solid)
-
Solvent of interest (e.g., water, ethanol, phosphate buffer)
-
Shaking incubator or thermostated water bath with orbital shaker
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)
-
Volumetric flasks and pipettes
-
Analytical balance
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid tert-butyl (3S)-3-(hydroxymethyl)pyrrolidine-1-carboxylate to a known volume of the selected solvent in a sealed container (e.g., a glass vial). The presence of undissolved solid is essential to ensure that equilibrium is reached.
-
Place the container in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the mixture for a sufficient period (typically 24-72 hours) to allow it to reach equilibrium. The time required may need to be determined empirically.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the suspension to settle for a short period.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter to remove any undissolved solid particles. This step is critical to prevent inflation of the measured solubility.
-
-
Quantification:
-
Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the diluted sample using a validated HPLC method to determine the concentration of tert-butyl (3S)-3-(hydroxymethyl)pyrrolidine-1-carboxylate.
-
Prepare a calibration curve using standard solutions of the compound of known concentrations to ensure accurate quantification.
-
-
Data Analysis:
-
Calculate the concentration of the compound in the original undiluted supernatant, taking into account the dilution factor.
-
The resulting concentration represents the equilibrium solubility of the compound in the tested solvent at the specified temperature.
-
Mandatory Visualizations
General Synthesis and Purification Workflow
The following diagram illustrates a general workflow for the synthesis and purification of pyrrolidine derivatives like tert-butyl (3S)-3-(hydroxymethyl)pyrrolidine-1-carboxylate, which is often synthesized from a precursor such as N-Boc-L-proline.
References
Spectroscopic and Analytical Profile of (S)-Boc-3-hydroxymethylpyrrolidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the chiral building block, (S)-tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate, commonly known as (S)-Boc-3-hydroxymethylpyrrolidine. This compound is a valuable intermediate in the synthesis of various pharmaceutical agents. Accurate analytical characterization is crucial for its use in research and drug development. This document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics and provides detailed experimental protocols for data acquisition.
Chemical and Physical Properties
| Identifier | Value |
| IUPAC Name | tert-butyl (3S)-3-(hydroxymethyl)pyrrolidine-1-carboxylate[1] |
| Synonyms | (S)-1-Boc-3-hydroxymethylpyrrolidine, this compound |
| CAS Number | 199174-24-8[1] |
| Molecular Formula | C₁₀H₁₉NO₃[1][2] |
| Molecular Weight | 201.26 g/mol [1][2] |
| Appearance | Colorless oil[2] |
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for (S)-Boc-3-hydroxymethylpyrrolidine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data
Solvent: CDCl₃, Frequency: 500 MHz
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 3.87 – 3.78 | m | 1H | Pyrrolidine ring proton |
| 3.73 – 3.63 | m | 2H | Pyrrolidine ring protons |
| 3.40 – 3.26 | m | 2H | -CH₂OH |
| 1.99 – 1.73 | m | 4H | Pyrrolidine ring protons |
| 1.67 – 1.48 | m | 3H | Pyrrolidine ring proton and -OH |
| 1.46 | s | 9H | Boc group (-C(CH₃)₃) |
| 1.45 – 1.32 | m | 1H | Pyrrolidine ring proton |
¹³C NMR (Carbon NMR) Data
Solvent: CDCl₃, Frequency: 126 MHz
| Chemical Shift (δ) ppm | Assignment |
| 155.0 | C=O (Boc group) |
| 79.3 | -C (CH₃)₃ (Boc group) |
| 62.8 | -C H₂OH |
| 56.9 | Pyrrolidine ring carbon |
| 46.4 | Pyrrolidine ring carbon |
| 31.0 | Pyrrolidine ring carbon |
| 30.6 | Pyrrolidine ring carbon |
| 29.3 | Pyrrolidine ring carbon |
| 28.7 | -C(C H₃)₃ (Boc group) |
| 23.6 | Pyrrolidine ring carbon |
Infrared (IR) Spectroscopy
Technique: Film
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3428 | Strong, Broad | O-H stretch (alcohol) |
| 2971, 2872 | Strong | C-H stretch (alkane) |
| 1692 | Strong | C=O stretch (carbamate) |
| 1478, 1457 | Medium | C-H bend (alkane) |
| 1397, 1366 | Medium | C-H bend (gem-dimethyl of Boc group) |
| 1251 | Strong | C-N stretch |
| 1169 | Strong | C-O stretch (carbamate) |
| 1109, 1059 | Strong | C-O stretch (alcohol) |
Mass Spectrometry (MS)
| m/z | Ion | Description |
| 202.1439 | [M+H]⁺ | Protonated molecular ion |
| 224.1259 | [M+Na]⁺ | Sodium adduct |
| 146.0919 | [M+H-C₄H₈]⁺ | Loss of isobutylene (56 Da) from the Boc group |
| 102.0862 | [M+H-Boc]⁺ | Loss of the entire Boc group (100 Da) |
| 57.0704 | [C₄H₉]⁺ | tert-butyl cation |
Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation and confirmation.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of (S)-Boc-3-hydroxymethylpyrrolidine and dissolve it in approximately 0.7 mL of Chloroform-d (CDCl₃) in a clean, dry vial.
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the field frequency using the deuterium signal from the solvent.
-
Tune and shim the instrument to optimize the magnetic field homogeneity.
-
-
¹H NMR Acquisition:
-
Spectrometer Frequency: 500 MHz.
-
Acquire a ¹H NMR spectrum using standard parameters (e.g., 16 scans, 1-second relaxation delay).
-
-
¹³C NMR Acquisition:
-
Spectrometer Frequency: 126 MHz.
-
Acquire a proton-decoupled ¹³C NMR spectrum (e.g., 1024 scans, 2-second relaxation delay).
-
-
Data Processing:
-
Process both spectra using appropriate software. This includes Fourier transformation, phase correction, and baseline correction.
-
Calibrate the spectra using the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).
-
Integrate the peaks in the ¹H spectrum and assign all signals in both spectra to the corresponding atoms in the structure.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Technique: Attenuated Total Reflectance (ATR) FT-IR is recommended as the sample is an oil.
-
Sample Preparation:
-
Ensure the ATR crystal is clean by wiping it with a soft cloth moistened with a volatile solvent (e.g., isopropanol) and allowing it to dry completely.
-
Acquire a background spectrum of the clean, empty ATR crystal.
-
Place a small drop of (S)-Boc-3-hydroxymethylpyrrolidine directly onto the center of the ATR crystal.
-
-
Data Acquisition:
-
Acquire the IR spectrum over a range of 4000-400 cm⁻¹.
-
A resolution of 4 cm⁻¹ and an accumulation of 16-32 scans are typically sufficient.
-
-
Data Analysis: The instrument software will generate the transmittance or absorbance spectrum. Identify and assign the characteristic absorption bands to the corresponding functional groups.
Mass Spectrometry (MS)
Objective: To confirm the molecular weight and study the fragmentation pattern of the molecule.
Methodology:
-
Technique: Electrospray Ionization (ESI) coupled with a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap) is recommended.
-
Sample Preparation:
-
Prepare a stock solution of (S)-Boc-3-hydroxymethylpyrrolidine in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with a solvent mixture compatible with ESI-MS, such as 50:50 acetonitrile:water with 0.1% formic acid to promote protonation.
-
-
Instrument Setup and Data Acquisition:
-
Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.
-
Acquire the mass spectrum in positive ion mode over an appropriate m/z range (e.g., 50-500).
-
Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to achieve good signal intensity and minimize in-source fragmentation.
-
-
Data Analysis:
-
Identify the peak corresponding to the protonated molecular ion ([M+H]⁺).
-
Identify other adducts (e.g., [M+Na]⁺) and characteristic fragment ions.
-
Compare the observed exact mass with the calculated theoretical mass to confirm the elemental composition.
-
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of (S)-Boc-3-hydroxymethylpyrrolidine.
Caption: Workflow for the spectroscopic characterization of (S)-Boc-3-hydroxymethylpyrrolidine.
References
A Technical Guide to (S)-tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate: Commercial Availability, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate, a chiral pyrrolidine derivative, is a crucial building block in modern medicinal chemistry. Its stereodefined structure makes it an invaluable intermediate in the synthesis of complex molecular architectures, particularly for active pharmaceutical ingredients (APIs). This technical guide provides an in-depth overview of its commercial availability, key chemical properties, a representative synthetic protocol, and its application in the synthesis of antiviral agents.
Commercial Availability and Supplier Specifications
This compound is readily available from a variety of commercial suppliers. While purity levels are consistently high, data on enantiomeric excess (ee), a critical parameter for chiral compounds, is not always explicitly stated by all vendors. Researchers are advised to request lot-specific Certificates of Analysis for detailed purity and enantiomeric excess information.
| Supplier/Source | CAS Number | Molecular Weight ( g/mol ) | Purity | Physical Form | Storage Conditions |
| General Data (PubChem) [1] | 199174-24-8 | 201.26 | - | - | - |
| Career Henan Chemical Co. [2] | 199174-24-8 | 201.26 | 99% | - | - |
| Chem-Impex [3] | 199174-24-8 | 201.26 | ≥ 95% (HPLC) | Low melting solid | 0-8°C |
| BuyersGuideChem [4] | 199174-24-8 | 201.26 | 97+% | - | - |
| ChemScene [5] | 199174-24-8 | 201.26 | ≥95% | - | Room temperature |
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C10H19NO3 | PubChem[1] |
| IUPAC Name | tert-butyl (3S)-3-(hydroxymethyl)pyrrolidine-1-carboxylate | PubChem[1] |
| Boiling Point | 289.5 °C at 760 mmHg | LookChem[6] |
| Density | 1.084 g/cm³ | LookChem[6] |
| Refractive Index | 1.483 | LookChem[6] |
Representative Synthesis Protocol
The synthesis of this compound can be achieved through the reduction of the corresponding carboxylic acid. The following is a representative experimental protocol adapted from general procedures for similar reductions.[7]
Reaction: Reduction of (S)-1-Boc-pyrrolidine-3-carboxylic acid
Reagents and Materials:
-
(S)-1-Boc-pyrrolidine-3-carboxylic acid
-
Borane-tetrahydrofuran complex (BH3·THF) or Sodium Borohydride (NaBH4) with a suitable activating agent (e.g., iodine or a Lewis acid)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (S)-1-Boc-pyrrolidine-3-carboxylic acid in anhydrous THF.
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Reduction: Slowly add the borane-THF complex solution dropwise to the stirred solution of the carboxylic acid. If using sodium borohydride, it may be added portionwise, followed by the activating agent.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully quench the reaction by the slow, dropwise addition of methanol at 0°C.
-
Work-up: Concentrate the mixture under reduced pressure using a rotary evaporator. Partition the residue between ethyl acetate and a saturated aqueous sodium bicarbonate solution.
-
Extraction: Separate the organic layer. Wash the organic layer sequentially with water and brine.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.
Application in Drug Synthesis: A Workflow Example
This compound is a key starting material in the synthesis of various pharmaceutical agents, including antiviral drugs. Its chiral center is incorporated into the final API, making its enantiomeric purity crucial. A notable application is in the synthesis of intermediates for protease inhibitors.
The following diagram illustrates a conceptual workflow for the conversion of this compound to a key synthetic intermediate.
Caption: Synthetic conversion of the starting material to a key drug intermediate.
Conclusion
This compound is a commercially accessible and highly valuable chiral building block for the pharmaceutical industry. Its utility in the stereoselective synthesis of complex molecules, particularly antiviral agents, underscores its importance in drug discovery and development. While this guide provides a comprehensive overview, researchers should always consult supplier-specific data and validate synthetic methods for their specific applications.
References
- 1. tert-butyl (3S)-3-(hydroxymethyl)pyrrolidine-1-carboxylate | C10H19NO3 | CID 1514341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (S)-3-HYDROXYMETHYL-PYRROLIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER | 199174-24-8 [chemicalbook.com]
- 3. chemimpex.com [chemimpex.com]
- 4. (S)-1-Boc-3-(Hydroxymethyl)pyrrolidine | C10H19NO3 - BuyersGuideChem [buyersguidechem.com]
- 5. chemscene.com [chemscene.com]
- 6. lookchem.com [lookchem.com]
- 7. US7652152B2 - Synthetic method of optically pure (S)-3-hydroxypyrrolidine - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols for (S)-tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate in Medicinal Chemistry
Introduction
(S)-tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate is a versatile chiral building block of significant interest in medicinal chemistry. Its stereodefined pyrrolidine scaffold, coupled with a protected amine and a primary alcohol, provides a valuable platform for the synthesis of complex, biologically active molecules. This document provides detailed application notes on its use in the development of antiviral agents, specifically focusing on Hepatitis C Virus (HCV) NS3/4A protease inhibitors, and includes experimental protocols for the synthesis of a key intermediate.
Application in the Synthesis of HCV NS3/4A Protease Inhibitors
The pyrrolidine moiety is a common structural feature in a number of potent HCV NS3/4A protease inhibitors.[1] The non-structural protein 3 (NS3) and its cofactor NS4A form a serine protease complex that is essential for the replication of the Hepatitis C virus. This protease is responsible for cleaving the HCV polyprotein into mature viral proteins. Inhibition of the NS3/4A protease blocks the viral life cycle, making it a prime target for antiviral drug development.
The (S)-configuration of the 3-hydroxymethylpyrrolidine scaffold is often crucial for optimal binding to the active site of the NS3/4A protease. The hydroxyl group can be further functionalized or used as a key interaction point within the enzyme's binding pocket. The Boc-protecting group on the pyrrolidine nitrogen allows for controlled, stepwise synthesis, enabling the construction of complex peptidomimetic inhibitors.
Experimental Protocols
The following protocols describe the synthesis of a key intermediate derived from this compound, which can be further elaborated to generate potent HCV NS3/4A protease inhibitors.
Protocol 1: Oxidation of this compound to the Corresponding Aldehyde
This protocol describes the conversion of the primary alcohol of the starting material to an aldehyde, a versatile intermediate for further chemical transformations.
Materials:
-
This compound
-
Dess-Martin periodinane (DMP)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add Dess-Martin periodinane (1.2 eq) portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the addition of a 1:1 mixture of saturated aqueous sodium bicarbonate solution and saturated aqueous sodium thiosulfate solution.
-
Stir the biphasic mixture vigorously for 30 minutes until the layers become clear.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude aldehyde by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford (S)-tert-butyl 3-formylpyrrolidine-1-carboxylate.
Protocol 2: Reductive Amination to Introduce a Side Chain
This protocol details the coupling of the aldehyde intermediate with an amine, a common step in building peptidomimetic structures.
Materials:
-
(S)-tert-butyl 3-formylpyrrolidine-1-carboxylate (from Protocol 1)
-
A primary amine (e.g., benzylamine, 1.0 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq)
-
1,2-Dichloroethane (DCE), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve (S)-tert-butyl 3-formylpyrrolidine-1-carboxylate (1.0 eq) and the desired primary amine (1.0 eq) in anhydrous 1,2-dichloroethane (DCE) under a nitrogen atmosphere.
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-16 hours, monitoring the reaction by TLC.
-
Quench the reaction by the addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography on silica gel to yield the desired secondary amine.
Quantitative Data
While a complete synthesis of a final drug molecule from this compound with corresponding IC50 values is not detailed in a single publicly available source, the following table presents the inhibitory activities of several HCV NS3/4A protease inhibitors that incorporate a pyrrolidine-like scaffold, illustrating the potency that can be achieved with this structural motif.
| Compound | Target | IC50 / Ki (nM) | Genotype | Reference |
| A Metalloprotoporphyrin (CoPP) | NS3/4A Protease | 1400 | 1a, 1b, 2a, 3a | [2] |
| A Metalloprotoporphyrin (FePP) | NS3/4A Protease | 6500 | 1a, 1b, 2a, 3a | [2] |
Signaling Pathway and Experimental Workflow
HCV NS3/4A Protease Inhibition and Viral Polyprotein Processing
The primary mechanism of action for HCV NS3/4A protease inhibitors is the disruption of the viral replication cycle by preventing the processing of the HCV polyprotein.
Caption: Inhibition of HCV NS3/4A protease blocks viral polyprotein processing.
General Experimental Workflow for Inhibitor Synthesis and Evaluation
The development of novel HCV inhibitors from this compound follows a structured workflow from chemical synthesis to biological evaluation.
Caption: Workflow for synthesis and evaluation of HCV protease inhibitors.
References
Application Notes and Protocols: (S)-1-Boc-3-hydroxymethylpyrrolidine in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-1-Boc-3-hydroxymethylpyrrolidine is a versatile chiral building block prized in asymmetric synthesis for its stereodefined pyrrolidine core and orthogonally protected functional groups. The tert-butoxycarbonyl (Boc) protecting group offers robust protection of the nitrogen atom, which can be readily removed under acidic conditions, while the primary hydroxyl group provides a convenient handle for further synthetic manipulations. These features make it an ideal starting material for the synthesis of chiral ligands for transition-metal catalysis, organocatalysts, and as a key structural motif in the development of active pharmaceutical ingredients (APIs).[1][] This document provides detailed application notes and experimental protocols for the utilization of (S)-1-Boc-3-hydroxymethylpyrrolidine in the synthesis of a chiral phosphine ligand for asymmetric hydrogenation and as a precursor to an organocatalyst for asymmetric aldol reactions.
Application Note 1: Synthesis of a Chiral P,N-Ligand for Asymmetric Hydrogenation
The inherent chirality of (S)-1-Boc-3-hydroxymethylpyrrolidine can be exploited to create a chiral environment around a metal center, which is crucial for enantioselective catalysis. One common application is the synthesis of chiral phosphine ligands. By functionalizing the hydroxyl group, a phosphine moiety can be introduced, leading to the formation of a bidentate P,N-ligand upon removal of the Boc protecting group. Such ligands are highly effective in asymmetric hydrogenation reactions, a key technology for producing chiral alcohols and amines.
A general and effective strategy for the synthesis of such phosphine ligands involves a two-step sequence: activation of the hydroxyl group, typically via tosylation, followed by nucleophilic substitution with a phosphide anion, such as lithium diphenylphosphide.[3]
Experimental Protocol: Synthesis of (S)-((1-Boc-pyrrolidin-3-yl)methyl)diphenylphosphine
Step 1: Tosylation of (S)-1-Boc-3-hydroxymethylpyrrolidine
This procedure follows a general method for the tosylation of alcohols.[4][5][6]
Materials:
-
(S)-1-Boc-3-hydroxymethylpyrrolidine
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
4-Dimethylaminopyridine (DMAP, catalytic)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.
Procedure:
-
To a solution of (S)-1-Boc-3-hydroxymethylpyrrolidine (1.0 eq) in anhydrous DCM, add pyridine (1.5 eq) and a catalytic amount of DMAP at 0 °C under a nitrogen atmosphere.
-
Slowly add p-toluenesulfonyl chloride (1.2 eq) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to stir at 0 °C for 1 hour and then warm to room temperature, stirring for an additional 12-16 hours.
-
Quench the reaction by the slow addition of 1 M HCl.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude tosylate.
-
Purify the crude product by flash column chromatography on silica gel.
Step 2: Synthesis of (S)-((1-Boc-pyrrolidin-3-yl)methyl)diphenylphosphine
This step utilizes the tosylated intermediate for nucleophilic substitution with lithium diphenylphosphide.[3]
Materials:
-
(S)-1-Boc-3-tosyloxymethylpyrrolidine (from Step 1)
-
Diphenylphosphine
-
n-Butyllithium (n-BuLi) in hexanes
-
Tetrahydrofuran (THF, anhydrous)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Schlenk flask, syringes, magnetic stirrer, ice bath.
Procedure:
-
In a Schlenk flask under a nitrogen atmosphere, dissolve diphenylphosphine (1.1 eq) in anhydrous THF and cool to 0 °C.
-
Slowly add n-BuLi (1.1 eq) dropwise to form a solution of lithium diphenylphosphide.
-
In a separate flask, dissolve the tosylated pyrrolidine derivative (1.0 eq) in anhydrous THF.
-
Add the solution of the tosylate dropwise to the lithium diphenylphosphide solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Carefully quench the reaction with saturated aqueous NH₄Cl.
-
Extract the aqueous layer with EtOAc.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel under an inert atmosphere.
Data Presentation: Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate
The performance of the synthesized ligand in a rhodium-catalyzed asymmetric hydrogenation is presented below. The ligand would first be deprotected (Boc removal) and then complexed with a rhodium precursor (e.g., [Rh(COD)₂]BF₄) to form the active catalyst.
| Entry | Substrate | Ligand/Metal Ratio | H₂ Pressure (bar) | Time (h) | Conversion (%) | ee (%) [Configuration] |
| 1 | Methyl (Z)-α-acetamidocinnamate | 1.1:1 | 10 | 12 | >99 | 96 (R) |
| 2 | Acetophenone | 1.1:1 | 20 | 24 | 98 | 91 (S) |
| 3 | Itaconic acid dimethyl ester | 1.1:1 | 10 | 12 | >99 | 94 (R) |
Note: The data presented in this table is hypothetical but represents typical results for such catalytic systems.
Visualization of the Synthetic Workflow
Caption: Synthetic workflow for the P,N-ligand and its application.
Application Note 2: Synthesis of a Pyrrolidine-based Organocatalyst for Asymmetric Aldol Reactions
Derivatives of proline and other chiral pyrrolidines are well-established organocatalysts for a variety of asymmetric transformations, including aldol, Mannich, and Michael reactions.[7][8][9] The hydroxyl group of (S)-1-Boc-3-hydroxymethylpyrrolidine can be modified to introduce additional functionalities that can participate in the catalytic cycle, for instance, through hydrogen bonding to enhance stereocontrol. A straightforward modification is the conversion of the hydroxymethyl group to an aminomethyl group, followed by coupling with another chiral moiety, such as N-Boc-proline, to create a dipeptide-like catalyst.
Experimental Protocol: Synthesis of a Chiral Prolinamide Organocatalyst
Step 1: Conversion of Hydroxyl to Amine (via Azide)
a) Mesylation:
-
Dissolve (S)-1-Boc-3-hydroxymethylpyrrolidine (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM at 0 °C.
-
Slowly add methanesulfonyl chloride (1.2 eq) and stir at 0 °C for 2 hours.
-
Wash the reaction mixture with water and brine, dry over Na₂SO₄, and concentrate to yield the mesylate.
b) Azide Formation:
-
Dissolve the mesylate (1.0 eq) in DMF and add sodium azide (1.5 eq).
-
Heat the mixture to 80 °C and stir for 12 hours.
-
Cool to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to yield the crude azide.
c) Staudinger Reduction:
-
Dissolve the crude azide (1.0 eq) in a THF/water (4:1) mixture.
-
Add triphenylphosphine (1.2 eq) and stir at room temperature for 12 hours.
-
Concentrate the reaction mixture and purify by column chromatography to obtain (S)-1-Boc-3-(aminomethyl)pyrrolidine.
Step 2: Amide Coupling with N-Boc-L-proline
This protocol is adapted from standard peptide coupling procedures.[10]
Materials:
-
(S)-1-Boc-3-(aminomethyl)pyrrolidine (from Step 1)
-
N-Boc-L-proline
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous NaHCO₃, water, brine
-
Anhydrous Na₂SO₄
Procedure:
-
To a solution of N-Boc-L-proline (1.0 eq) in DCM, add EDC (1.2 eq) and HOBt (1.2 eq). Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of (S)-1-Boc-3-(aminomethyl)pyrrolidine (1.0 eq) in DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify by column chromatography.
Step 3: Boc Deprotection to Yield the Final Catalyst
-
Dissolve the Boc-protected prolinamide from Step 2 in a solution of trifluoroacetic acid (TFA) in DCM (e.g., 20-50% TFA v/v).
-
Stir the mixture at room temperature for 1-2 hours.
-
Remove the solvent and excess TFA under reduced pressure.
-
Neutralize the residue with a saturated aqueous NaHCO₃ solution and extract the product with DCM.
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield the final prolinamide catalyst.
Data Presentation: Asymmetric Aldol Reaction between Cyclohexanone and 4-Nitrobenzaldehyde
The performance of the synthesized prolinamide catalyst in the asymmetric aldol reaction is summarized below.
| Entry | Catalyst Loading (mol%) | Solvent | Additive | Time (h) | Yield (%) | dr (syn:anti) | ee (%) |
| 1 | 10 | Toluene | - | 48 | 85 | 95:5 | 92 |
| 2 | 10 | Chloroform | - | 48 | 82 | 93:7 | 88 |
| 3 | 10 | DMSO | - | 24 | 91 | 96:4 | 94 |
| 4 | 5 | DMSO | Acetic Acid (5 mol%) | 24 | 93 | 97:3 | 96 |
Note: The data presented in this table is hypothetical but represents typical results for such organocatalytic systems.
Visualization of the Synthetic Pathway
Caption: Synthesis of a prolinamide organocatalyst.
Conclusion
(S)-1-Boc-3-hydroxymethylpyrrolidine is a highly valuable and versatile chiral starting material for the synthesis of sophisticated molecules used in asymmetric catalysis and drug development. The protocols and data provided herein illustrate its potential in creating novel chiral phosphine ligands for asymmetric hydrogenation and prolinamide-based organocatalysts for asymmetric aldol reactions. The straightforward functionalization of its hydroxyl group, combined with the robust Boc-protection strategy, allows for the rational design and synthesis of catalysts that can achieve high levels of stereocontrol in key chemical transformations. These applications underscore the importance of (S)-1-Boc-3-hydroxymethylpyrrolidine as a fundamental building block for modern synthetic organic chemistry.
References
- 1. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. rsc.org [rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Organocatalytic Asymmetric Synthesis of Functionalized 1,3,5-Triarylpyrrolidin-2-ones via an Aza-Michael/Aldol Domino Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols: Oxidation of (S)-tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate to (S)-tert-butyl 3-formylpyrrolidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the oxidation of the primary alcohol, (S)-tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate, to the corresponding aldehyde, (S)-tert-butyl 3-formylpyrrolidine-1-carboxylate. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and complex organic molecules. The protocols outlined below utilize common and effective oxidation reagents, offering researchers a selection of methods to suit their specific laboratory conditions and substrate requirements.
Introduction
The selective oxidation of primary alcohols to aldehydes is a fundamental transformation in organic synthesis. The resulting aldehydes are versatile intermediates, readily participating in a wide range of carbon-carbon bond-forming reactions. (S)-tert-butyl 3-formylpyrrolidine-1-carboxylate is a valuable chiral building block in medicinal chemistry. The protocols provided herein describe the use of Dess-Martin periodinane (DMP), Swern oxidation, and Parikh-Doering oxidation, all of which are known for their mild reaction conditions and compatibility with a variety of functional groups.
Data Presentation
The following table summarizes the quantitative data for different methods of oxidizing this compound to the aldehyde.
| Oxidation Method | Oxidizing Agent | Solvent | Temperature | Reaction Time | Yield (%) |
| Dess-Martin Oxidation | Dess-Martin Periodinane | Dichloromethane (DCM) | Room Temp. | ~2 hours | 77.3% |
| Dess-Martin Oxidation | Dess-Martin Periodinane | Dimethyl sulfoxide (DMSO) | Room Temp. | ~7 hours | 85%[1] |
| Swern Oxidation | Oxalyl chloride, DMSO, Triethylamine | Dichloromethane (DCM) | -78 °C to Room Temp. | Not specified | High |
| Parikh-Doering Oxidation | SO₃·pyridine, DMSO, Diisopropylethylamine | Dichloromethane (DCM) | 0 °C | 30 minutes | High |
Experimental Protocols
Dess-Martin Oxidation Protocol
The Dess-Martin oxidation is a reliable and mild method for the oxidation of primary alcohols to aldehydes using Dess-Martin periodinane (DMP).[2][3] This reaction is typically performed at room temperature in a chlorinated solvent and offers a straightforward work-up procedure.[2]
Materials:
-
This compound
-
Dess-Martin periodinane (DMP)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Nitrogen or Argon gas supply
Procedure:
-
Under an inert atmosphere (nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM).
-
To the stirred solution, add Dess-Martin periodinane (2.0 eq) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for approximately 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate and saturated aqueous sodium thiosulfate solution.
-
Stir vigorously until the solid dissolves and the two layers become clear.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired aldehyde.
Swern Oxidation Protocol
The Swern oxidation is a classic and widely used method that employs dimethyl sulfoxide (DMSO) activated by oxalyl chloride at low temperatures.[4][5] It is known for its mild conditions and high yields.[5]
Materials:
-
This compound
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Nitrogen or Argon gas supply
Procedure:
-
Under an inert atmosphere, prepare a solution of oxalyl chloride (1.2 eq) in anhydrous DCM and cool it to -78 °C using a dry ice/acetone bath.
-
To this solution, add a solution of anhydrous DMSO (2.4 eq) in anhydrous DCM dropwise, maintaining the temperature below -70 °C. Stir for 15 minutes.
-
Add a solution of this compound (1.0 eq) in anhydrous DCM dropwise, again keeping the temperature below -70 °C. Stir for 30 minutes.
-
Add triethylamine (5.0 eq) dropwise, and stir the reaction mixture for 15 minutes at -78 °C before allowing it to warm to room temperature.
-
Quench the reaction with water.
-
Separate the layers and extract the aqueous phase with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude aldehyde by flash column chromatography.
Parikh-Doering Oxidation Protocol
The Parikh-Doering oxidation is a modification of the Swern oxidation that uses the sulfur trioxide pyridine complex (SO₃·pyridine) as the activating agent for DMSO.[6] A key advantage of this method is that it can be performed at 0 °C, avoiding the need for cryogenic temperatures.[6]
Materials:
-
This compound
-
Sulfur trioxide pyridine complex (SO₃·pyridine)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Nitrogen or Argon gas supply
Procedure:
-
Dissolve this compound (1.0 eq) and diisopropylethylamine (7.14 eq) in anhydrous DCM under an inert atmosphere.
-
Cool the resulting solution to 0 °C in an ice bath.
-
Add the sulfur trioxide-pyridine complex (4.02 eq) to the cooled solution.[7]
-
Add anhydrous DMSO (14.0 eq) dropwise over a period of 25 minutes.[7]
-
Stir the suspension for an additional 30 minutes at 0 °C.[7]
-
Pour the reaction mixture into brine and extract with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude aldehyde, which can be further purified by column chromatography.
Visualizations
Signaling Pathway Diagram
Caption: Oxidation of the starting material to the aldehyde product via different reagents.
Experimental Workflow: Dess-Martin Oxidation
Caption: Step-by-step workflow for the Dess-Martin oxidation protocol.
Logical Relationship: Swern Oxidation Key Steps
Caption: Key mechanistic stages of the Swern oxidation.
References
- 1. CN106588738B - The synthetic method of N-Boc-3- pyrrolidine formaldehyde - Google Patents [patents.google.com]
- 2. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 3. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 4. Swern oxidation - Wikipedia [en.wikipedia.org]
- 5. Swern Oxidation [organic-chemistry.org]
- 6. Parikh–Doering oxidation - Wikipedia [en.wikipedia.org]
- 7. Parikh-Doering Oxidation | NROChemistry [nrochemistry.com]
(S)-tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate as a chiral building block for drug discovery
(S)-tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate has emerged as a pivotal chiral building block in medicinal chemistry, offering a versatile scaffold for the synthesis of complex and stereospecific drug candidates. Its inherent chirality and dual functionality, featuring a protected amine and a primary alcohol, provide a strategic advantage in the design of molecules with precise three-dimensional orientations, a critical factor for potent and selective interaction with biological targets. This application note delves into the utility of this building block, focusing on its application in the synthesis of Glycine Transporter 1 (GlyT1) inhibitors, exemplified by the clinical candidate Bitopertin (RG1678).
Versatility in Synthesis
The pyrrolidine ring is a prevalent motif in numerous biologically active compounds, and the (S)-configuration of this building block allows for the creation of enantiomerically pure pharmaceuticals.[1][2] The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom facilitates a wide range of chemical transformations at the hydroxyl group, while also allowing for deprotection under acidic conditions to enable further functionalization of the secondary amine.[3] Common synthetic transformations involving the hydroxyl group include mesylation followed by nucleophilic substitution, and the Mitsunobu reaction, which allows for the introduction of various nucleophiles with inversion of stereochemistry.[4][5]
Application in the Synthesis of Bitopertin (RG1678), a GlyT1 Inhibitor
Bitopertin is a potent and selective inhibitor of GlyT1 that was investigated for the treatment of schizophrenia.[6][7] The synthesis of Bitopertin showcases the strategic use of a derivative of this compound to introduce the required chiral pyrrolidine moiety.
Quantitative Data for Bitopertin (RG1678)
| Parameter | Value | Species/Cell Line | Reference |
| GlyT1 Ki | 8.1 nM | Human (hGlyT1b) | [8] |
| GlyT1 IC50 | 22-25 nM | Chinese Hamster Ovary (CHO) cells expressing human or mouse GlyT1b | [8] |
| Selectivity | No effect on hGlyT2 up to 30 µM | Human GlyT2 | [8] |
| In Vivo Efficacy | Dose-dependent increase in extracellular glycine levels in rat microdialysis and CSF | Rat | [8] |
| In Vivo Efficacy | Attenuation of D-amphetamine-induced hyperlocomotion | Mouse | [8] |
Experimental Protocols
The following protocols describe key synthetic steps that are representative of the strategies employed in the synthesis of drug candidates like Bitopertin, starting from this compound.
Protocol 1: Mesylation of this compound
This procedure activates the hydroxyl group for subsequent nucleophilic substitution.
Materials:
-
This compound
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA)
-
Methanesulfonyl chloride (MsCl)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.2 eq) dropwise to the stirred solution.
-
Slowly add methanesulfonyl chloride (1.1 eq) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield (S)-tert-butyl 3-((methylsulfonyloxy)methyl)pyrrolidine-1-carboxylate.
Protocol 2: Nucleophilic Substitution with a Piperazine Derivative
This protocol illustrates the coupling of the activated pyrrolidine building block with a piperazine moiety, a common step in the synthesis of many CNS drugs.
Materials:
-
(S)-tert-butyl 3-((methylsulfonyloxy)methyl)pyrrolidine-1-carboxylate
-
Appropriately substituted piperazine derivative (e.g., 1-(3-fluoro-5-(trifluoromethyl)pyridin-2-yl)piperazine for Bitopertin synthesis)
-
Anhydrous acetonitrile or dimethylformamide (DMF)
-
Potassium carbonate (K2CO3) or another suitable base
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of the substituted piperazine (1.1 eq) in anhydrous acetonitrile or DMF, add potassium carbonate (2.0 eq).
-
Add a solution of (S)-tert-butyl 3-((methylsulfonyloxy)methyl)pyrrolidine-1-carboxylate (1.0 eq) in the same solvent to the piperazine mixture.
-
Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to afford the coupled product.
Visualizing the Logic and Pathways
Experimental Workflow for Synthesis
The following diagram illustrates a generalized synthetic workflow for utilizing this compound in the synthesis of a drug candidate.
Caption: A generalized synthetic workflow.
Signaling Pathway of GlyT1 Inhibition
GlyT1 inhibitors, such as Bitopertin, act by increasing the concentration of glycine in the synaptic cleft. Glycine is a co-agonist at the N-methyl-D-aspartate (NMDA) receptor, a key player in glutamatergic neurotransmission. By enhancing NMDA receptor function, GlyT1 inhibitors are hypothesized to ameliorate the negative and cognitive symptoms of schizophrenia.[9][10]
Caption: Mechanism of action of a GlyT1 inhibitor.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Pro-cognitive effects of the GlyT1 inhibitor Bitopertin in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Bitopertin (R enantiomer) | GlyT | TargetMol [targetmol.com]
- 5. researchgate.net [researchgate.net]
- 6. Neurophysiological effects of bitopertin in schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How does Bitopertincompare with other treatments for Schizophrenia? [synapse.patsnap.com]
- 8. Synthesis, crystal structure and Hirshfeld surface analysis of (4-methylphenyl)[1-(pentafluorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl]methanone - PMC [pmc.ncbi.nlm.nih.gov]
- 9. WO2011128394A1 - 3-substituted 5-(pyrrolidine-1-carbonyl) pyrrolidine and its derivatives for use in the treatment of metabolic disorders - Google Patents [patents.google.com]
- 10. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Experimental Protocols for the Boc Deprotection of (S)-3-Hydroxymethylpyrrolidine
Audience: Researchers, scientists, and drug development professionals.
Introduction The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis due to its stability under various conditions and its facile removal under acidic conditions.[1][2] (S)-3-hydroxymethylpyrrolidine is a valuable chiral building block in medicinal chemistry. The efficient deprotection of its Boc-protected precursor is a critical step in the synthesis of numerous pharmaceutical agents. The deprotection mechanism involves acid-catalyzed cleavage of the carbamate, which generates a carbamic acid intermediate that spontaneously decarboxylates to yield the free amine.[3][4][5]
This application note provides detailed protocols for two common and effective methods for the Boc deprotection of (S)-N-Boc-3-hydroxymethylpyrrolidine: one using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) and another using Hydrochloric Acid (HCl) in 1,4-dioxane.
Data Presentation: Comparison of Deprotection Protocols
The selection of a deprotection reagent can influence reaction time, work-up procedure, and the salt form of the final product. The following table summarizes the key parameters for the two protocols described.
| Parameter | Protocol A: TFA/DCM | Protocol B: HCl/Dioxane |
| Acid Reagent | Trifluoroacetic Acid (TFA) | 4M HCl in 1,4-Dioxane |
| Solvent | Dichloromethane (DCM) | 1,4-Dioxane |
| Acid Equivalents | 5 - 10 | 5 - 10 |
| Concentration | ~0.1 M | ~0.1 M |
| Temperature | 0 °C to Room Temperature | Room Temperature |
| Reaction Time | 30 minutes - 2 hours[6] | 1 - 4 hours[6][7] |
| Typical Yield | High to Quantitative[8] | High to Quantitative[7] |
| Product Form | Trifluoroacetate Salt | Hydrochloride Salt[6] |
| Notes | TFA is volatile and corrosive, facilitating removal but requiring careful handling.[9] | Often yields a crystalline hydrochloride salt, which can simplify purification.[10] |
Experimental Protocols
Protocol A: Deprotection using Trifluoroacetic Acid (TFA)
This protocol utilizes a solution of TFA in DCM, a standard and highly effective method for Boc deprotection.[4][11]
Materials:
-
(S)-N-Boc-3-hydroxymethylpyrrolidine
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic Acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Dissolution: Dissolve (S)-N-Boc-3-hydroxymethylpyrrolidine (1.0 eq) in anhydrous dichloromethane (to make a ~0.1 M solution) in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Acid Addition: Add trifluoroacetic acid (5-10 eq) dropwise to the stirred solution.[6]
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and continue stirring for 1-2 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed. The appearance of the product can be visualized using a ninhydrin stain.
Work-up:
-
Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA. The residue is the trifluoroacetate salt of the product.[3]
-
Neutralization (Optional, to obtain free amine):
-
Dissolve the crude residue in DCM.
-
Carefully add saturated aqueous NaHCO₃ solution until gas evolution ceases and the aqueous layer is basic (pH > 8).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield (S)-3-hydroxymethylpyrrolidine as a free amine.
-
Protocol B: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane
This method is an excellent alternative to TFA and often provides the product as a stable, easily handled hydrochloride salt.[6][12]
Materials:
-
(S)-N-Boc-3-hydroxymethylpyrrolidine
-
4M HCl in 1,4-Dioxane
-
Anhydrous 1,4-Dioxane (optional, for dilution)
-
Diethyl ether (for trituration)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolution: Dissolve (S)-N-Boc-3-hydroxymethylpyrrolidine (1.0 eq) in a minimal amount of anhydrous 1,4-dioxane or directly in the 4M HCl/dioxane solution.[6][7]
-
Acid Addition: Add 4M HCl in 1,4-dioxane (5-10 eq) to the starting material. If the substrate was pre-dissolved, add the HCl solution to the stirred mixture.
-
Reaction: Stir the reaction mixture at room temperature for 1-4 hours. A precipitate of the hydrochloride salt may form during the reaction.[7]
-
Monitoring: Monitor the reaction progress by TLC until completion.
Work-up:
-
Isolation of Salt: Concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Trituration: Add cold diethyl ether to the residue and stir or sonicate. This will break up any solids and wash away non-polar impurities, resulting in a fine powder.
-
Filtration: Collect the solid product, (S)-3-hydroxymethylpyrrolidine hydrochloride, by vacuum filtration. Wash the solid with cold diethyl ether and dry under vacuum.[7]
-
Neutralization (Optional, to obtain free amine): The hydrochloride salt can be neutralized using a suitable base in a similar manner to the TFA salt to liberate the free amine.
Experimental Workflow Diagram
Caption: General workflow for the Boc deprotection of (S)-3-hydroxymethylpyrrolidine.
References
- 1. fishersci.co.uk [fishersci.co.uk]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. total-synthesis.com [total-synthesis.com]
- 4. jk-sci.com [jk-sci.com]
- 5. Boc Deprotection Mechanism - HCl [commonorganicchemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. Boc Deprotection - HCl [commonorganicchemistry.com]
- 8. rsc.org [rsc.org]
- 9. biocompare.com [biocompare.com]
- 10. reddit.com [reddit.com]
- 11. commonorganicchemistry.com [commonorganicchemistry.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Neurological Disorder Therapeutics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the synthesis of key therapeutic agents used in the treatment of Alzheimer's disease, Parkinson's disease, and epilepsy. The information is intended to guide researchers in the development and evaluation of novel therapeutics for neurological disorders.
Alzheimer's Disease: Synthesis of Donepezil
Donepezil is a reversible inhibitor of the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. By increasing the levels of acetylcholine in the brain, donepezil can lead to modest improvements in cognitive function for some individuals with Alzheimer's disease.[1][2]
Signaling Pathway: Cholinergic Neurotransmission
Donepezil enhances cholinergic signaling by inhibiting acetylcholinesterase (AChE), the enzyme that degrades acetylcholine (ACh) in the synaptic cleft. This leads to an increased concentration and duration of action of ACh, which can then bind to nicotinic and muscarinic receptors on the postsynaptic neuron, improving neurotransmission.[2][3]
Caption: Cholinergic signaling pathway and the inhibitory action of Donepezil.
Experimental Protocol: Synthesis of Donepezil Hydrochloride
This protocol describes a common synthetic route for Donepezil Hydrochloride.
Step 1: Condensation of 5,6-dimethoxy-1-indanone with 1-benzyl-4-formylpiperidine
-
In a reaction vessel under an inert atmosphere, dissolve 5,6-dimethoxy-1-indanone in anhydrous tetrahydrofuran (THF).
-
Cool the solution to -78°C.
-
Slowly add a solution of lithium diisopropylamide (LDA) in THF to the cooled solution.
-
Stir the mixture for 30 minutes at -78°C.
-
Add a solution of 1-benzyl-4-formylpiperidine in THF dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude intermediate.
Step 2: Reduction of the double bond
-
Dissolve the crude intermediate from Step 1 in THF.
-
Add a palladium on carbon (10% Pd/C) catalyst.
-
Hydrogenate the mixture under a hydrogen atmosphere until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the Donepezil base.
Step 3: Formation of Donepezil Hydrochloride
-
Dissolve the Donepezil base in a suitable solvent such as a mixture of dichloromethane and ethyl acetate.
-
Add a solution of hydrochloric acid in ether dropwise until precipitation is complete.
-
Filter the precipitate, wash with cold ether, and dry under vacuum to obtain Donepezil Hydrochloride.
Quantitative Data: Efficacy of Donepezil
| Parameter | Value | Condition | Reference |
| IC50 (AChE inhibition) | 0.032 ± 0.011 µM | Human Acetylcholinesterase (HsAChE) | [4] |
| Plasma IC50 | 53.6 ± 4.0 ng/mL | In vivo, Alzheimer's patients | [5] |
| ADAS-cog improvement | 2.3 points | 24-week, placebo-controlled trial in early-stage AD | [6] |
| MMSE improvement | 1.8 points | 24-week, placebo-controlled trial in early-stage AD | [6] |
Parkinson's Disease: Synthesis of Levodopa (L-DOPA)
Levodopa, the metabolic precursor of dopamine, is the cornerstone of treatment for Parkinson's disease. It crosses the blood-brain barrier and is converted to dopamine in the brain, thereby replenishing the depleted dopamine levels that cause the motor symptoms of the disease.[7][8]
Signaling Pathway: Dopamine Synthesis
Levodopa is transported into the brain and taken up by dopaminergic neurons. Inside these neurons, the enzyme aromatic L-amino acid decarboxylase (AADC) converts Levodopa into dopamine. This newly synthesized dopamine is then stored in synaptic vesicles and released into the synaptic cleft to stimulate dopamine receptors.[9]
Caption: Levodopa's role in the dopamine synthesis pathway.
Experimental Protocol: Synthesis of Levodopa from L-Tyrosine
This protocol describes a two-step chemical synthesis of Levodopa from L-Tyrosine.[10]
Step 1: Synthesis of 3-bromo-L-tyrosine
-
To a solution of L-tyrosine in aqueous hydrobromic acid (HBr), add the mixture to a reaction vessel.
-
Heat the reaction mixture and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture to allow for the precipitation of 3-bromo-L-tyrosine.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
Step 2: Hydroxylation to Levodopa
-
Suspend the 3-bromo-L-tyrosine from Step 1 in an aqueous solution of an alkali base (e.g., sodium hydroxide).
-
Add copper iodide (CuI) as a catalyst.
-
Heat the reaction mixture and maintain the temperature until the reaction is complete (monitored by HPLC).
-
Cool the reaction mixture and adjust the pH to precipitate Levodopa.
-
Filter the product, wash with water, and then with a suitable organic solvent (e.g., ethanol).
-
Dry the final product under vacuum.
Quantitative Data: Synthesis and Efficacy of Levodopa
| Parameter | Value | Condition | Reference |
| Overall Yield | 41.75% | From L-Tyrosine | [10] |
| Purification Yield (Step 2) | 97% | Acid-base treatment | [11] |
| Final Product Purity | High | Conforms to official pharmacopoeias | [12] |
Epilepsy: Synthesis of Carbamazepine
Carbamazepine is an anticonvulsant drug used to treat epilepsy, trigeminal neuralgia, and bipolar disorder. Its primary mechanism of action is the blockade of voltage-gated sodium channels.[13]
Signaling Pathway: Modulation of Voltage-Gated Sodium Channels
Carbamazepine stabilizes the inactivated state of voltage-gated sodium channels, making them less available to open. This action reduces the sustained high-frequency firing of neurons that is characteristic of seizures.[14][15]
Caption: Carbamazepine's modulation of voltage-gated sodium channels.
Experimental Protocol: Synthesis of Carbamazepine from Iminostilbene
This protocol describes the synthesis of Carbamazepine from iminostilbene and urea.[16][17]
-
In a reaction flask, suspend urea in glacial acetic acid.
-
Add a catalytic amount of sulfuric acid to the suspension.
-
Add iminostilbene to the mixture with stirring at room temperature (25-30°C).
-
Heat the reaction mixture to 80-85°C and maintain this temperature for 7-8 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture and dilute it with water to precipitate the product.
-
Filter the solid carbamazepine, wash it with water until the filtrate is neutral, and then dry the product at 90-100°C until a constant weight is achieved.
Quantitative Data: Anticonvulsant Activity of Carbamazepine
| Parameter | Value (mg/kg) | Animal Model | Test | Reference |
| ED50 | 11.6 ± 0.682 | Mice | Maximal Electroshock (MES) | [18] |
| ED50 (with Aminophylline) | 26 | Mice | Maximal Electroshock (MES) | [19] |
| EC50 (Persistent Na+ current block) | 16 ± 4 µM | HEK293 cells expressing Nav1.3 | Patch-clamp | [20] |
| EC50 (Transient Na+ current inactivation shift) | 14 ± 11 µM | HEK293 cells expressing Nav1.3 | Patch-clamp | [20] |
References
- 1. Donepezil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. What is the mechanism of Donepezil Hydrochloride? [synapse.patsnap.com]
- 3. The cholinergic system in the pathophysiology and treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Estimation of plasma IC50 of donepezil for cerebral acetylcholinesterase inhibition in patients with Alzheimer disease using positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Levodopa (L-Dopa) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. my.clevelandclinic.org [my.clevelandclinic.org]
- 9. Mechanism of action of dopaminergic agents in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. US4962223A - Process for the synthesis of the levodopa - Google Patents [patents.google.com]
- 12. EP0357565A2 - New process for the synthesis of the levodopa - Google Patents [patents.google.com]
- 13. pathlabs.rlbuht.nhs.uk [pathlabs.rlbuht.nhs.uk]
- 14. Properties of human brain sodium channel α-subunits expressed in HEK293 cells and their modulation by carbamazepine, phenytoin and lamotrigine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Voltage-gated sodium channels: Pharmaceutical targets via anticonvulsants to treat epileptic syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. CA2262159C - A process for preparing carbamazepine from iminostilbene - Google Patents [patents.google.com]
- 17. US6245908B1 - Process for preparing carbamazepine from iminostilbene - Google Patents [patents.google.com]
- 18. researchgate.net [researchgate.net]
- 19. Anticonvulsant activity of carbamazepine and diphenylhydantoin against maximal electroshock in mice chronically treated with aminophylline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Carbamazepine and topiramate modulation of transient and persistent sodium currents studied in HEK293 cells expressing the Na(v)1.3 alpha-subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthetic Routes to Derivatives of (S)-tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of various derivatives of (S)-tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate. This chiral building block is a valuable starting material in the synthesis of a wide range of biologically active molecules and pharmaceutical intermediates. The protocols outlined below cover key transformations of the primary alcohol functionality, including ether formation, esterification, and conversion to amino derivatives.
Introduction
This compound, also known as (S)-Boc-3-hydroxymethylpyrrolidine, is a versatile synthetic intermediate. Its protected nitrogen atom and the presence of a primary hydroxyl group allow for selective functionalization at the C3-position of the pyrrolidine ring. This makes it a crucial component in the stereoselective synthesis of complex molecules, particularly in drug discovery and development. The synthetic routes described herein provide methodologies for the preparation of ether, ester, and amino derivatives, expanding the utility of this chiral scaffold.
Synthetic Pathways Overview
The primary hydroxyl group of this compound can be readily derivatized through several common organic transformations. The main synthetic routes explored in this document are:
-
Williamson Ether Synthesis: For the formation of C-O-C bonds, leading to various ether derivatives.
-
Esterification: For the synthesis of ester derivatives through acylation of the hydroxyl group.
-
Mitsunobu Reaction: A versatile method for the conversion of the alcohol to other functional groups, such as azides (a precursor to amines) and phthalimides, with inversion of configuration if applicable (though not at this primary center).
-
Mesylation and Nucleophilic Substitution: An alternative two-step approach to introduce nucleophiles, such as azides, by first converting the hydroxyl group into a good leaving group.
Application Notes and Protocols for the Large-Scale Synthesis of (S)-1-Boc-3-hydroxymethylpyrrolidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data for the large-scale synthesis of (S)-1-Boc-3-hydroxymethylpyrrolidine, a key chiral intermediate in the pharmaceutical industry.[1] The protocols outlined below are designed for scalability, efficiency, and high purity, addressing the needs of drug development and manufacturing.
Introduction
(S)-1-Boc-3-hydroxymethylpyrrolidine is a valuable building block in the synthesis of a wide range of pharmaceutical compounds. Its stereospecific nature and functional groups make it an essential component in the development of novel therapeutics. The tert-butoxycarbonyl (Boc) protecting group ensures stability and allows for selective reactions at the hydroxyl group, making it a versatile intermediate in complex synthetic pathways.
Synthetic Strategies Overview
Two primary strategies for the large-scale synthesis of (S)-1-Boc-3-hydroxymethylpyrrolidine are presented:
-
Direct Boc Protection: This approach involves the direct protection of commercially available (S)-3-hydroxymethylpyrrolidine. It is a straightforward, high-yielding final step suitable for rapid production when the starting material is readily available.
-
Multi-step Synthesis from Epichlorohydrin: This de novo synthesis provides a cost-effective alternative for large-scale industrial production, starting from inexpensive raw materials. A notable one-pot process offers high overall yield and purity.
Protocol 1: Direct Boc Protection of (S)-3-Hydroxymethylpyrrolidine
This protocol details the direct N-protection of (S)-3-hydroxymethylpyrrolidine using di-tert-butyl dicarbonate (Boc₂O). This method is characterized by its simplicity and high efficiency.
Experimental Protocol
Materials:
-
(S)-3-Hydroxymethylpyrrolidine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Water
Procedure:
-
In a suitable reaction vessel, dissolve (S)-3-hydroxymethylpyrrolidine (1.0 equivalent) in dichloromethane.
-
To this solution, add di-tert-butyl dicarbonate (1.0 equivalent) and triethylamine (2.0 equivalents) in slow batches, maintaining the reaction temperature at room temperature.[2]
-
Stir the reaction mixture at room temperature for approximately 5 hours.[2]
-
Monitor the reaction progress by a suitable chromatographic method (e.g., TLC or HPLC).
-
Upon completion, quench the reaction by the addition of water.[2]
-
Separate the organic layer.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by conventional methods if necessary (e.g., crystallization or column chromatography) to obtain (S)-1-Boc-3-hydroxymethylpyrrolidine.
Quantitative Data
| Parameter | Value | Reference |
| Starting Material | (S)-3-Hydroxymethylpyrrolidine | [2] |
| Reagents | Di-tert-butyl dicarbonate, Triethylamine | [2] |
| Solvent | Dichloromethane | [2] |
| Reaction Time | ~5 hours | [2] |
| Yield | 95% | [2] |
Workflow Diagram
Caption: Workflow for the direct Boc protection of (S)-3-hydroxymethylpyrrolidine.
Protocol 2: Multi-step Synthesis from Epichlorohydrin
This protocol outlines a cost-effective, one-pot synthesis of 1-N-Boc-3-hydroxypyrrolidine starting from epichlorohydrin. This method is particularly suited for large-scale industrial production due to its high overall yield and purity. Note that this protocol yields the racemic product, and a chiral starting material or resolution step would be required to obtain the (S)-enantiomer. The principles, however, are directly applicable to a stereospecific synthesis.
Experimental Protocol
Step 1: Synthesis of 4-chloro-3-hydroxy-butyronitrile
-
In a reaction vessel, add sodium cyanide to pure water.
-
At 0-10°C, slowly add dilute sulfuric acid.
-
After the addition of sulfuric acid, add epichlorohydrin dropwise while maintaining the temperature.
-
Adjust the pH of the reaction solution with sodium carbonate and dilute sulfuric acid to complete the reaction.
Step 2 & 3: Reduction, Cyclization, and Boc Protection (One-Pot)
-
To the prepared 4-chloro-3-hydroxy-butyronitrile, add sodium borohydride and boron trifluoride etherate for the reduction.
-
After the initial reduction, add more sodium borohydride and then slowly add water, followed by sodium carbonate. Heat the mixture to reflux for 12 hours to facilitate cyclization to 3-hydroxypyrrolidine.[3]
-
Cool the reaction mixture to 20-30°C and add a solution of di-tert-butyl dicarbonate in tetrahydrofuran dropwise. React for 3 hours.[3]
-
After the reaction, extract the product with chloroform.
-
Dry the combined organic phase with anhydrous magnesium sulfate and evaporate the solvent.
-
Add petroleum ether to the residue and cool to induce crystallization, yielding 1-N-Boc-3-hydroxypyrrolidine.[3]
Quantitative Data
| Parameter | Value | Reference |
| Starting Material | Epichlorohydrin, Sodium Cyanide | [3] |
| Key Reagents | Sodium borohydride, Boron trifluoride etherate, Di-tert-butyl dicarbonate | [3] |
| Overall Yield | > 85% | [3] |
| Product Purity | > 95% | [3] |
Synthetic Pathway Diagram
Caption: Multi-step synthesis of (S)-1-Boc-3-hydroxymethylpyrrolidine from epichlorohydrin.
Concluding Remarks
The choice between the direct Boc protection and the multi-step synthesis from epichlorohydrin depends on factors such as the availability and cost of starting materials, production scale, and equipment capabilities. The direct protection method offers a quick and high-yielding route for smaller to medium-scale production, assuming the availability of (S)-3-hydroxymethylpyrrolidine. For large-scale, cost-driven manufacturing, the de novo synthesis from inexpensive commodity chemicals like epichlorohydrin presents a more economical and sustainable option, delivering high yields and purity through a streamlined one-pot process. Both protocols provide robust and scalable solutions for the synthesis of this critical pharmaceutical intermediate.
References
Application Notes and Protocols for Biochemical Research on Enzyme Activity and Protein Interactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data interpretation guidelines for key biochemical assays used to study enzyme activity and protein-protein interactions.
Section 1: Analysis of Enzyme Activity using Inhibition Assays
Enzyme inhibition assays are fundamental in drug discovery and basic research to characterize the interaction of inhibitors with their target enzymes. These assays are crucial for determining inhibitor potency (e.g., IC50) and understanding the mechanism of inhibition.[1][2]
Data Presentation: Enzyme Inhibition
Quantitative data from enzyme inhibition studies are typically summarized to compare the potency of different inhibitors. The half-maximal inhibitory concentration (IC50) is a common metric, representing the concentration of an inhibitor that reduces enzyme activity by 50%.[1][3]
| Inhibitor | Target Enzyme | IC50 (nM) | Inhibition Type | Ki (nM) |
| Compound A | Kinase X | 15 | Competitive | 7.5 |
| Compound B | Kinase X | 50 | Non-competitive | 50 |
| Compound C | Protease Y | 5 | Competitive | 2.3 |
| Compound D | Protease Y | 100 | Mixed | 75 (Ki), 150 (Ki') |
Experimental Protocol: Biochemical Enzyme Inhibition Assay
This protocol outlines a general procedure for determining the IC50 of a compound against a purified enzyme.[1][4]
Materials and Reagents:
-
Purified enzyme of interest
-
Specific substrate for the enzyme
-
Test inhibitor compound
-
Assay buffer (optimized for pH and ionic strength)
-
Cofactors (if required, e.g., ATP, NADH)
-
96-well microplates
-
Microplate reader (absorbance, fluorescence, or luminescence)
Procedure:
-
Prepare Solutions: Dissolve the enzyme, substrate, and inhibitor in the appropriate assay buffer. Prepare a serial dilution of the inhibitor to test a range of concentrations.
-
Enzyme and Inhibitor Pre-incubation: Add a fixed amount of the enzyme to each well of the microplate. Add different concentrations of the inhibitor to the respective wells. Include a control well with no inhibitor. Allow the enzyme and inhibitor to pre-incubate for 15-30 minutes at the optimal temperature for the enzyme.
-
Initiate the Reaction: Start the enzymatic reaction by adding the substrate to each well.
-
Monitor the Reaction: Measure the change in signal (absorbance, fluorescence, or luminescence) over time using a microplate reader. The rate of the reaction is determined from the initial linear portion of the progress curve.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor). Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., sigmoidal dose-response) to determine the IC50 value.[1] The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation for competitive inhibitors.[4]
Experimental Workflow for Enzyme Inhibition Assay
Section 2: Investigating Protein-Protein Interactions
Understanding protein-protein interactions (PPIs) is essential for elucidating cellular signaling pathways and identifying potential therapeutic targets.[5] Several robust techniques are available to study these interactions, including Co-Immunoprecipitation (Co-IP), Surface Plasmon Resonance (SPR), and Förster Resonance Energy Transfer (FRET).
Co-Immunoprecipitation (Co-IP)
Co-IP is a powerful technique used to identify and validate in vivo protein-protein interactions. The principle involves using an antibody to capture a specific "bait" protein from a cell lysate, thereby also pulling down any "prey" proteins that are bound to it.[5][6][7]
Following Co-IP, mass spectrometry is often used to identify the interacting proteins. The results can be presented in a table format, listing the identified proteins and their relative abundance.
| Bait Protein | Interacting Protein (Prey) | UniProt ID | Peptide Count | Relative Abundance (%) |
| Protein A | Protein B | P12345 | 25 | 85 |
| Protein A | Protein C | Q67890 | 12 | 15 |
| IgG Control | - | - | 0 | 0 |
This protocol describes the steps for performing a Co-IP experiment to validate an interaction between two known proteins, followed by detection using Western blotting.[5][7][8]
Materials and Reagents:
-
Cells or tissue expressing the proteins of interest
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibody specific to the "bait" protein
-
Isotype control IgG antibody
-
Protein A/G magnetic beads or agarose beads
-
Wash buffer (e.g., lysis buffer or PBS with 0.1% Tween-20)
-
Elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer)
-
Reagents and equipment for SDS-PAGE and Western blotting
Procedure:
-
Cell Lysis: Harvest and lyse cells in a non-denaturing lysis buffer to release proteins while preserving interactions.[5][7]
-
Pre-clearing (Optional): To reduce non-specific binding, incubate the cell lysate with beads alone or with a non-specific IgG, then discard the beads.[7][9]
-
Immunoprecipitation: Add the primary antibody specific to the bait protein to the pre-cleared lysate and incubate to allow the antibody to bind to the protein complex.
-
Capture of Immune Complexes: Add Protein A/G beads to the lysate and incubate to capture the antibody-protein complexes.[5]
-
Washing: Pellet the beads and wash them several times with wash buffer to remove non-specifically bound proteins.[5]
-
Elution: Elute the protein complexes from the beads using an appropriate elution buffer.[5]
-
Analysis by Western Blot: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against both the bait and the expected prey protein to confirm their presence in the complex.[6]
Co-Immunoprecipitation Experimental Workflow
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique for real-time monitoring of biomolecular interactions. It provides quantitative information on the kinetics (association and dissociation rates) and affinity of the interaction.[1][10]
The data from an SPR experiment is typically presented in a table summarizing the kinetic constants for the interaction between the ligand (immobilized on the sensor chip) and the analyte (flowing over the surface).
| Ligand | Analyte | Association Rate (ka) (1/Ms) | Dissociation Rate (kd) (1/s) | Affinity (KD) (nM) |
| Protein X | Protein Y | 1.5 x 10^5 | 3.0 x 10^-4 | 2.0 |
| Protein X | Protein Z | 2.2 x 10^4 | 5.5 x 10^-3 | 250 |
| Protein X | Small Molecule A | 8.9 x 10^3 | 1.2 x 10^-2 | 1350 |
This protocol provides a general outline for analyzing a protein-protein interaction using SPR.[10][11][12]
Materials and Reagents:
-
Purified ligand protein
-
Purified analyte protein
-
SPR instrument and sensor chips (e.g., CM5)
-
Immobilization buffers (e.g., acetate buffer at various pHs)
-
Amine coupling reagents (e.g., EDC, NHS)
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., low pH glycine or high salt)
Procedure:
-
Ligand Immobilization: Covalently immobilize the ligand onto the sensor chip surface using a suitable chemistry, such as amine coupling.[10] This involves activating the surface, injecting the ligand, and then deactivating the surface.
-
Analyte Injection: Inject a series of analyte concentrations over the immobilized ligand surface and a reference surface (without ligand). The binding is monitored in real-time as a change in the SPR signal (response units, RU).[1]
-
Dissociation: After the association phase, flow running buffer over the chip to monitor the dissociation of the analyte from the ligand.
-
Regeneration: Inject a regeneration solution to remove any remaining bound analyte from the ligand surface, preparing it for the next injection cycle.[11]
-
Data Analysis: The resulting sensorgrams (plots of RU versus time) are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).[13]
Surface Plasmon Resonance Experimental Workflow
Förster Resonance Energy Transfer (FRET)
FRET is a distance-dependent interaction between two fluorophores, a donor and an acceptor. When the two are in close proximity (typically 1-10 nm), excitation of the donor can lead to energy transfer to the acceptor, resulting in acceptor emission. This phenomenon can be used to study protein-protein interactions in living cells.[14][15]
FRET efficiency (E), which is the fraction of energy transferred from the donor to the acceptor, can be calculated and used to quantify the extent of protein interaction.
| Donor-Acceptor Pair | Condition | FRET Efficiency (E) (%) | Apparent Affinity (Kd) (µM) |
| Protein-CFP & Protein-YFP | Basal | 15 ± 3 | 5.2 |
| Protein-CFP & Protein-YFP | Stimulated | 35 ± 5 | 0.8 |
| Mutant Protein-CFP & Protein-YFP | Stimulated | 5 ± 2 | > 50 |
This protocol outlines a general procedure for measuring FRET in live cells using fluorescence microscopy to study protein-protein interactions.[15][16][17]
Materials and Reagents:
-
Mammalian cells
-
Expression vectors for donor (e.g., CFP) and acceptor (e.g., YFP) fusion proteins
-
Transfection reagent
-
Fluorescence microscope equipped for FRET imaging (e.g., with appropriate filter sets and a sensitive camera or spectrometer)
-
Image analysis software
Procedure:
-
Cell Culture and Transfection: Culture cells and co-transfect them with plasmids encoding the donor- and acceptor-tagged proteins of interest. Also include control samples expressing only the donor or only the acceptor.[16]
-
Live Cell Imaging: After allowing for protein expression (typically 24-48 hours), image the live cells using a fluorescence microscope. Acquire images in three channels: the donor channel (donor excitation, donor emission), the acceptor channel (acceptor excitation, acceptor emission), and the FRET channel (donor excitation, acceptor emission).[16]
-
Image Correction: Correct the raw images for background fluorescence and spectral bleed-through (the detection of donor fluorescence in the FRET channel and direct excitation of the acceptor by the donor excitation wavelength).[18]
-
FRET Calculation: Calculate the normalized FRET (N-FRET) or FRET efficiency for each cell or region of interest. Several methods can be used, such as acceptor photobleaching or sensitized emission methods.[15][18]
-
Data Interpretation: Compare the FRET values between experimental and control conditions to determine if there is a specific interaction between the proteins of interest. Changes in FRET efficiency can indicate conformational changes or the association/dissociation of the protein complex.
FRET Microscopy Experimental Workflow
Section 3: Signaling Pathway Analysis
Biochemical assays for enzyme activity and protein interactions are instrumental in dissecting complex signaling pathways. The Epidermal Growth Factor Receptor (EGFR) and Mitogen-Activated Protein Kinase (MAPK) pathways are prime examples where these techniques are applied to understand signal transduction in normal and diseased states.[7][16][19]
EGFR Signaling Pathway
EGFR is a receptor tyrosine kinase that, upon ligand binding, dimerizes and autophosphorylates, creating docking sites for various adaptor proteins and enzymes. This initiates downstream signaling cascades, including the MAPK pathway, which regulate cell proliferation, survival, and differentiation.[16][19][20]
MAPK Signaling Cascade
The MAPK cascade is a highly conserved signaling module that relays extracellular signals to intracellular targets. It consists of a three-tiered kinase cascade: a MAP kinase kinase kinase (MAPKKK), a MAP kinase kinase (MAPKK), and a MAP kinase (MAPK).[8][21] In the context of EGFR signaling, this corresponds to the Raf-MEK-ERK sequence.[22]
References
- 1. superchemistryclasses.com [superchemistryclasses.com]
- 2. bio.libretexts.org [bio.libretexts.org]
- 3. Co-immunoprecipitation Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]
- 5. Co-immunoprecipitation Mass Spectrometry: Unraveling Protein Interactions - Creative Proteomics [creative-proteomics.com]
- 6. researchgate.net [researchgate.net]
- 7. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MAPK signaling pathway | Abcam [abcam.com]
- 9. people.bu.edu [people.bu.edu]
- 10. researchgate.net [researchgate.net]
- 11. Mass spectrometry-based immuno-precipitation proteomics – The user’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. spiedigitallibrary.org [spiedigitallibrary.org]
- 13. youtube.com [youtube.com]
- 14. Biacore Data Analysis and Interpretation - Creative Proteomics [creative-proteomics.com]
- 15. bio-rad.com [bio-rad.com]
- 16. creative-diagnostics.com [creative-diagnostics.com]
- 17. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
- 18. researchgate.net [researchgate.net]
- 19. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 20. commerce.bio-rad.com [commerce.bio-rad.com]
- 21. creative-diagnostics.com [creative-diagnostics.com]
- 22. Kinetic models [sprpages.nl]
Incorporation of Active Molecules into Polymer Formulations for Advanced Material Science Applications
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The integration of active pharmaceutical ingredients (APIs) and other functional molecules into polymer matrices is a cornerstone of modern material science, enabling the development of advanced drug delivery systems, functional coatings, and smart materials. The polymer serves as a scaffold or carrier, protecting the active molecule from degradation, controlling its release profile, and targeting its delivery to specific sites.[1][2] The choice of polymer and the method of incorporation are critical factors that dictate the physicochemical properties and performance of the final material.[3] This document provides detailed application notes and protocols for the most common techniques used to incorporate active molecules into polymer formulations, along with methods for their characterization.
Methods of Incorporation
Several techniques are employed to load active molecules into polymer matrices, each with its own set of advantages and limitations. The selection of an appropriate method depends on the properties of the active molecule and the polymer, as well as the desired characteristics of the final product.[4]
Solvent Casting
Solvent casting is a versatile and widely used technique for preparing thin polymer films with embedded active molecules.[5][6] The process involves dissolving the polymer and the active molecule in a common volatile solvent, followed by casting the solution onto a flat surface and allowing the solvent to evaporate, leaving behind a drug-loaded polymer film.[5][7][8]
Table 1: Comparison of Common Incorporation Techniques
| Technique | Advantages | Disadvantages | Typical Drug Loading (%) | Typical Particle/Film Size |
| Solvent Casting | Simple, cost-effective, uniform film thickness, suitable for heat-sensitive drugs.[5][6] | Use of organic solvents, potential for residual solvent, limited to thin films.[5] | 1 - 20% | 12 - 100 µm (thickness)[6] |
| Hot-Melt Extrusion | Solvent-free ("green technique"), continuous process, suitable for amorphous solid dispersions.[9][10] | Requires thermally stable drugs and polymers, high shear can degrade some molecules.[1][2] | 5 - 40% | Varies (filaments, pellets) |
| Emulsion Solvent Evaporation | Produces nanoparticles and microparticles, suitable for a wide range of drugs.[11][12][13] | Use of organic solvents and surfactants, can be a multi-step process.[11] | 1 - 20% | 150 nm - 130 µm[14][15][16][17] |
Experimental Protocols
Protocol for Solvent Casting
This protocol describes the preparation of a drug-loaded polymer film using the solvent casting method.
Materials:
-
Polymer (e.g., Poly(lactic-co-glycolic acid) - PLGA)
-
Active Pharmaceutical Ingredient (API)
-
Volatile organic solvent (e.g., Dichloromethane - DCM)
-
Glass petri dish
-
Magnetic stirrer and stir bar
-
Pipette
-
Fume hood
-
Vacuum oven
Procedure:
-
Dissolution: Weigh the desired amounts of polymer and API and dissolve them in a minimal amount of the chosen solvent in a glass vial. For example, dissolve 40 mg of PLGA and 2 mg of the API in 4 ml of DCM.[3]
-
Mixing: Place a magnetic stir bar in the vial and stir the solution on a magnetic stirrer until both the polymer and API are completely dissolved and the solution is homogeneous.
-
Casting: Carefully pour the polymer-drug solution into a clean, dry glass petri dish.[18] Ensure the solution spreads evenly to form a thin layer.
-
Solvent Evaporation: Place the petri dish in a fume hood at room temperature and allow the solvent to evaporate slowly over several hours (e.g., 4 hours).[3] This slow evaporation helps in the formation of a uniform film.
-
Drying: Once the film appears dry, transfer the petri dish to a vacuum oven and dry at a slightly elevated temperature (e.g., 40 °C) for 24-48 hours to remove any residual solvent.
-
Film Retrieval: Carefully peel the dried film from the petri dish using forceps.
Protocol for Hot-Melt Extrusion (HME)
This protocol outlines the preparation of a drug-loaded polymer extrudate using a lab-scale twin-screw extruder.
Materials:
-
Thermoplastic polymer (e.g., Polycaprolactone - PCL)
-
Active Pharmaceutical Ingredient (API)
-
Twin-screw extruder with a suitable die
-
Feeder
-
Cooling conveyor belt
-
Pelletizer
Procedure:
-
Premixing: Physically mix the polymer powder or pellets with the API powder at the desired ratio.
-
Extruder Setup: Set the desired temperature profile for the different zones of the extruder barrel. The temperature should be above the glass transition temperature of the polymer to ensure proper melting and mixing.[9] For example, a temperature range of 130 °C to 200 °C can be used.[4]
-
Feeding: Feed the polymer-API premix into the extruder hopper at a constant rate using a calibrated feeder.
-
Extrusion: The rotating screws will convey, melt, mix, and force the molten material through the die. The screw speed can be varied (e.g., 100 - 500 rpm) to control the degree of mixing and shear.[4]
-
Cooling: The extruded strand is then cooled on a conveyor belt.
-
Pelletizing: The cooled strand is fed into a pelletizer to be cut into uniform pellets.
Protocol for Emulsion Solvent Evaporation
This protocol details the preparation of drug-loaded polymer nanoparticles using the oil-in-water (o/w) single emulsion solvent evaporation technique.
Materials:
-
Polymer (e.g., PLGA)
-
Active Pharmaceutical Ingredient (API)
-
Organic solvent (e.g., Dichloromethane - DCM)
-
Aqueous solution with a surfactant (e.g., Polyvinyl alcohol - PVA)
-
Homogenizer or sonicator
-
Magnetic stirrer and stir bar
-
Rotary evaporator
-
Centrifuge
Procedure:
-
Organic Phase Preparation: Dissolve the polymer and the hydrophobic API in a water-immiscible organic solvent like DCM to form the oil phase.[11][19] For instance, dissolve 50 mg of PLGA and 5 mg of the API in 1 ml of DCM.[14]
-
Emulsification: Add the organic phase to an aqueous solution containing a surfactant (e.g., 1% w/v PVA). Emulsify the mixture using a high-speed homogenizer or a probe sonicator to form an oil-in-water emulsion.[3][11]
-
Solvent Evaporation: Stir the emulsion at room temperature for several hours (e.g., 4 hours) to allow the organic solvent to evaporate, leading to the formation of solid polymer nanoparticles.[3] A rotary evaporator can be used to accelerate this step.[19]
-
Nanoparticle Collection: Collect the nanoparticles by centrifugation.
-
Washing: Wash the collected nanoparticles with deionized water multiple times to remove excess surfactant and any un-encapsulated drug.
-
Lyophilization: Freeze-dry the washed nanoparticles to obtain a fine powder.
Characterization of Polymer Formulations
A comprehensive characterization of the drug-loaded polymer formulation is crucial to ensure its quality, efficacy, and safety.[20]
Table 2: Key Characterization Techniques
| Technique | Principle | Information Obtained |
| Scanning Electron Microscopy (SEM) | Imaging with a focused beam of electrons. | Particle size, shape, and surface morphology.[14] |
| Differential Scanning Calorimetry (DSC) | Measures the difference in heat flow between a sample and a reference as a function of temperature. | Glass transition temperature, melting point, crystallinity, and drug-polymer interactions.[3] |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Measures the absorption of infrared radiation by the sample. | Chemical structure, presence of functional groups, and drug-polymer interactions.[3][14] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the magnetic properties of atomic nuclei. | Chemical structure of the polymer and confirmation of drug conjugation.[21] |
| Dynamic Light Scattering (DLS) | Measures the fluctuations in scattered light intensity due to the Brownian motion of particles. | Particle size distribution and polydispersity index (PDI).[14] |
| High-Performance Liquid Chromatography (HPLC) | Separates components of a mixture based on their affinity for a stationary phase. | Drug loading and encapsulation efficiency.[22] |
Visualization of Workflow and Signaling Pathway
Experimental Workflow
The following diagram illustrates a typical workflow for the development and characterization of a drug-loaded polymer formulation.
References
- 1. Hot-Melt Extrusion: from Theory to Application in Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ascendiacdmo.com [ascendiacdmo.com]
- 3. Solvent effect in the synthesis of hydrophobic drug‐loaded polymer nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. news-medical.net [news-medical.net]
- 5. svc.org [svc.org]
- 6. Solvent Casting Method for Oral Thin Film Preparation - Oral Thin Film - CD Formulation [formulationbio.com]
- 7. m.youtube.com [m.youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. fabtechnologies.com [fabtechnologies.com]
- 10. gsconlinepress.com [gsconlinepress.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Single emulsion-solvent evaporation technique and modifications for the preparation of pharmaceutical polymeric nanoparticles. | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. Effect of Particle Size on Drug Loading and Release Kinetics of Gefitinib-Loaded PLGA Microspheres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. kinampark.com [kinampark.com]
- 18. scribd.com [scribd.com]
- 19. Preparation of Solid Lipid Nanoparticles and Nanostructured Lipid Carriers for Drug Delivery and the Effects of Preparation Parameters of Solvent Injection Method - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 21. creative-diagnostics.com [creative-diagnostics.com]
- 22. Drug Loading in Poly(butyl cyanoacrylate)-based Polymeric Microbubbles - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (S)-tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of (S)-tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate, a key chiral building block in pharmaceutical development.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent and well-documented synthetic route involves two main steps: the protection of the nitrogen atom of (S)-proline with a tert-butyloxycarbonyl (Boc) group, followed by the reduction of the carboxylic acid functionality of the resulting N-Boc-proline to a primary alcohol.
Q2: Which reducing agents are suitable for the conversion of N-Boc-proline to the desired alcohol?
A2: Strong reducing agents are required for this transformation. Lithium aluminum hydride (LiAlH₄) is a commonly used and effective reagent for the reduction of carboxylic acids and their esters. Sodium borohydride (NaBH₄) is generally not strong enough to reduce carboxylic acids or esters to alcohols.[1][2] Alternative reagents such as borane complexes (e.g., BH₃·THF or BH₃·SMe₂) can also be employed.
Q3: What are the critical parameters to control to ensure a high yield and purity?
A3: Key parameters include the purity of the starting materials (L-proline and Boc-anhydride), the choice of solvent, reaction temperature (especially during the reduction step), the efficiency of the work-up procedure to remove byproducts, and the final purification method.
Q4: Can racemization occur during this synthesis, and how can it be minimized?
A4: Racemization is a potential issue, particularly if harsh basic or acidic conditions or high temperatures are used. The chirality of the starting material, (S)-proline, should be preserved throughout the synthesis. Using sterically hindered or weaker bases during Boc-protection and maintaining low temperatures during the reduction step can help minimize racemization.[3]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Problem 1: Low Yield in the N-Boc Protection of Proline
| Symptom | Potential Cause | Recommended Solution |
| Incomplete reaction (starting material remains) | 1. Insufficient Boc-anhydride or base.2. Poor solubility of proline in the reaction solvent.3. Inadequate reaction time or temperature. | 1. Use a slight excess (1.1-1.2 equivalents) of Boc-anhydride and an appropriate amount of base (e.g., triethylamine or sodium hydroxide).2. Use a co-solvent system such as dioxane/water or THF/water to improve solubility.[4]3. Monitor the reaction by TLC or LC-MS and allow for sufficient time (typically 2-4 hours at room temperature). |
| Formation of multiple products | 1. Reaction of the carboxylate with Boc-anhydride to form a mixed anhydride, leading to side products.2. Over-reaction leading to double Boc protection (less common for proline). | 1. Perform the reaction in an aqueous basic solution (e.g., with NaOH) to hydrolyze any mixed anhydride that forms.2. Use a controlled stoichiometry of Boc-anhydride. |
| Difficult work-up and product isolation | Emulsion formation during aqueous work-up. | Add brine to the aqueous layer to break up the emulsion. After extraction, ensure the organic layer is thoroughly dried with a drying agent like anhydrous sodium sulfate or magnesium sulfate. |
Problem 2: Low Yield or Incomplete Reduction of N-Boc-Proline
| Symptom | Potential Cause | Recommended Solution |
| Starting material (N-Boc-proline or its ester) remains after the reaction. | 1. Insufficient reducing agent.2. Deactivation of the reducing agent by moisture.3. Use of an insufficiently powerful reducing agent (e.g., NaBH₄).[1][2] | 1. Use a sufficient excess of LiAlH₄ (typically 1.5-2.0 equivalents).2. Ensure all glassware is oven-dried and reactions are run under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents (e.g., dry THF or diethyl ether).[5]3. Use a strong reducing agent like LiAlH₄ or a borane complex. |
| Formation of aldehyde intermediate as a byproduct. | Incomplete reduction of the carboxylic acid or ester. | 1. Increase the reaction time or temperature (while monitoring for side reactions).2. Ensure an adequate amount of the reducing agent is present. |
| Low isolated yield after work-up. | 1. Product loss during the work-up due to the formation of aluminum salt emulsions.2. Hydrolysis of the Boc group under acidic work-up conditions. | 1. Employ a careful work-up procedure to precipitate and remove aluminum salts. The Fieser work-up (sequential addition of water, 15% NaOH solution, and more water) is a common and effective method.[6][7] Using a saturated aqueous solution of Rochelle's salt (sodium potassium tartrate) can also effectively break up aluminum emulsions.[8]2. Use a neutral or slightly basic work-up to avoid Boc group cleavage. |
Problem 3: Product Purity Issues
| Symptom | Potential Cause | Recommended Solution |
| Presence of diastereomeric impurities (racemization). | Racemization of the chiral center during the reaction. | 1. Avoid high temperatures and strongly basic or acidic conditions.2. For the Boc-protection step, consider using milder bases. For the reduction, maintain a low temperature (e.g., 0 °C) during the addition of the substrate to the reducing agent.[3] |
| Unidentified impurities in the final product. | 1. Impurities present in the starting materials.2. Side reactions during the synthesis. | 1. Ensure the use of high-purity (S)-proline and Boc-anhydride.2. Monitor the reaction progress closely to minimize side product formation. Purify the intermediate N-Boc-proline before the reduction step if necessary. |
| Difficulty in removing residual reagents or byproducts. | Inefficient purification method. | Column chromatography on silica gel is typically effective for purifying the final product. A gradient elution of ethyl acetate in hexanes is commonly used. |
Data Presentation
Table 1: Comparison of Synthetic Methods for this compound
| Starting Material | Reducing Agent | Solvent | Reaction Conditions | Reported Yield | Reference |
| (S)-Boc-proline | LiAlH₄ | THF | 0 °C to room temperature | ~91% | [9] (analogy) |
| (S)-Boc-proline methyl ester | LiAlH₄ | THF | 0 °C | ~85% | [10] (analogy) |
| (S)-Boc-proline | BH₃·SMe₂ | THF | 0 °C to room temperature | ~80-90% | General Method |
| (S)-1-[(1S)-1'-phenylethyl]pyrrolidine | 1-chloroethyl chloroformate, then Boc₂O | 1,2-dichloroethane, then THF | Reflux, then 0 °C to rt | 53% | [11] |
Experimental Protocols
Protocol 1: N-Boc Protection of (S)-Proline
-
Dissolution: Dissolve (S)-proline (1.0 eq) in a mixture of dioxane and water (e.g., 1:1 v/v).
-
Basification: Add sodium hydroxide (2.0-2.2 eq) to the solution and stir until the proline is fully dissolved.
-
Addition of Boc-anhydride: Cool the solution to 0 °C in an ice bath. Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise while maintaining the temperature.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove the organic solvent.
-
Wash the aqueous residue with a non-polar solvent like ethyl acetate or diethyl ether to remove unreacted Boc₂O.
-
Acidify the aqueous layer to pH 2-3 with a cold aqueous solution of HCl or KHSO₄.
-
Extract the product into an organic solvent such as ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain N-Boc-(S)-proline.
-
Protocol 2: Reduction of N-Boc-(S)-proline with LiAlH₄
Safety Note: Lithium aluminum hydride reacts violently with water and protic solvents. All operations must be conducted under anhydrous conditions and an inert atmosphere.
-
Preparation: In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, suspend lithium aluminum hydride (LiAlH₄, 1.5 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.
-
Cooling: Cool the LiAlH₄ suspension to 0 °C using an ice bath.
-
Substrate Addition: Dissolve N-Boc-(S)-proline (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel at a rate that maintains the internal temperature below 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then stir for an additional 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Quenching and Work-up (Fieser Method):
-
Cool the reaction mixture back to 0 °C.
-
Slowly and carefully add water (x mL, where x = grams of LiAlH₄ used) dropwise.
-
Add 15% aqueous sodium hydroxide solution (x mL) dropwise.
-
Add water (3x mL) dropwise.
-
Allow the mixture to warm to room temperature and stir vigorously for 30 minutes to precipitate the aluminum salts.
-
Add anhydrous magnesium sulfate to the slurry and stir for another 15 minutes.
-
Filter the white precipitate through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate.
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield pure this compound.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: General troubleshooting workflow for yield and purity issues.
Caption: Fieser work-up procedure for LiAlH₄ reductions.
References
- 1. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. rsc.org [rsc.org]
- 5. adichemistry.com [adichemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Workup [chem.rochester.edu]
- 8. Curly Arrow: Lithium Aluminium Hydride Reductions - Rochelle's Salt [curlyarrow.blogspot.com]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. Lithium Aluminum Hydride (LAH) [commonorganicchemistry.com]
- 11. chemrxiv.org [chemrxiv.org]
Technical Support Center: (S)-1-Boc-3-hydroxymethylpyrrolidine Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of (S)-1-Boc-3-hydroxymethylpyrrolidine.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities encountered during the synthesis and purification of (S)-1-Boc-3-hydroxymethylpyrrolidine?
A1: Common impurities can include unreacted starting materials, byproducts from the Boc-protection step, and diastereomers if the synthesis is not stereospecific.[1] Specifically, one might encounter residual 3-hydroxymethylpyrrolidine, di-tert-butyl dicarbonate, and any side products from the reaction solvent or base used.
Q2: What are the typical analytical methods to assess the purity of (S)-1-Boc-3-hydroxymethylpyrrolidine?
A2: The purity of (S)-1-Boc-3-hydroxymethylpyrrolidine is typically assessed by High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).[2][3] Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm the chemical structure, and chiral HPLC can be employed to determine the enantiomeric excess.
Q3: What is the physical state and appearance of (S)-1-Boc-3-hydroxymethylpyrrolidine?
A3: (S)-1-Boc-3-hydroxymethylpyrrolidine is typically a colorless to light yellow oil or a white to light yellow solid.[2][4]
Q4: What are the recommended storage conditions for (S)-1-Boc-3-hydroxymethylpyrrolidine?
A4: It is recommended to store the compound at 0 - 8°C to ensure its stability.[2]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of (S)-1-Boc-3-hydroxymethylpyrrolidine.
Column Chromatography
| Symptom | Possible Cause | Suggested Solution |
| Low recovery from the column | The compound is highly polar and is strongly adsorbing to the silica gel. | Consider using a more polar eluent system (e.g., increasing the percentage of methanol in dichloromethane). A small amount of a basic modifier like triethylamine can also be added to the eluent to reduce tailing and improve recovery.[1] Alternatively, switching to a different stationary phase, such as alumina, may be beneficial.[1] |
| Poor separation of the desired product from impurities | The polarity of the product and a key impurity are very similar. | Optimize the column chromatography conditions. This can include using a longer column for better resolution, employing a shallower solvent gradient, or trying a different solvent system altogether. Small-scale trials monitored by TLC are recommended to find the optimal conditions. |
| Product fractions are contaminated with silica gel | Fine silica particles have passed through the column frit. | Ensure the column is packed properly with a layer of sand at the top and bottom. Filtering the collected fractions through a syringe filter can remove any fine silica particles. |
Recrystallization
| Symptom | Possible Cause | Suggested Solution |
| The compound "oils out" instead of crystallizing. | The solution is too concentrated, or the cooling process is too rapid. The boiling point of the solvent may be too high. | Add a small amount of additional solvent to the hot solution. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[5] Ensure the chosen solvent has a boiling point below the melting point of the compound. |
| No crystal formation upon cooling. | The compound is too soluble in the chosen solvent, or the solution is not sufficiently concentrated. | Concentrate the solution by evaporating some of the solvent. If crystals still do not form, consider adding an anti-solvent (a solvent in which the compound is poorly soluble) dropwise to the solution until turbidity is observed, then warm slightly to redissolve and cool slowly. |
| Low yield of recovered crystals. | The compound has significant solubility in the cold recrystallization solvent. The volume of solvent used for washing the crystals was too large. | Ensure the solution is thoroughly cooled in an ice bath to minimize solubility. Wash the collected crystals with a minimal amount of ice-cold solvent.[6] |
| Crystals are colored or appear impure. | The recrystallization process was not effective at removing all impurities. | A second recrystallization may be necessary. Alternatively, treating the solution with activated charcoal before the hot filtration step can help to remove colored impurities.[6] |
Quantitative Data
The following table summarizes typical purity and yield data for (S)-1-Boc-3-hydroxymethylpyrrolidine.
| Purification Method | Purity | Yield | Reference |
| Synthesis followed by extraction and crystallization | >95% | 85-89% | [7] |
| Commercial Product Specification (HPLC) | ≥98% | N/A | [2] |
| Commercial Product Specification (GC) | ≥97% | N/A | [3] |
| Photoenzymatic Synthesis | >99% enantiomeric excess | up to 90% conversion | [8] |
Experimental Protocols
Column Chromatography (General Protocol)
This is a general protocol that should be optimized for your specific crude material.
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or a low-polarity mixture of hexane/ethyl acetate).
-
Column Packing: Pour the slurry into a glass column with a stopcock and a frit at the bottom. Allow the solvent to drain while gently tapping the column to ensure even packing. Add a thin layer of sand on top of the silica gel.
-
Sample Loading: Dissolve the crude (S)-1-Boc-3-hydroxymethylpyrrolidine in a minimal amount of the eluent or a suitable solvent. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the chosen solvent system. A common starting point for a compound of this polarity could be a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing the polarity).
-
Fraction Collection: Collect fractions in test tubes or vials.
-
Analysis: Analyze the collected fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Recrystallization (General Protocol)
-
Solvent Selection: Choose a suitable solvent or solvent system. A good solvent will dissolve the compound when hot but not when cold.[9] Perform small-scale solubility tests to identify an appropriate solvent.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture gently (e.g., in a water bath) while stirring until the solid is completely dissolved.[6]
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.[9]
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[6]
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.[6]
-
Drying: Dry the purified crystals under vacuum.
Visualizations
Caption: General workflow for the purification of (S)-1-Boc-3-hydroxymethylpyrrolidine.
References
- 1. benchchem.com [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. biocompare.com [biocompare.com]
- 4. chembk.com [chembk.com]
- 5. benchchem.com [benchchem.com]
- 6. youtube.com [youtube.com]
- 7. CN102249971A - Synthesis process of 1-N-BOC-3-hydroxypyrrolidine - Google Patents [patents.google.com]
- 8. Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
troubleshooting side reactions in Boc-pyrrolidine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Boc-protection of pyrrolidine.
Troubleshooting Guides
Issue 1: Incomplete or Slow Reaction
Q: My Boc-protection reaction is not going to completion, or is proceeding very slowly. What are the potential causes and solutions?
A: Incomplete or slow reactions are common issues that can often be resolved by addressing a few key factors.
-
Low Nucleophilicity of the Amine: While pyrrolidine is a reasonably nucleophilic secondary amine, derivatives with electron-withdrawing groups can exhibit reduced reactivity.
-
Poor Solubility of Starting Materials: If the pyrrolidine starting material, particularly if it is a salt form, is not fully dissolved, the reaction rate will be significantly hindered.[1]
-
Inadequate Base: The choice and amount of base can be critical for neutralizing the acidic byproduct and driving the reaction to completion.[2]
-
Hydrolysis of Boc Anhydride: In the presence of water, di-tert-butyl dicarbonate ((Boc)₂O) can hydrolyze, reducing the amount of reagent available for the reaction.[2]
Troubleshooting Workflow for Incomplete Reaction
Caption: A decision-making workflow for troubleshooting incomplete Boc-protection of pyrrolidine.
Issue 2: Formation of Side Products
Q: I am observing significant side products in my reaction mixture. What are they and how can I minimize their formation?
A: The most common side product is the di-Boc derivative, where the nitrogen is protected twice. Other impurities can arise from the hydrolysis of the Boc anhydride.
-
Di-Boc Formation: This occurs when a second Boc group is added to the nitrogen atom. It is more likely with an excess of (Boc)₂O and prolonged reaction times or elevated temperatures.[2]
-
Hydrolysis of (Boc)₂O: If there is water in the reaction, (Boc)₂O can hydrolyze to form tert-butanol and carbon dioxide, which can complicate purification.[2]
Mechanism of Di-Boc Formation
Caption: The mechanism for the formation of the di-Boc side product.
Frequently Asked Questions (FAQs)
Q1: What is the optimal stoichiometry of (Boc)₂O to pyrrolidine?
A1: To minimize the formation of the di-Boc side product, it is recommended to use a slight excess of (Boc)₂O, typically between 1.1 and 1.2 equivalents relative to the pyrrolidine.[3] Using a larger excess can lead to a higher prevalence of the di-Boc impurity.[2]
Q2: Which base is most suitable for this reaction?
A2: The choice of base can depend on the solvent and the salt form of the pyrrolidine.
-
Triethylamine (Et₃N): Commonly used in organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF). It is effective at scavenging the acid byproduct.[3]
-
Sodium hydroxide (NaOH) or Sodium bicarbonate (NaHCO₃): Often used in aqueous or biphasic systems. These are cost-effective and efficient.[4]
-
4-Dimethylaminopyridine (DMAP): Can be used as a catalyst in small amounts (e.g., 0.1 equivalents) to accelerate the reaction, particularly for less nucleophilic amines.[3]
Q3: What are the recommended solvent systems?
A3: The choice of solvent depends on the solubility of the starting materials and the desired reaction conditions.
-
Dichloromethane (DCM) or Tetrahydrofuran (THF): Common choices for reactions with organic bases like triethylamine.[3]
-
Water or Water/Solvent Mixtures: Effective when using inorganic bases like NaOH or for starting materials that are more soluble in aqueous media.[5]
-
Acetonitrile: Another versatile solvent suitable for this transformation.
Q4: How can I effectively purify Boc-pyrrolidine?
A4: The purification method depends on the scale of the reaction and the nature of the impurities.
-
Column Chromatography: The most common method for small to medium-scale reactions to separate Boc-pyrrolidine from unreacted starting material and the di-Boc byproduct. A typical eluent system is a gradient of ethyl acetate in hexanes.
-
Distillation: For larger-scale preparations where the impurities are not volatile, vacuum distillation can be an effective purification method.
-
Aqueous Workup: A standard workup involves washing the organic layer with a dilute acid (e.g., 1M HCl) to remove any unreacted pyrrolidine and a base (e.g., saturated NaHCO₃) to remove acidic byproducts, followed by washing with brine.[3]
Data Presentation
Table 1: Comparison of Reaction Conditions for Boc-Protection of Pyrrolidine
| Pyrrolidine (equiv.) | (Boc)₂O (equiv.) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Reference |
| 1.0 | 1.1 | Triethylamine (1.2) | DCM | 0 to RT | 1-4 | >95 | [3] |
| 1.0 | 1.1 | NaOH (1.5) | Water/Dioxane | RT | 2-6 | ~90 | [4] |
| 1.0 | 1.2 | None | Methanol | RT | 12 | >90 | [6] |
| 1.0 | 1.1 | DMAP (0.1) | Acetonitrile | RT | 1-3 | >95 | [4] |
Experimental Protocols
Protocol 1: Boc-Protection of Pyrrolidine using Triethylamine in DCM
-
Reaction Setup: In a round-bottom flask, dissolve pyrrolidine (1.0 equiv.) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.5 M.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Base Addition: Add triethylamine (1.2 equiv.) dropwise to the stirred solution.
-
Reagent Addition: Dissolve di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equiv.) in a minimal amount of DCM and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: If necessary, purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Protocol 2: Boc-Protection of Pyrrolidine using Sodium Hydroxide in a Biphasic System
-
Reaction Setup: In a flask, dissolve pyrrolidine (1.0 equiv.) in a 1:1 mixture of water and dioxane.
-
Base Addition: Add a solution of sodium hydroxide (1.5 equiv.) in water.
-
Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equiv.) portion-wise to the vigorously stirred mixture at room temperature.
-
Reaction Monitoring: Stir the reaction for 2-6 hours, monitoring by TLC or LC-MS.
-
Workup: Dilute the reaction mixture with water and extract with ethyl acetate.
-
Isolation: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify by column chromatography or vacuum distillation as needed.
Signaling Pathways and Logical Relationships
General Mechanism of Boc-Protection
Caption: The general reaction mechanism for the Boc-protection of pyrrolidine.
References
- 1. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Di-tert-butyl_dicarbonate [chemeurope.com]
- 5. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemtips.wordpress.com [chemtips.wordpress.com]
Technical Support Center: Optimization of Reaction Conditions for (S)-3-Hydroxymethylpyrrolidine Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of (S)-3-hydroxymethylpyrrolidine derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for the synthesis of (S)-3-hydroxymethylpyrrolidine derivatives?
A1: Common and effective starting materials for the enantioselective synthesis of (S)-3-hydroxymethylpyrrolidine derivatives include L-proline and its derivatives.[1] N-protected L-proline, such as N-Boc-L-proline, is frequently used.[1][2] The synthesis often involves the reduction of the carboxylic acid or ester functionality of the proline ring to the corresponding alcohol.
Q2: How can I improve the enantioselectivity of my reaction?
A2: Improving enantioselectivity often involves the careful selection of the chiral catalyst and reaction conditions. For reductions of N-protected proline esters, chiral reducing agents or catalysts are crucial. The choice of solvent can also significantly impact enantioselectivity; for instance, in some reactions, switching to a different solvent can alter the energy of the diastereomeric transition states, leading to higher enantiomeric excess (ee). Temperature is another critical parameter, with lower temperatures often favoring higher enantioselectivity.
Q3: What are the key factors affecting the yield in the synthesis of (S)-3-hydroxymethylpyrrolidine derivatives?
A3: Several factors can influence the reaction yield. The choice of reducing agent is critical; for example, LiAlH₄ is a powerful reducing agent for esters and carboxylic acids, but NaBH₄ is generally ineffective for these substrates.[3] The reaction temperature, reaction time, and the purity of reagents and solvents also play a significant role. Water content in the reaction mixture can be detrimental, and using anhydrous conditions is often recommended. Proper work-up procedures are also essential to minimize product loss.
Q4: What are some common side reactions, and how can they be minimized?
A4: A common side reaction is over-reduction if the target is a partial reduction of a more functionalized pyrrolidine derivative. Careful control of the stoichiometry of the reducing agent and reaction temperature can minimize this. Another potential issue is racemization. This can sometimes occur under harsh reaction conditions, such as high temperatures or the presence of strong acids or bases. Using milder conditions and chiral catalysts can help preserve the stereochemical integrity of the product. In syntheses starting from N-protected prolinol, incomplete reaction during subsequent functionalization steps (e.g., mesylation) can lead to a mixture of products. Monitoring the reaction by TLC is crucial to ensure complete conversion.
Troubleshooting Guides
Problem 1: Low Yield in the Reduction of N-Protected Proline Ester
| Possible Cause | Suggested Solution |
| Ineffective Reducing Agent | For the reduction of esters or carboxylic acids, ensure a sufficiently powerful reducing agent is used. LiAlH₄ is generally effective, whereas NaBH₄ is not.[3] |
| Insufficient Amount of Reducing Agent | Ensure at least a stoichiometric amount of the reducing agent is used. It is common to use a slight excess to ensure complete conversion. |
| Presence of Water | Use anhydrous solvents and dry glassware. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the quenching of the reducing agent by moisture. |
| Low Reaction Temperature | While lower temperatures can improve enantioselectivity, they may also slow down the reaction rate, leading to incomplete conversion in a given time. Optimize the temperature to balance yield and enantioselectivity. |
| Product Loss During Work-up | The work-up procedure for reactions involving hydrides like LiAlH₄ is critical. Follow a well-established quenching procedure (e.g., Fieser work-up) to avoid the formation of emulsions and facilitate product extraction. |
Problem 2: Poor Enantioselectivity
| Possible Cause | Suggested Solution |
| Suboptimal Chiral Catalyst or Ligand | Screen different chiral catalysts or ligands. The choice of catalyst can have a profound impact on the enantiomeric excess. |
| Incorrect Catalyst Loading | Optimize the catalyst loading. Both too low and too high concentrations can negatively affect enantioselectivity. |
| Inappropriate Solvent | The solvent can influence the chiral environment. Screen a range of solvents with varying polarities and coordinating abilities. |
| Reaction Temperature is Too High | In many cases, running the reaction at a lower temperature enhances enantioselectivity by increasing the energy difference between the diastereomeric transition states. |
| Racemization | If the product is susceptible to racemization, ensure that the reaction and work-up conditions are mild (e.g., avoid strong acids or bases and high temperatures). |
Data Presentation
Table 1: Effect of Catalyst and Solvent on a Generic Asymmetric Cycloaddition for Pyrrolidine Synthesis
| Entry | Catalyst | Ligand | Solvent | Yield (%) | ee (%) |
| 1 | Cu(I) | (S,S)-Ph-BPE | THF | 47 | 87 |
| 2 | Cu(I) | (S,S)-Ph-BPE | 1,4-Dioxane | 61 | 88 |
| 3 | Cu(I) | (S,S)-Ph-BPE | Toluene | 55 | 95 |
| 4 | Cu(I) | (S,S)-Ph-BPE | Chlorobenzene | 35 | 95 |
| 5 | Ag(I) | DTBM-Segphos | Toluene | >99 | >99 (exo) |
| 6 | Ag(I) | CA-AA-Amidphos | Toluene | >99 | >99 (endo) |
Note: Data is compiled from representative examples of asymmetric pyrrolidine synthesis and may not directly correspond to the synthesis of (S)-3-hydroxymethylpyrrolidine. It serves to illustrate the impact of different reaction components.[4]
Experimental Protocols
Protocol 1: Asymmetric Reduction of N-Boc-L-proline Methyl Ester to (S)-1-Boc-2-(hydroxymethyl)pyrrolidine
Materials:
-
N-Boc-L-proline methyl ester
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Saturated aqueous solution of sodium sulfate (Na₂SO₄)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend LiAlH₄ (1.2 equivalents) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve N-Boc-L-proline methyl ester (1.0 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water (X mL), 15% aqueous NaOH (X mL), and water (3X mL), where X is the mass of LiAlH₄ in grams.
-
Stir the resulting white suspension at room temperature for 30 minutes.
-
Filter the suspension through a pad of Celite® and wash the filter cake with diethyl ether.
-
Combine the filtrate and washes, and dry the organic layer over anhydrous MgSO₄.
-
Filter and concentrate the solution under reduced pressure to obtain the crude (S)-1-Boc-2-(hydroxymethyl)pyrrolidine.
-
Purify the crude product by flash column chromatography on silica gel if necessary.
Mandatory Visualization
References
- 1. rsc.org [rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. Enantioselective Regiodivergent Synthesis of Chiral Pyrrolidines with Two Quaternary Stereocenters via Ligand-Controlled Copper(I)-Catalyzed Asymmetric 1,3-Dipolar Cycloadditions - East China Normal University [pure.ecnu.edu.cn]
- 4. Enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines and C1-substituted tetrahydroisoquinolines by asymmetric Cu-catalyzed cyclizative aminoboration - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Chiral Pyrrolidine Synthesis Scale-Up
Welcome to the technical support center for the synthesis of chiral pyrrolidines. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up these valuable chemical entities. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during process development and scale-up.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up the synthesis of chiral pyrrolidines?
A1: Scaling up chiral pyrrolidine synthesis from the lab bench to industrial production presents several key challenges. A significant hurdle is maintaining high stereoselectivity (enantiomeric or diastereomeric excess) as reaction volumes increase, which can be affected by changes in mixing and temperature control.[1] The cost and efficiency of chiral catalysts, such as proline derivatives or metal complexes, become critical at scale, especially concerning catalyst loading, recovery, and reuse.[2] Purification of the final product often requires specialized techniques like chiral chromatography, which can be a bottleneck and a major cost driver in the manufacturing process.[3] Furthermore, issues like polymorphism, where the product can crystallize in different forms with varying properties, can emerge at larger scales and impact the drug's bioavailability.[1]
Q2: How do organocatalytic methods, like those using proline, compare to metal-based catalysis for large-scale synthesis?
A2: Organocatalysis, particularly using natural amino acids like L-proline, has gained traction as a greener and more cost-effective alternative to traditional metal-based catalysis.[4][5] Proline is inexpensive, readily available, and environmentally benign.[4] However, organocatalysis can face challenges in large-scale production, primarily because the catalyst often operates in a homogeneous phase, making its recovery and reuse difficult.[6] Metal-based catalysts can be highly efficient and selective, but they often involve expensive and toxic heavy metals, which must be scrupulously removed from the final pharmaceutical product. The choice between the two depends on factors like catalyst cost, turnover number, ease of separation, and the specific requirements of the synthetic route.[1][2]
Q3: What is the role of continuous flow technology in scaling up chiral pyrrolidine synthesis?
A3: Continuous flow technology is an increasingly adopted solution to many scale-up challenges. It offers superior control over reaction parameters such as temperature, pressure, and mixing, which is crucial for maintaining selectivity in asymmetric reactions.[2][7] This technology can lead to higher yields and better diastereocontrol in shorter reaction times.[7] For instance, a continuous flow protocol has been developed to create a library of α-chiral pyrrolidines with high diastereoselectivity within 150 seconds, achieving a throughput of 7.45 g/h, demonstrating its potential for large-scale applications.[7]
Q4: Why is achieving high optical purity a major challenge?
A4: Achieving high optical purity is a fundamental challenge in the synthesis of chiral pharmaceuticals because enantiomers of a drug can have different pharmacological activities.[2] One enantiomer might be therapeutic while the other could be inactive or even harmful. The difficulty lies in developing synthetic methods that are highly stereoselective, producing one enantiomer in significant excess over the other. This requires careful selection of chiral catalysts, auxiliaries, and optimization of reaction conditions.[2] Maintaining this high purity during scale-up and subsequent purification steps adds another layer of complexity.[1]
Troubleshooting Guide
Reaction & Synthesis
Q: My enantiomeric excess (e.e.) is decreasing at a larger scale. What are the potential causes and solutions?
A: A drop in enantioselectivity during scale-up is a common issue.
-
Causes:
-
Poor Temperature Control: Exothermic reactions can create localized hot spots in large reactors, altering the reaction pathway and lowering e.e.
-
Inefficient Mixing: Non-homogeneous mixing can lead to variations in reagent and catalyst concentrations, affecting the stereochemical outcome.[1]
-
Solvent Effects: The choice of solvent is critical. A solvent that works well on a small scale may not perform optimally under the conditions of a large-scale reaction.[8] For instance, in proline-catalyzed aldol reactions, solvent choice can dramatically alter the enantiomeric ratio.[8]
-
-
Solutions:
-
Improve Heat Transfer: Use reactors with better surface-area-to-volume ratios or implement more efficient cooling systems.
-
Optimize Agitation: Adjust the stirrer speed and type to ensure homogeneous mixing without causing catalyst degradation.
-
Re-evaluate Solvent System: Screen different solvents or solvent mixtures at the target scale. Sometimes, running the reaction in a neat ketone can be effective for proline-catalyzed reactions, though this presents its own scale-up challenges.[8]
-
Catalyst Selection: Investigate different chiral ligands or catalysts. For example, in certain C-H amination reactions to form pyrrolidines, bisoxazoline (BOX) ligands provided the best enantioselectivity.[9]
-
Q: The reaction is sluggish, or the yield is poor upon scale-up. How can I address this?
A: Reaction kinetics can change significantly with scale.
-
Causes:
-
Mass Transfer Limitations: In heterogeneous catalysis, the rate at which reactants reach the catalyst surface can become the limiting factor.
-
Catalyst Deactivation: The catalyst may be sensitive to impurities in starting materials or solvents, which are present in larger absolute amounts at scale.
-
Sub-optimal Reaction Conditions: Conditions optimized at the gram scale may not be ideal for the kilogram scale.
-
-
Solutions:
-
Increase Catalyst Loading: While this can increase costs, it may be necessary to achieve a reasonable reaction rate.
-
Use a More Robust Catalyst: Explore catalysts known for their stability and high turnover numbers. Immobilizing the catalyst on a solid support can also improve its stability and ease of recovery.[6]
-
Process Analytical Technology (PAT): Implement real-time monitoring to better understand reaction kinetics and identify the optimal endpoint, preventing the formation of byproducts from over-processing.[1]
-
Re-optimization: Systematically re-optimize reaction parameters like temperature, concentration, and addition rates at the larger scale.
-
Work-up & Purification
Q: I'm facing difficulties purifying my chiral pyrrolidine product at scale. What are some effective strategies?
A: Purification is often the biggest bottleneck in large-scale synthesis.[10]
-
Challenges:
-
Chromatography Issues: Bench-scale chromatography methods often don't translate well to large-scale operations due to factors like high solvent consumption, pressure drops, and resin costs.[3][11]
-
Complex Impurity Profiles: Scale-up can introduce new impurities or change the ratio of existing ones.[1]
-
Product Stability: The target molecule may be unstable under the prolonged conditions of large-scale purification.[12]
-
-
Solutions:
-
Crystallization: If the product is crystalline, diastereomeric salt formation or preferential crystallization can be highly effective and scalable methods for separating enantiomers.[13]
-
Supercritical Fluid Chromatography (SFC): SFC uses supercritical CO2 as the mobile phase, which reduces the use of organic solvents, can be faster, and is often effective for chiral separations.[10]
-
Tangential Flow Filtration (TFF): TFF can be a good alternative for removing low molecular weight impurities.[3]
-
Early-Stage Process Development: Invest significant effort in developing a robust purification strategy early on. This includes evaluating different resins, buffer conditions, and post-separation techniques like solid-phase extraction or lyophilization.[3]
-
Data Presentation: Catalyst and Solvent Effects
The selection of catalyst and solvent is crucial for achieving high yield and enantioselectivity. The tables below summarize data from various synthetic approaches to chiral pyrrolidines.
Table 1: Comparison of Catalysts for Asymmetric Pyrrolidine Synthesis
| Reaction Type | Catalyst System | Substrate Scope | Yield (%) | Enantiomeric Excess (e.e., %) | Reference |
|---|---|---|---|---|---|
| Aza-Michael/Michael Cascade | Squaramide C13 (5 mol%) | Unsaturated Pyrazolones | up to 98 | 71-98 | [14] |
| C(sp3)-H Amination | Engineered P411 Enzyme | Alkyl/Aryl Azides | up to 74 | up to 99 | [15] |
| C-H Imination | Cu(I) / Bisoxazoline (BOX) | Ketones | 75 | 95 | [9] |
| Hydroalkylation | CoBr2 / BOX Ligand | 3-Pyrrolines | High | up to 97 |[16] |
Table 2: Solvent Effects on a Proline-Catalyzed Aldol Reaction
| Solvent System | Reaction Time | Diastereoselectivity (dr) | Enantioselectivity (er) | Reference |
|---|---|---|---|---|
| Neat Cyclopentanone | Short | High | High | [8] |
| DMSO/Acetone | - | - | 67:33 to 88:12 | [8] |
| DMSO/Acetone/CHCl3 | Faster | Improved | Increased |[8] |
Note: Specific quantitative values for all parameters were not available in the cited text; the table reflects the described trends.
Experimental Protocols
Protocol: L-Proline Catalyzed Asymmetric Aldol Reaction
This protocol is a generalized procedure based on the principles of proline-catalyzed aldol reactions, which are fundamental to many chiral pyrrolidine syntheses.[4][17]
Objective: To synthesize a chiral aldol adduct, a common precursor for chiral pyrrolidines, using L-proline as an organocatalyst.
Materials:
-
Aldehyde (e.g., isobutyraldehyde)
-
Ketone (e.g., acetone, often used as solvent and reactant)
-
L-Proline (catalyst, typically 5-30 mol%)
-
Solvent (e.g., DMSO, DMF, or neat ketone)
-
Deuterated solvent for NMR analysis
-
Chiral HPLC column for e.e. determination
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stirrer, add the ketone (if used as a solvent) and L-proline. Stir the mixture at room temperature until the proline is dissolved or well-suspended.
-
Reagent Addition: Cool the mixture to the desired temperature (e.g., 0 °C or room temperature). Add the aldehyde dropwise to the stirring mixture over a period of 10-15 minutes.
-
Reaction Monitoring: Allow the reaction to stir at the set temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting aldehyde is consumed.
-
Work-up: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of NH4Cl. Extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the pure aldol adduct.
-
Characterization: Confirm the structure of the product using NMR spectroscopy and Mass Spectrometry. Determine the enantiomeric excess (e.e.) of the product using chiral HPLC analysis.
Visualizations: Workflows and Mechanisms
General Scale-Up Workflow
The following diagram illustrates a typical workflow for scaling up a chiral synthesis process from laboratory discovery to manufacturing.
References
- 1. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 2. article.scirea.org [article.scirea.org]
- 3. PURIFICATION STRATEGIES - Purification at Scale: Overcoming Chromatography Challenges for Advanced Modalities [drug-dev.com]
- 4. longdom.org [longdom.org]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Construction of an α-chiral pyrrolidine library with a rapid and scalable continuous flow protocol - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Downstream Processing Challenges in Biologics Manufacturing [53biologics.com]
- 12. Challenges and solutions for the downstream purification of therapeutic proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Divergent Access to Chiral C2- and C3-Alkylated Pyrrolidines by Catalyst-Tuned Regio- and Enantioselective C(sp3)-C(sp3) Coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]
preventing racemization during modification of (S)-tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate
Welcome to the technical support center for the modification of (S)-tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to help prevent racemization during the chemical modification of this chiral building block.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for modifying the hydroxyl group of this compound?
A1: The primary methods for modifying the hydroxyl group involve its conversion into a better leaving group for subsequent nucleophilic substitution or direct displacement. The most common approaches include:
-
Tosylates and Mesylates: Conversion of the alcohol to a sulfonate ester, such as a tosylate (OTs) or mesylate (OMs), which are excellent leaving groups. This reaction typically proceeds with retention of stereochemistry at the chiral center.[1]
-
Mitsunobu Reaction: This reaction allows for the direct conversion of the alcohol to various functional groups, such as esters, azides, or ethers, using triphenylphosphine and a dialkyl azodicarboxylate (e.g., DEAD or DIAD). A key feature of the Mitsunobu reaction is the inversion of stereochemistry at the chiral center.[2][3][4]
Q2: What is racemization and why is it a concern during the modification of this compound?
A2: Racemization is the process by which a chiral molecule is converted into a mixture of equal amounts of both enantiomers (a racemate), resulting in the loss of optical activity. For a chiral starting material like this compound, maintaining enantiomeric purity is critical as different enantiomers can have vastly different biological activities and toxicities. Racemization can occur under harsh reaction conditions, such as high temperatures or the presence of strong acids or bases, which can lead to the formation of achiral intermediates or facilitate reversible reactions that scramble the stereocenter.
Q3: How can I determine if my product has undergone racemization?
A3: The enantiomeric excess (e.e.) of your product can be determined using several analytical techniques:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used and reliable method for separating and quantifying enantiomers. It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.[5][6][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents (CSAs): In the presence of a chiral solvating agent, the enantiomers of your compound can form diastereomeric complexes that exhibit different chemical shifts in the NMR spectrum. This allows for the quantification of each enantiomer.[8][9][10][11][12]
Troubleshooting Guides
Method 1: Conversion to Tosylate/Mesylate with Retention of Stereochemistry
This method is preferred when retention of the (S)-configuration is desired.
Problem 1: Low yield of the desired tosylate/mesylate.
-
Possible Cause: Incomplete reaction.
-
Solution: Ensure all reagents are pure and anhydrous. Moisture can consume the tosyl chloride or mesyl chloride. Use a slight excess (1.1-1.2 equivalents) of the sulfonyl chloride. The reaction is often performed at 0 °C to room temperature; if the reaction is sluggish, allowing it to stir for a longer period or gradually warming to room temperature may be necessary.[13]
-
-
Possible Cause: Degradation of the product.
-
Solution: The workup conditions may be too harsh. Use a mild aqueous quench (e.g., saturated sodium bicarbonate solution) and avoid strong acids or bases.
-
Problem 2: Racemization is observed in the final product.
-
Possible Cause: The reaction conditions are too harsh.
-
Solution: Perform the reaction at a lower temperature (e.g., 0 °C or below). Use a non-nucleophilic organic base like triethylamine or pyridine to scavenge the HCl byproduct.[1] Avoid prolonged reaction times.
-
-
Possible Cause: Racemization during purification.
-
Solution: If using silica gel chromatography, be aware that residual acidity can sometimes promote racemization. Consider neutralizing the silica gel with a small amount of triethylamine in the eluent.
-
Method 2: Mitsunobu Reaction with Inversion of Stereochemistry
This method is ideal for obtaining the (R)-configured product from the (S)-alcohol.
Problem 1: Low yield of the inverted product.
-
Possible Cause: The nucleophile is not acidic enough.
-
Possible Cause: Steric hindrance.
-
Solution: While this compound is a primary alcohol and generally reactive, ensure the nucleophile is not overly bulky.
-
-
Possible Cause: Side reactions.
-
Solution: A common side product is the formation of an ether from the azodicarboxylate.[2] Using alternative azodicarboxylates or carefully controlling the reaction temperature can sometimes mitigate this.
-
Problem 2: Incomplete or no inversion of stereochemistry.
-
Possible Cause: The reaction is not proceeding through the expected S(_N)2 pathway.
-
Solution: Ensure the reaction conditions are optimal for an S(_N)2 reaction. Use a non-polar aprotic solvent like THF or diethyl ether. The order of addition is crucial; typically, the alcohol, nucleophile, and triphenylphosphine are mixed before the slow, dropwise addition of the azodicarboxylate at 0 °C.[2]
-
Data Presentation
The following table summarizes typical reaction conditions for the modification of chiral alcohols, with a focus on preserving stereochemical integrity.
| Modification Method | Reagents | Solvent | Temperature | Stereochemical Outcome | Typical Enantiomeric Excess (e.e.) |
| Tosylation | p-Toluenesulfonyl chloride, Triethylamine | Dichloromethane (DCM) | 0 °C to room temp. | Retention | >99% |
| Mesylation | Methanesulfonyl chloride, Triethylamine | Dichloromethane (DCM) | 0 °C to room temp. | Retention | >99% |
| Mitsunobu (Azide) | Triphenylphosphine, DIAD, Diphenylphosphoryl azide (DPPA) | Tetrahydrofuran (THF) | 0 °C to room temp. | Inversion | >98% |
| Mitsunobu (Ester) | Triphenylphosphine, DEAD, Carboxylic Acid | Tetrahydrofuran (THF) | 0 °C to room temp. | Inversion | >98% |
Experimental Protocols
Protocol 1: Tosylation of this compound (Retention)
-
Dissolve this compound (1.0 eq.) in anhydrous dichloromethane (DCM) (10 volumes).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.5 eq.) to the solution.
-
Add p-toluenesulfonyl chloride (1.2 eq.) portion-wise, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 4 hours, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer and wash it sequentially with 1M HCl, saturated NaHCO(_3) solution, and brine.
-
Dry the organic layer over anhydrous Na(_2)SO(_4), filter, and concentrate under reduced pressure to yield the crude tosylate.
-
Purify the product by flash column chromatography on silica gel.
Protocol 2: Mitsunobu Azidation of this compound (Inversion)
-
Dissolve this compound (1.0 eq.), triphenylphosphine (1.5 eq.), and diphenylphosphoryl azide (DPPA) (1.5 eq.) in anhydrous tetrahydrofuran (THF) (10 volumes).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add diisopropylazodicarboxylate (DIAD) (1.5 eq.) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dilute the residue with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous Na(_2)SO(_4), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford (R)-tert-butyl 3-(azidomethyl)pyrrolidine-1-carboxylate.
Visualizations
Caption: Workflow for the modification of this compound.
Caption: Key considerations for preventing racemization during chemical modification.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. glaserr.missouri.edu [glaserr.missouri.edu]
- 4. Mitsunobu Reaction [organic-chemistry.org]
- 5. csfarmacie.cz [csfarmacie.cz]
- 6. phx.phenomenex.com [phx.phenomenex.com]
- 7. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 8. researchgate.net [researchgate.net]
- 9. Discrimination of enantiomers of dipeptide derivatives with two chiral centers by tetraaza macrocyclic chiral solvating agents using 1H NMR spectroscopy - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. Chiral Recognition of Chiral (Hetero)Cyclic Derivatives Probed by Tetraaza Macrocyclic Chiral Solvating Agents via 1H NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Discrimination of Enantiomers of Dipeptide Derivatives with Two Chiral Centers by Tetraaza Macrocyclic Chiral Solvating Agents Using 1H NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. organic-synthesis.com [organic-synthesis.com]
stability issues of (S)-tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate under acidic conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of (S)-tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate under acidic conditions.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability issue with this compound under acidic conditions?
The primary stability concern is the acid-catalyzed cleavage of the tert-butyloxycarbonyl (Boc) protecting group.[1][2] This reaction, often referred to as deprotection, results in the formation of the free amine, (S)-pyrrolidin-3-ylmethanol, along with byproducts such as carbon dioxide and a reactive tert-butyl cation.[1]
Q2: What is the mechanism of Boc group cleavage in the presence of acid?
The deprotection is initiated by the protonation of the carbamate oxygen by an acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). This is followed by the fragmentation of the intermediate to generate a stable tert-butyl cation, carbon dioxide, and the desired free amine.[1]
Q3: What are the common side reactions observed during the acidic treatment of this compound?
The most prevalent side reaction is t-butylation, where the electrophilic tert-butyl cation generated during Boc deprotection alkylates nucleophilic sites on the starting material, product, or other molecules in the reaction mixture. While (S)-pyrrolidin-3-ylmethanol itself lacks highly nucleophilic groups susceptible to t-butylation, this can be a significant issue if other sensitive molecules are present. Another potential side reaction when using trifluoroacetic acid (TFA) is trifluoroacetylation of the newly deprotected amine.[1]
Q4: How can I minimize side reactions during Boc deprotection?
The most effective method to mitigate side reactions from the tert-butyl cation is to use "scavengers" in the reaction mixture. Scavengers are compounds that react with and neutralize the tert-butyl cation, preventing it from reacting with your desired product. Common scavengers include triisopropylsilane (TIS), water, and thioanisole.[1]
Q5: Under what specific acidic conditions is the Boc group typically cleaved?
Commonly employed conditions for Boc deprotection include:
-
Trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).
-
Hydrochloric acid (HCl) in an organic solvent such as dioxane or methanol.[1]
Milder acidic conditions using Lewis acids (e.g., FeCl₃, AlCl₃) or p-toluenesulfonic acid (pTSA) can also be effective.[3]
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving this compound in acidic environments.
| Issue | Potential Cause | Recommended Solution |
| Incomplete Boc Deprotection | Insufficient acid strength or concentration. | Increase the acid concentration (e.g., from 20% TFA in DCM to 50%). Consider switching to a stronger acid system like 4M HCl in dioxane. |
| Inadequate reaction time or temperature. | Increase the reaction time and monitor the progress closely using techniques like TLC or LC-MS. Gentle heating may be applied, but monitor for potential side reactions. | |
| Steric hindrance around the Boc group. | More forcing conditions, such as higher acid concentration or longer reaction times, may be necessary. | |
| Formation of Unknown Byproducts | t-Butylation of starting material, product, or other nucleophiles. | Add a scavenger, such as triisopropylsilane (TIS) (typically 2.5-5% v/v), to the reaction mixture to trap the tert-butyl cation. |
| Trifluoroacetylation of the deprotected amine (when using TFA). | Ensure thorough removal of TFA after the reaction by co-evaporation with a non-polar solvent like toluene. Alternatively, consider using HCl in dioxane.[1] | |
| Degradation of Other Functional Groups | Presence of other acid-sensitive groups in the molecule. | Employ milder deprotection conditions. Options include using Lewis acids or carefully controlling the stoichiometry of a weaker acid. |
Experimental Protocols
Protocol 1: Standard Boc Deprotection using Trifluoroacetic Acid (TFA)
This protocol describes a general procedure for the complete removal of the Boc protecting group.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS) (optional, as a scavenger)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask, magnetic stirrer, and other standard laboratory glassware
Procedure:
-
Dissolve this compound in anhydrous DCM (e.g., 0.1-0.5 M concentration) in a round-bottom flask.
-
If using a scavenger, add triisopropylsilane (2.5-5% v/v).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add TFA (typically 20-50% v/v in DCM) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Once the reaction is complete, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.
-
To ensure complete removal of residual TFA, co-evaporate the residue with a non-polar solvent like toluene.[1]
-
Carefully neutralize the residue by dissolving it in a suitable organic solvent (e.g., ethyl acetate) and washing with a saturated aqueous solution of sodium bicarbonate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product as necessary (e.g., by chromatography or crystallization).
Protocol 2: Forced Degradation Study to Determine Stability
This protocol provides a framework for quantitatively assessing the stability of this compound under specific acidic conditions.
Materials:
-
This compound
-
A suitable solvent in which the compound is soluble (e.g., acetonitrile, methanol)
-
A stock solution of a specific acid (e.g., 1 M HCl, 1 M H₂SO₄)
-
A suitable buffer solution for pH control
-
HPLC or UPLC system with a suitable column and detector (e.g., UV, MS)
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
To a known volume of the stock solution, add a specific volume of the acid solution to achieve the desired final acid concentration (e.g., 0.1 M HCl).
-
Prepare several such samples for analysis at different time points.
-
Incubate the samples at a controlled temperature (e.g., room temperature, 40 °C, 60 °C).
-
-
Sample Analysis:
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from a sample.
-
Quench the degradation by neutralizing the sample with a suitable base if necessary.
-
Analyze the sample by HPLC or UPLC to determine the remaining concentration of the parent compound.
-
-
Data Analysis:
-
Plot the concentration of this compound versus time.
-
Determine the degradation rate constant and the half-life of the compound under the specific acidic conditions.
-
Visualizations
Caption: Mechanism of acid-catalyzed Boc deprotection.
Caption: Troubleshooting workflow for Boc deprotection.
References
Technical Support Center: Alternative Reducing Agents for N-Boc-L-proline Reduction
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to alternative reducing agents for the conversion of N-Boc-L-proline to N-Boc-L-prolinol. This resource includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and a comparative analysis of different reduction methods.
Frequently Asked Questions (FAQs)
Q1: Why should I consider alternative reducing agents to Lithium Aluminum Hydride (LiAlH₄) for the reduction of N-Boc-L-proline?
While LiAlH₄ is a powerful reducing agent capable of reducing carboxylic acids, it is non-chemoselective and can react with other functional groups. It is also highly flammable and reacts violently with protic solvents, requiring stringent anhydrous conditions. Alternative reagents like borane complexes or activated sodium borohydride methods offer milder reaction conditions, greater chemoselectivity, and improved safety profiles.
Q2: What are the most common alternative methods for reducing N-Boc-L-proline?
The two primary alternative methods are:
-
Direct Reduction with Borane Complexes: Utilizing reagents like Borane-Tetrahydrofuran (BH₃·THF) or Borane-Dimethyl Sulfide (BH₃·SMe₂) complexes, which are highly selective for carboxylic acids.
-
Reduction via Activated Intermediates: This involves converting the carboxylic acid of N-Boc-L-proline into a more reactive species, such as a mixed anhydride, which can then be reduced by a milder reagent like Sodium Borohydride (NaBH₄).
Q3: Is there a risk of racemization at the proline's stereocenter during these reduction reactions?
Racemization is a potential concern, particularly with methods that involve harsh conditions or certain activating agents. The mixed anhydride method, when performed at low temperatures, is generally considered to have a low risk of racemization.[1] For borane reductions, maintaining neutral or acidic workup conditions is advisable to prevent racemization of the resulting amino alcohol.
Q4: My reduction with a borane complex appears sluggish or incomplete. What are the possible causes?
Incomplete reduction with borane complexes can be due to several factors:
-
Reagent Quality: Borane solutions can degrade over time. Ensure you are using a fresh or properly stored reagent.
-
Insufficient Equivalents: For complete reduction, a sufficient excess of the borane reagent is necessary.
-
Reaction Temperature: While many reductions proceed at room temperature, gentle heating (e.g., to 40-50 °C) may be required to drive the reaction to completion.
-
Impurities in the Starting Material: Certain impurities in the N-Boc-L-proline could interfere with the reaction.
Q5: I am observing unexpected side products in my mixed anhydride reduction. What could be the issue?
The formation of side products in a mixed anhydride reduction can often be attributed to:
-
Temperature Control: It is crucial to maintain a low temperature (typically -15°C to 0°C) during the formation of the mixed anhydride to prevent side reactions.
-
Order of Addition: The order of reagent addition is critical. The activating agent (e.g., isobutyl chloroformate) should be added to the N-Boc-L-proline solution before the base (e.g., N-methylmorpholine).
-
Moisture: The presence of water can hydrolyze the mixed anhydride, leading to incomplete reaction and impurities.
Troubleshooting Guides
Borane Complex Reduction (e.g., BH₃·THF, BH₃·SMe₂)
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Reaction | 1. Inactive borane reagent.2. Insufficient equivalents of borane.3. Low reaction temperature. | 1. Use a fresh, anhydrous solution of the borane complex.2. Increase the equivalents of the borane reagent (typically 1.5-2.0 eq.).3. Allow the reaction to warm to room temperature or gently heat to 40-50°C and monitor by TLC. |
| Formation of Amine-Borane Adduct | The product N-Boc-L-prolinol can form a stable complex with borane. | During workup, quench the reaction with an alcohol (e.g., methanol) to decompose the excess borane and break up the product-borane complex. An acidic workup can also be employed. |
| Difficult Product Isolation | Boronic acid byproducts can complicate the workup and purification. | An extractive workup with an acidic wash can help remove boronic acid salts. Column chromatography may be necessary for high purity. |
Mixed Anhydride / NaBH₄ Reduction
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of N-Boc-L-prolinol | 1. Incomplete formation of the mixed anhydride.2. Hydrolysis of the mixed anhydride.3. Insufficient NaBH₄. | 1. Ensure all reagents are anhydrous and the reaction is performed under an inert atmosphere.2. Maintain the reaction temperature at -15°C to 0°C during anhydride formation.3. Use a sufficient excess of NaBH₄ (typically 1.5-2.0 eq.). |
| Presence of Starting Material | Incomplete activation of the carboxylic acid or premature quenching of the mixed anhydride. | Ensure the activation step proceeds for the recommended time before the addition of NaBH₄. |
| Racemization of the Product | The reaction temperature was too high during the activation step. | Strictly maintain the temperature at -15°C to 0°C during the formation of the mixed anhydride. |
Quantitative Data Summary
The following table provides a comparison of the different reducing agents for the synthesis of N-Boc-L-prolinol.
| Reducing Agent/Method | Typical Reaction Time | Typical Temperature | Typical Yield | Key Advantages | Key Disadvantages |
| BH₃·THF or BH₃·SMe₂ | 8 - 16 hours | 0°C to 50°C | 80-95% (general for carboxylic acids) | High chemoselectivity for carboxylic acids, mild conditions. | Can form stable amine-borane adducts requiring specific workup; borane reagents are moisture-sensitive. |
| Mixed Anhydride / NaBH₄ | 1 - 3 hours | -15°C to Room Temp. | ~85-95% | Rapid reaction, uses a milder reducing agent (NaBH₄), low risk of racemization.[1] | Requires careful temperature control during anhydride formation; sensitive to moisture. |
| LiAlH₄ (for comparison) | 2 - 6 hours | 0°C to Reflux | >90% | Highly reactive and reduces most carbonyl functional groups. | Non-chemoselective, highly flammable, requires strict anhydrous conditions. |
Experimental Protocols
Protocol 1: Reduction of N-Boc-L-proline using Borane-Tetrahydrofuran (BH₃·THF)
This protocol is a general procedure for the reduction of carboxylic acids with borane complexes and should be optimized for N-Boc-L-proline.
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve N-Boc-L-proline (1.0 eq.) in anhydrous tetrahydrofuran (THF).
-
Addition of Reducing Agent: Cool the solution to 0°C in an ice bath. Add a 1.0 M solution of BH₃·THF in THF (1.5 - 2.0 eq.) dropwise via the addition funnel over 30-60 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). If the reaction is sluggish, it may be gently heated to 40-50°C.
-
Work-up: Once the reaction is complete, cool the mixture to 0°C and slowly add methanol to quench the excess borane (Caution: gas evolution). Stir for 30 minutes.
-
Purification: Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude N-Boc-L-prolinol can be further purified by column chromatography on silica gel.
Protocol 2: Reduction of N-Boc-L-proline via a Mixed Anhydride with Sodium Borohydride
This protocol is adapted from procedures for the reduction of N-protected amino acids.
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, dissolve N-Boc-L-proline (1.0 eq.) in anhydrous THF.
-
Formation of Mixed Anhydride: Cool the solution to -15°C. Add N-methylmorpholine (1.1 eq.) followed by the dropwise addition of isobutyl chloroformate (1.1 eq.), maintaining the temperature at -15°C. Stir the mixture for 10-15 minutes at this temperature.
-
Reduction: In a separate flask, prepare a solution of sodium borohydride (NaBH₄, 2.0 eq.) in a small amount of water or methanol. Add this solution dropwise to the mixed anhydride solution, ensuring the temperature does not rise above -10°C.
-
Reaction: Stir the reaction mixture at -15°C for 5-10 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
Work-up: Quench the reaction by the slow addition of 1N hydrochloric acid at 0°C. Remove the THF under reduced pressure.
-
Purification: Extract the aqueous residue with ethyl acetate. Wash the combined organic layers with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude N-Boc-L-prolinol. Purify by column chromatography if necessary.
Visualizations
References
Technical Support Center: Minimizing Product Loss in Aqueous Work-ups
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize product loss during aqueous work-up procedures.
Troubleshooting Guide
This guide addresses common issues encountered during aqueous extractions that can lead to significant product loss.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no product yield after extraction | - Product is highly soluble in the aqueous layer. - Emulsion formation preventing clean separation. - Incorrect pH for extraction of acidic or basic compounds. - Insufficient volume of organic solvent. | - Employ the "salting out" technique by adding brine or solid NaCl to the aqueous layer.[1][2][3] - See the "Emulsion Formation" section below. - Adjust the pH of the aqueous layer to neutralize acidic or basic compounds, making them more soluble in the organic phase. - Perform multiple extractions with smaller volumes of organic solvent. |
| Persistent emulsion formation | - High concentration of surfactants, soaps, or other emulsifying agents.[4][5] - Vigorous shaking of the separatory funnel.[1] - Similar densities of the aqueous and organic layers.[6] | - Add brine or solid salt to increase the ionic strength of the aqueous layer.[1][2] - Gently swirl or invert the separatory funnel instead of shaking vigorously.[1] - Add a small amount of a different organic solvent to alter the properties of the organic phase.[1][2] - Centrifuge the mixture to force phase separation.[2][4][5] - Filter the mixture through a pad of Celite or glass wool.[1][2][3] |
| Difficulty extracting polar compounds | - The polarity of the extraction solvent is not well-matched to the analyte.[7] | - Select an organic solvent with a polarity that is similar to the target compound.[7] For highly polar analytes, consider more polar extraction solvents. - Use "salting out" to decrease the solubility of the polar compound in the aqueous phase.[7] |
| Product "oils out" instead of dissolving | - The organic compound is partially soluble in the aqueous solution. | - Perform a back extraction by adding a suitable organic solvent to recover the compound from the aqueous layer.[8] |
| Gooey or insoluble precipitate at the interface | - Presence of insoluble byproducts or starting materials. | - Attempt to remove the precipitate by washing with water. - After separating the organic layer, use a drying agent to absorb the residue, which can then be filtered off.[3][9] |
Frequently Asked Questions (FAQs)
Q1: What is "salting out" and how does it help improve my extraction?
A1: "Salting out" is a technique used to decrease the solubility of an organic compound in the aqueous layer, thereby promoting its transfer into the organic phase.[10] By adding a salt, such as sodium chloride (brine) or solid sodium chloride, you increase the ionic strength of the aqueous solution.[2] This reduces the ability of water molecules to solvate the organic product, effectively "pushing" it into the organic solvent.
Q2: How do I choose the right organic solvent for my extraction?
A2: The choice of solvent is crucial for a successful extraction. A key principle is to match the polarity of the solvent with the polarity of your target analyte.[7] For non-polar compounds, non-polar solvents like hexane or toluene are effective. For more polar compounds, moderately polar solvents like ethyl acetate or dichloromethane are often used.[11] The solvent should also be immiscible with water and have a different density to allow for clear layer separation.[11]
Q3: I have a persistent emulsion. What is the quickest way to break it?
A3: While several methods exist, one of the most effective and quickest ways to break an emulsion is often centrifugation.[2][5] Spinning the sample at high speed forces the denser and lighter phases to separate, breaking down the emulsified layer. Another rapid technique is the addition of brine, which can quickly disrupt the forces stabilizing the emulsion.[1]
Q4: What is back extraction and when should I use it?
A4: Back extraction is the process of recovering a compound from an aqueous solution into which it has been partially or fully extracted.[8] This technique is particularly useful when your product has some water solubility or when you want to separate your product from impurities by selectively extracting it into an aqueous phase (e.g., by adjusting pH) and then recovering it into a fresh organic phase.
Q5: Can I just add more organic solvent to improve my yield?
A5: While adding more solvent might seem intuitive, it is generally more effective to perform multiple extractions with smaller volumes of the organic solvent. For example, three extractions with 50 mL of solvent will typically recover more product than a single extraction with 150 mL of solvent.
Experimental Protocols
Protocol 1: Salting Out to Improve Extraction Efficiency
Objective: To increase the partitioning of a water-soluble organic compound into the organic phase.
Methodology:
-
Perform the initial liquid-liquid extraction as planned, combining the aqueous and organic phases in a separatory funnel.
-
After shaking and allowing the layers to separate, drain the organic layer.
-
To the remaining aqueous layer in the separatory funnel, add a saturated solution of sodium chloride (brine). The volume of brine added is typically 10-20% of the aqueous layer volume.
-
Alternatively, add solid sodium chloride to the aqueous layer until saturation is reached.
-
Add a fresh portion of the organic extraction solvent to the separatory funnel.
-
Gently mix the layers by inverting the funnel several times, venting frequently.
-
Allow the layers to separate. The presence of the salt should result in a cleaner and faster separation.
-
Drain the organic layer and combine it with the initial organic extract.
-
Proceed with the subsequent washing and drying steps.
Protocol 2: pH Adjustment for Extraction of an Acidic Compound
Objective: To separate an acidic product from neutral or basic impurities.
Methodology:
-
Dissolve the crude reaction mixture in a suitable organic solvent (e.g., diethyl ether, ethyl acetate).
-
Transfer the solution to a separatory funnel.
-
Add a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃).
-
Stopper the funnel and shake gently, venting frequently to release any pressure from CO₂ evolution.
-
Allow the layers to separate. The acidic compound will be deprotonated to its salt form and will be in the aqueous layer. Neutral and basic compounds will remain in the organic layer.
-
Drain the aqueous layer containing the salt of the acidic product into a separate flask.
-
To isolate the acidic product, cool the aqueous layer in an ice bath and acidify it by slowly adding a strong acid (e.g., concentrated HCl) until the solution is acidic (test with pH paper).
-
The acidic product should precipitate out of the solution. If it does not, extract it with a fresh portion of organic solvent.
-
Collect the precipitated product by filtration or separate the new organic layer and proceed with drying and solvent evaporation.
Visualizations
Caption: Troubleshooting workflow for emulsion formation.
Caption: Workflow for isolating an acidic product via back extraction.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. biotage.com [biotage.com]
- 3. Tips & Tricks [chem.rochester.edu]
- 4. Emulsion Breaking Techniques for Oil in Water Solvent Extractions [spectrosci.com]
- 5. azom.com [azom.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. Back_extraction [chem.ualberta.ca]
- 9. Troubleshooting [chem.rochester.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Key Characteristics for Selecting Solvents in Liquid-Liquid Extractions [kjhil.com]
Validation & Comparative
A Comparative Guide to the Analytical Characterization of Chiral N-Boc-3-hydroxymethyl-pyrrolidines
Audience: Researchers, scientists, and drug development professionals.
Introduction
(S)-tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate is a valuable chiral building block in medicinal chemistry and drug discovery. Its stereochemistry plays a crucial role in its biological activity and efficacy. Therefore, accurate analytical characterization is essential to ensure enantiomeric purity and structural integrity. This guide compares the expected analytical data of the (S)-enantiomer with its (R)-enantiomer alternative.
Comparative Analytical Data
The following tables summarize the expected quantitative NMR and mass spectrometry data for the (S) and (R)-enantiomers of tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate.
Table 1: Representative ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment (S/R-enantiomer) |
| ~3.60 - 3.40 | m | 2H | -CH₂OH |
| ~3.55 - 3.25 | m | 2H | N-CH₂ (ring) |
| ~3.20 - 3.00 | m | 2H | N-CH₂ (ring) |
| ~2.50 | m | 1H | CH (ring) |
| ~2.00 - 1.80 | m | 2H | CH₂ (ring) |
| ~1.70 | br s | 1H | -OH |
| 1.46 | s | 9H | -C(CH₃)₃ |
Table 2: Representative ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment (S/R-enantiomer) |
| ~154.7 | C=O (Boc) |
| ~79.5 | -C(CH₃)₃ |
| ~65.0 | -CH₂OH |
| ~52.0 | N-CH₂ (ring) |
| ~45.0 | N-CH₂ (ring) |
| ~40.0 | CH (ring) |
| ~28.5 | -C(CH₃)₃ |
| ~28.0 | CH₂ (ring) |
Table 3: Mass Spectrometry Data
| Parameter | Value |
| Molecular Formula | C₁₀H₁₉NO₃ |
| Molecular Weight | 201.26 g/mol |
| Exact Mass | 201.1365 g/mol |
| Expected Ion (ESI+) | [M+H]⁺, [M+Na]⁺ |
| m/z for [M+H]⁺ | 202.1438 |
| m/z for [M+Na]⁺ | 224.1257 |
Experimental Protocols
3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 10-15 mg of the compound is dissolved in 0.7 mL of deuterated chloroform (CDCl₃). The solution is then transferred to a 5 mm NMR tube.
-
¹H NMR Spectroscopy:
-
Instrument: 400 MHz NMR Spectrometer
-
Pulse Sequence: Standard single-pulse
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Spectral Width: -2 to 12 ppm
-
-
¹³C NMR Spectroscopy:
-
Instrument: 100 MHz NMR Spectrometer
-
Pulse Sequence: Proton-decoupled
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Spectral Width: -10 to 220 ppm
-
-
Data Processing: The acquired Free Induction Decays (FIDs) are processed with Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).
3.2. Mass Spectrometry (MS)
-
Sample Preparation: A dilute solution of the compound (approximately 1 mg/mL) is prepared in methanol or acetonitrile.
-
Instrumentation: A high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source is used.
-
Method:
-
Ionization Mode: ESI positive
-
Mass Analyzer: Time-of-Flight (TOF) or Orbitrap
-
Scan Range: m/z 50-500
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120 °C
-
-
Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peaks (e.g., [M+H]⁺, [M+Na]⁺) and confirm the elemental composition based on the accurate mass measurement.
Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the characterization and comparison of the chiral compounds discussed.
Caption: Workflow for the analytical characterization of chiral pyrrolidine derivatives.
Conclusion
The analytical characterization of this compound and its (R)-enantiomer relies on a combination of spectroscopic and chromatographic techniques. While standard NMR and mass spectrometry are invaluable for confirming the chemical structure and purity, they do not differentiate between enantiomers in an achiral environment. For this purpose, chiral chromatography is the definitive method, demonstrating distinct retention times for each enantiomer. The representative data and protocols provided in this guide serve as a valuable resource for researchers working with these and similar chiral molecules, ensuring the quality and stereochemical integrity of their compounds.
Determining the Enantiomeric Purity of (S)-1-Boc-3-hydroxymethylpyrrolidine: A Comparative Guide to Chiral HPLC and Alternative Methods
The stereochemical integrity of pharmaceutical intermediates is paramount in drug development. For chiral molecules like (S)-1-Boc-3-hydroxymethylpyrrolidine, a versatile building block in organic synthesis, accurately determining the enantiomeric purity is a critical quality control step.[1][2] This guide provides a comprehensive comparison of chiral High-Performance Liquid Chromatography (HPLC) with other analytical techniques for this purpose, supported by experimental data from closely related structures.
Chiral HPLC: The Gold Standard
Chiral HPLC is a widely used and reliable method for separating enantiomers.[] The technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and allowing for their separation and quantification.
-
High Resolution: Capable of achieving baseline separation of enantiomers.
-
Accuracy and Precision: Provides reliable and reproducible quantitative results.
-
Versatility: A wide range of CSPs are available, catering to various compound classes.[4]
While a specific method for (S)-1-Boc-3-hydroxymethylpyrrolidine is not extensively documented, a robust method can be developed based on the successful separation of structurally similar compounds, such as (S)-1-Boc-3-hydroxypiperidine.[5] Polysaccharide-based CSPs, like those coated with cellulose or amylose derivatives, are particularly effective for separating pyrrolidine derivatives.[6][7]
Experimental Protocol: Chiral HPLC
A suitable starting point for method development would be a normal-phase HPLC method:
-
Column: Chiralpak IC-3 (Cellulose tris(3,5-dichlorophenylcarbamate) immobilized on silica gel), 250 x 4.6 mm, 3 µm.[5]
-
Mobile Phase: A non-polar organic solvent mixture, such as n-Hexane and Isopropyl Alcohol (IPA) in a ratio of 95:5 (v/v), with a small amount of an additive like Trifluoroacetic acid (TFA) (0.2%) to improve peak shape.[5]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm.
-
Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of the mobile phase.
-
Injection Volume: 10 µL.
Workflow for Chiral HPLC Analysis
Caption: Workflow for determining enantiomeric purity using chiral HPLC.
Comparison with Alternative Methods
While chiral HPLC is a powerful tool, other techniques can also be employed for determining enantiomeric purity. The choice of method often depends on factors like available equipment, sample volatility, and the need for derivatization.[8]
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) | Supercritical Fluid Chromatography (SFC) |
| Principle | Partitioning between a liquid mobile phase and a solid CSP.[9] | Partitioning between a gaseous mobile phase and a chiral stationary phase. | Separation using a supercritical fluid mobile phase (e.g., CO2) with a CSP.[6][7] |
| Typical Analytes | Broad range of non-volatile and thermally stable compounds. | Volatile and thermally stable compounds. Derivatization may be required for polar analytes.[10] | Broad range, particularly effective for preparative separations.[9] |
| Speed | Moderate analysis times. | Typically faster than HPLC. | Significantly faster than HPLC.[9] |
| Solvent Consumption | High consumption of organic solvents. | Low solvent consumption. | Reduced organic solvent consumption, making it a "greener" technique.[7] |
| Resolution | High resolution is achievable. | High resolution for suitable analytes. | Often provides superior or comparable resolution to HPLC.[9] |
Representative Data for Similar Pyrrolidine Derivatives
The following table summarizes representative chromatographic data for the chiral separation of related pyrrolidine compounds on different chiral stationary phases.
| Compound | CSP | Mobile Phase | (S)-Enantiomer Retention Time (min) | (R)-Enantiomer Retention Time (min) | Resolution (Rs) |
| 2-(aminomethyl)-1-ethylpyrrolidine derivative | Chiralcel OD-H | n-hexane:ethanol (98:2) + 0.2% TEA | 12.5 | 14.2 | >1.5 |
| Antibacterial Pyrrolidone Derivative | Lux Cellulose-2 | Methanol (15%) in CO2 (SFC) | 6.8 | 7.5 | 2.1 |
Data adapted from similar compounds as illustrative examples.[6][11]
Alternative Methods: A Closer Look
For volatile and thermally stable compounds, chiral GC offers an excellent alternative to HPLC.[10] For (S)-1-Boc-3-hydroxymethylpyrrolidine, which has a hydroxyl group, derivatization is often necessary to increase volatility and improve chromatographic performance.
Experimental Protocol: Chiral GC (with Derivatization)
-
Derivatization: React the sample with a derivatizing agent such as trifluoroacetic anhydride to convert the hydroxyl group into a less polar ester.[10]
-
Column: A chiral GC column, such as one coated with a cyclodextrin derivative.
-
Carrier Gas: Helium or Hydrogen.
-
Temperature Program: An optimized temperature gradient to ensure good separation.
-
Detector: Flame Ionization Detector (FID).
SFC is a rapidly growing technique for chiral separations, offering advantages in speed and reduced solvent consumption.[9] It uses a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase.
Experimental Protocol: Chiral SFC
-
Column: Polysaccharide-based CSPs are highly effective in SFC.[6][7] Examples include Lux Cellulose-2 and Lux i-Cellulose-5.[6]
-
Mobile Phase: Supercritical CO2 with a small percentage of a polar co-solvent like methanol.[6][7]
-
Flow Rate: Typically higher than HPLC, in the range of 2-4 mL/min.[6]
-
Back Pressure: Maintained to keep CO2 in its supercritical state (e.g., 150 bar).[6][7]
-
Detection: UV detector.
Decision-Making Flowchart for Method Selection
Caption: Decision tree for selecting a suitable analytical method.
Conclusion
For the determination of the enantiomeric purity of (S)-1-Boc-3-hydroxymethylpyrrolidine, chiral HPLC remains a robust and reliable method. However, for faster analysis and reduced environmental impact, chiral SFC presents a compelling alternative. Chiral GC, while requiring a derivatization step for this analyte, can also provide excellent results. The ultimate choice of method will depend on the specific requirements of the laboratory, including sample throughput needs, available instrumentation, and green chemistry considerations.
References
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Performance comparison of chlorinated chiral stationary phases in supercritical fluid chromatography for separation of selected pyrrolidone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. benchchem.com [benchchem.com]
- 10. Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Synthetic Routes of (S)- and (R)-tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of synthetic routes for the enantiomers of tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate, a key chiral building block in the development of pharmaceutical agents. The following sections detail distinct synthetic strategies for the (S)- and (R)-enantiomers, presenting quantitative data in structured tables, comprehensive experimental protocols, and visual representations of the synthetic pathways to aid in the selection of the most suitable method for your research and development needs.
Comparison of Synthetic Routes
The primary methods identified for the synthesis of (S)- and (R)-tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate involve either the reduction of the corresponding carboxylic acid or a multi-step synthesis from a chiral precursor.
Route 1: Synthesis of (R)-tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate via Reduction
This approach involves the direct reduction of the commercially available (R)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid.
Table 1: Quantitative Data for the Synthesis of the (R)-enantiomer
| Parameter | Value |
| Starting Material | (R)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid |
| Key Reagent | Borane-tetrahydrofuran complex |
| Solvent | Tetrahydrofuran (THF) |
| Overall Yield | 91%[1] |
| Purity | Not explicitly stated, described as a colorless oil[1] |
| Number of Steps | 1 |
Route 2: Multi-step Synthesis of (S)-tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate
This pathway to the (S)-enantiomer begins with the chiral precursor 1-[(1S)-1'-phenylethyl]pyrrolidine and proceeds through several intermediates.
Table 2: Quantitative Data for the Synthesis of the (S)-enantiomer
| Parameter | Value |
| Starting Material | 1-[(1S)-1'-phenylethyl]pyrrolidine |
| Key Reagents | 1-chloroethyl chloroformate, diisopropylethylamine, di-tert-butyl dicarbonate |
| Solvents | 1,2-dichloroethane, tetrahydrofuran, methanol, ethyl acetate |
| Overall Yield | 53%[2] |
| Purity | Not explicitly stated, purified by silica gel column chromatography[2] |
| Number of Steps | Multiple |
Experimental Protocols
Protocol for the Synthesis of (R)-tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate
This procedure details the reduction of (R)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid.[1]
Materials:
-
(R)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid (1.21 g, 5.6 mmol)
-
Borane-THF complex (1.0 M solution in THF, 17 mL, 16.9 mmol)
-
Tetrahydrofuran (THF), anhydrous (30 mL)
-
3N Hydrochloric acid (30 mL)
-
Ether (Et2O) (50 mL)
-
Saturated aqueous sodium bicarbonate (NaHCO3) (20 mL)
-
Brine (20 mL)
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
A solution of (R)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid in anhydrous THF is cooled to 0 °C.
-
The borane-THF complex is added slowly and dropwise to the stirred solution.
-
The reaction mixture is allowed to warm to room temperature over 30 minutes.
-
The mixture is then heated to 45 °C for 1 hour, followed by heating at 55 °C for 90 minutes.
-
After the reaction is complete, the mixture is cooled to 0 °C and quenched by the careful addition of 3N hydrochloric acid.
-
The mixture is stirred for 20 minutes at room temperature and then extracted with ether.
-
The organic layer is washed sequentially with saturated aqueous sodium bicarbonate and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield (R)-tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate as a colorless oil.
Protocol for the Synthesis of this compound
This multi-step procedure begins with 1-[(1S)-1'-phenylethyl]pyrrolidine.[2]
Materials:
-
1-[(1S)-1'-phenylethyl]pyrrolidine (8.81 g, 27.6 mmol)
-
1,2-dichloroethane (75 ml)
-
1-chloroethyl chloroformate (8.1 ml, 75 mmol)
-
Diisopropylethylamine (2.3 ml, 13 mmol)
-
Methanol
-
1N Hydrochloric acid
-
Ethyl acetate
-
Solid potassium carbonate
-
di-tert-butyl dicarbonate (6.3 g, 29 mmol)
-
Tetrahydrofuran (75 ml)
-
Anhydrous sodium sulfate
Procedure:
-
1-[(1S)-1'-phenylethyl]pyrrolidine is dissolved in 1,2-dichloroethane at room temperature, and 1-chloroethyl chloroformate is added.
-
The resulting mixture is refluxed for 5 hours and then cooled to room temperature.
-
Diisopropylethylamine is added, and the mixture is refluxed for an additional 3 hours.
-
The reaction mixture is concentrated, and the residue is diluted with ethyl acetate and washed with 1N aqueous hydrochloric acid.
-
The organic layer is dried with anhydrous sodium sulfate and concentrated under reduced pressure.
-
The residue is dissolved in methanol, and a 1N aqueous hydrochloric acid solution is added. The aqueous solution is washed with ethyl acetate.
-
The aqueous solution is basified with solid potassium carbonate and cooled to 0 °C.
-
In a separate flask, di-tert-butyl dicarbonate is added to tetrahydrofuran at 0 °C.
-
The basified aqueous solution from step 7 is presumably added to the di-tert-butyl dicarbonate solution and stirred for 3 hours.
-
The organic material is extracted with ethyl acetate.
-
The organic layer is dried with anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The residue is purified by silica gel column chromatography (eluent: hexane/ethyl acetate = 3/1 to 1/2) to afford this compound as a colorless oil.
Synthetic Pathway Visualizations
The following diagrams illustrate the described synthetic routes.
Caption: Synthetic route to (R)-tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate.
Caption: Synthetic route to this compound.
References
A Comparative Guide to Analytical Methods for the Characterization of Boc-Protected Pyrrolidines
For Researchers, Scientists, and Drug Development Professionals
The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in modern organic synthesis, particularly in the construction of nitrogen-containing heterocyclic compounds like pyrrolidines. Pyrrolidine scaffolds are prevalent in a vast array of pharmaceuticals and biologically active compounds. The precise characterization of Boc-protected pyrrolidine intermediates is therefore critical to ensure the identity, purity, and stereochemical integrity of the final products. This guide provides a comparative overview of the key analytical techniques used for the characterization of Boc-protected pyrrolidines, supported by experimental data and detailed methodologies.
At a Glance: Key Analytical Techniques
A multi-faceted approach employing a combination of spectroscopic and chromatographic techniques is typically essential for the comprehensive characterization of Boc-protected pyrrolidines.
| Analytical Technique | Parameter Measured | Key Performance Characteristics |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Molecular Structure Confirmation | Provides detailed information on the chemical environment of ¹H and ¹³C nuclei, confirming the presence of the Boc group and the pyrrolidine ring structure. |
| Mass Spectrometry (MS) | Molecular Weight and Structural Information | Confirms the molecular weight of the compound and provides characteristic fragmentation patterns that aid in structural elucidation. |
| Gas Chromatography (GC) | Chemical Purity, Enantiomeric Excess | Offers high resolution for volatile and thermally stable compounds. Chiral analysis often requires derivatization. |
| High-Performance Liquid Chromatography (HPLC) | Chemical Purity, Enantiomeric Excess | Enables direct separation of enantiomers using chiral stationary phases, providing high accuracy and precision for purity and enantiomeric excess determination. |
| X-ray Crystallography | Absolute Configuration and Solid-State Conformation | Provides the definitive three-dimensional structure of a crystalline compound, unequivocally establishing its stereochemistry. |
Quantitative Data Summary
The following tables summarize typical quantitative data obtained from the analysis of Boc-protected pyrrolidines using the aforementioned techniques.
Table 1: NMR Spectroscopy Data for N-Boc-pyrrolidine
| Nucleus | Chemical Shift (δ) [ppm] | Multiplicity | Assignment |
| ¹H NMR | ~3.30 | t | CH₂-N |
| ~1.80 | m | CH₂-CH₂ | |
| 1.45 | s | C(CH₃)₃ | |
| ¹³C NMR | ~154.7 | - | C=O (carbamate) |
| ~78.9 | - | C(CH₃)₃ | |
| ~46.0 | - | CH₂-N | |
| ~28.5 | - | C(CH₃)₃ | |
| ~24.9 | - | CH₂-CH₂ |
Table 2: Mass Spectrometry Data for Boc-Protected Pyrrolidines
| Compound Example | Ionization Mode | [M+H]⁺ (m/z) | Key Fragment Ions (m/z) and Interpretation |
| N-Boc-pyrrolidine | ESI | 172.1 | 116.1 ([M+H-C₄H₈]⁺), 72.1 ([M+H-Boc]⁺), 57.1 ([C₄H₉]⁺) |
| (R)-(-)-N-Boc-3-pyrrolidinol | EI | 187 (M⁺˙) | 131 ([M-C₄H₈]⁺˙), 87 ([M-Boc]⁺˙)[1] |
Table 3: Chromatographic Data for Chiral Separation of a Boc-Protected Pyrrolidine Derivative
| Technique | Compound | Chiral Stationary Phase | Mobile Phase | Retention Time (t_R) [min] | Enantiomeric Excess (ee) |
| Chiral HPLC | (S)-1-Boc-2-(aminomethyl)pyrrolidine | Chiralcel OD-H | n-hexane:ethanol (98:2, v/v) + 0.2% triethylamine | Enantiomer 1: t_R1, Enantiomer 2: t_R2 | >98%[2] |
Table 4: X-ray Crystallography Data for a Boc-Protected Pyrrolidine Derivative
| Compound | Crystal System | Space Group | Unit Cell Parameters |
| (2R,4R)-1-(tert-Butoxycarbonyl)-4-methoxypyrrolidine-2-carboxylic acid | Monoclinic | P2₁ | a = 6.4299 Å, b = 9.784 Å, c = 10.279 Å, β = 90.12°[3] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the molecular structure of the Boc-protected pyrrolidine.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
¹H NMR Acquisition:
-
Acquire a standard proton NMR spectrum on a 400 MHz or higher field spectrometer.
-
Typical parameters include a 90° pulse, a spectral width of 0-12 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters include a spectral width of 0-220 ppm and a longer acquisition time or a higher number of scans compared to ¹H NMR.
-
-
Data Analysis: Process the raw data (FID) using Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Assign the signals in both ¹H and ¹³C NMR spectra to the corresponding atoms in the molecule.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the Boc-protected pyrrolidine.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Utilize a mass spectrometer, often coupled with a chromatographic system (GC-MS or LC-MS).
-
Ionization: Employ a suitable ionization technique, such as Electrospray Ionization (ESI) for LC-MS or Electron Ionization (EI) for GC-MS.
-
Data Acquisition: Acquire the mass spectrum in a positive ion mode.
-
Data Analysis: Identify the molecular ion peak ([M+H]⁺ in ESI or M⁺˙ in EI). Analyze the fragmentation pattern, looking for characteristic losses such as the tert-butyl group (57 Da), isobutylene (56 Da), or the entire Boc group (100 Da).[1]
Chiral High-Performance Liquid Chromatography (HPLC)
Objective: To determine the chemical purity and enantiomeric excess of a chiral Boc-protected pyrrolidine.
Methodology:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Chiral Stationary Phase: Select an appropriate chiral column, such as a polysaccharide-based column (e.g., Chiralcel® OD-H).[2]
-
Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane) and a polar solvent (e.g., isopropanol or ethanol), often with a small amount of an additive like triethylamine or trifluoroacetic acid to improve peak shape.[2] A typical mobile phase is n-hexane:ethanol (98:2, v/v) containing 0.2% triethylamine.[2]
-
Analysis:
-
Inject a racemic standard to determine the retention times of both enantiomers.
-
Inject the sample and integrate the peak areas for each enantiomer.
-
Calculate the enantiomeric excess (ee) using the formula: ee (%) = [(Area_major - Area_minor) / (Area_major + Area_minor)] x 100.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To assess the purity and confirm the identity of volatile Boc-protected pyrrolidines.
Methodology:
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Column: A capillary column with a suitable stationary phase (e.g., HP-5/DB-5).[2]
-
Sample Preparation: Dissolve the sample in a volatile solvent (e.g., dichloromethane). Derivatization with a silylating agent may be necessary for compounds with polar functional groups to improve volatility and thermal stability.
-
GC Conditions:
-
Inlet Temperature: Typically 250-280°C.
-
Oven Program: A temperature ramp is used to separate components, for example, an initial temperature of 100°C, ramped to 320°C.[2]
-
-
MS Conditions: Acquire mass spectra in full scan mode to identify the components based on their fragmentation patterns.
-
Data Analysis: Compare the obtained mass spectra with a library of known compounds for identification. Quantify the purity by integrating the peak areas in the chromatogram.
X-ray Crystallography
Objective: To unambiguously determine the three-dimensional structure and absolute stereochemistry of a crystalline Boc-protected pyrrolidine.
Methodology:
-
Crystallization: Grow single crystals of the compound of suitable size and quality. This is often the most challenging step and may involve techniques like slow evaporation, vapor diffusion, or cooling crystallization.
-
Data Collection: Mount a single crystal on a diffractometer and expose it to a monochromatic X-ray beam. The diffraction pattern is collected as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is used to solve the crystal structure and refine the atomic positions.
-
Data Analysis: The final model provides precise bond lengths, bond angles, and the absolute configuration of the molecule.
Visualizing the Analytical Workflow
The following diagrams illustrate the logical flow of the analytical characterization process for Boc-protected pyrrolidines.
Caption: General workflow for the characterization of Boc-protected pyrrolidines.
Caption: Workflow for determining the enantiomeric excess of a chiral Boc-protected pyrrolidine.
References
Cost-Effectiveness Analysis of (S)-tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate as a Versatile Starting Material in Pharmaceutical Synthesis
For Immediate Release
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
This publication provides a detailed cost-effectiveness analysis of (S)-tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate, a key chiral building block in pharmaceutical research and development. This guide offers an objective comparison with alternative starting materials, supported by experimental data, to inform strategic decisions in the synthesis of high-value chiral pyrrolidine derivatives.
Executive Summary
This compound, often referred to as (S)-Boc-3-hydroxymethylpyrrolidine, is a widely utilized starting material in the synthesis of a variety of biologically active molecules, particularly those targeting neurological disorders. Its utility stems from the presence of a chiral center and a modifiable hydroxymethyl group, allowing for the construction of complex 3-substituted pyrrolidine scaffolds. This guide evaluates the cost-effectiveness of this starting material by comparing its synthetic routes to those of viable alternatives, such as tert-butyl 3-oxopyrrolidine-1-carboxylate and chiral precursors from the "chiral pool" like (S)-malic acid and (S)-glutamic acid. The analysis considers not only the initial cost of the starting material but also the overall efficiency, including reaction yields and the number of synthetic steps required to reach a common intermediate.
Comparative Analysis of Starting Materials
The economic viability of a synthetic route is a multifactorial equation where the cost of the starting material is a significant variable. Below is a comparative overview of the bulk pricing for this compound and its alternatives.
| Starting Material | Chemical Structure | Enantiomer | Bulk Price (USD/kg) |
| This compound | C10H19NO3 | (S) | ~$1,800 - $3,600[1] |
| (R)-tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate | C10H19NO3 | (R) | ~$1,000 - $2,500[2] |
| tert-Butyl 3-oxopyrrolidine-1-carboxylate | C9H15NO3 | Achiral | ~$100 - $500[3] |
| (S)-Malic acid | C4H6O5 | (S) | ~$8 - $10[4] |
| (S)-Glutamic acid | C5H9NO4 | (S) | ~$80 - $150[5] |
Note: Prices are estimates based on publicly available data and may vary depending on the supplier, purity, and quantity.
Synthetic Strategies and Performance
The choice of starting material dictates the subsequent synthetic pathway. Here, we compare the typical transformations required to obtain a versatile 3-substituted pyrrolidine intermediate from each of the selected starting materials.
Route 1: From this compound
This route offers a straightforward approach to 3-substituted pyrrolidines. The primary alcohol can be readily oxidized to the corresponding aldehyde or activated for nucleophilic substitution.
Experimental Protocol: Oxidation to Aldehyde
To a solution of this compound (1.0 eq) in dichloromethane (DCM) at 0 °C is added Dess-Martin periodinane (1.5 eq). The reaction is stirred at room temperature for 2-4 hours until completion, as monitored by TLC. The reaction is then quenched with a saturated aqueous solution of sodium thiosulfate and sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude aldehyde, which can be used in the next step without further purification. Typical yields for this oxidation are in the range of 85-95%.
Route 2: From tert-Butyl 3-oxopyrrolidine-1-carboxylate
Starting from the achiral ketone offers flexibility in introducing a variety of substituents at the 3-position via nucleophilic addition (e.g., Grignard or Wittig reactions) followed by stereoselective reduction or other chiral resolutions to obtain the desired enantiomer.
Experimental Protocol: Asymmetric Reduction to (S)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate
A chemoenzymatic approach provides high enantioselectivity. In a buffered aqueous solution, tert-butyl 3-oxopyrrolidine-1-carboxylate (1.0 eq) is subjected to asymmetric reduction using a ketoreductase (KRED) enzyme and a co-factor regeneration system (e.g., glucose/glucose dehydrogenase). The reaction is typically stirred at room temperature for 24-48 hours. Upon completion, the product is extracted with an organic solvent, and the organic layer is dried and concentrated. This method can achieve high conversions (>90%) and excellent enantiomeric excess (>99% ee).
Route 3: From the Chiral Pool - (S)-Malic Acid and (S)-Glutamic Acid
Utilizing inexpensive starting materials from the chiral pool can be a cost-effective strategy, although it often involves more synthetic steps.
-
(S)-Malic Acid: Can be converted to the corresponding 3-hydroxypyrrolidinone through a series of steps including esterification, amidation, and cyclization, followed by reduction to the desired 3-hydroxypyrrolidine.
-
(S)-Glutamic Acid: Can be transformed into a protected 4-amino-2-hydroxybutyric acid derivative, which can then undergo intramolecular cyclization to form the pyrrolidine ring.
While the initial material cost is low, these routes require a more extensive synthetic effort, which can impact the overall cost-effectiveness when considering labor, reagents, and time.
Performance Data Comparison
The following table summarizes the key performance indicators for the different synthetic routes to a common intermediate, a 3-substituted pyrrolidine.
| Synthetic Route | Starting Material | Key Transformation(s) | Typical Overall Yield | Number of Steps | Key Advantages | Key Disadvantages |
| 1 | (S)-Boc-3-hydroxymethylpyrrolidine | Oxidation, Nucleophilic Substitution/Addition | High | 2-3 | High stereochemical purity, fewer steps | Higher starting material cost |
| 2 | Boc-3-oxopyrrolidine | Nucleophilic Addition, Asymmetric Reduction | Moderate to High | 2-4 | Lower starting material cost, high versatility | Requires chiral resolution/asymmetric step |
| 3a | (S)-Malic Acid | Multi-step conversion to pyrrolidinone, Reduction | Low to Moderate | 4-6 | Very low starting material cost | Longer synthetic route, lower overall yield |
| 3b | (S)-Glutamic Acid | Multi-step conversion and cyclization | Low to Moderate | 4-6 | Very low starting material cost | Longer synthetic route, lower overall yield |
Visualizing Synthetic Pathways and Biological Mechanisms
To further aid in the understanding of the synthetic utility and biological relevance of these compounds, the following diagrams are provided.
Synthetic Workflow Comparison
Caption: Comparative synthetic workflows to 3-substituted pyrrolidines.
Signaling Pathway of Darifenacin (M3 Muscarinic Receptor Antagonist)
Many drugs derived from chiral 3-hydroxypyrrolidine precursors, such as Darifenacin, act on G-protein coupled receptors. Darifenacin is a selective M3 muscarinic receptor antagonist used to treat overactive bladder.[2][6][7][8]
Caption: Darifenacin antagonizes the M3 muscarinic receptor signaling pathway.
Signaling Pathway of Barnidipine (L-type Calcium Channel Blocker)
Barnidipine, another pharmaceutical derived from a chiral pyrrolidine scaffold, is an L-type calcium channel blocker used to treat hypertension.[9][10][11]
Caption: Barnidipine blocks L-type calcium channels to induce vasodilation.
Conclusion
The selection of a starting material for the synthesis of chiral 3-substituted pyrrolidines is a critical decision that impacts the overall cost-effectiveness of the process. While this compound offers a more direct and often higher-yielding route, its higher initial cost may not be suitable for all applications. For large-scale production, the use of the more economical tert-butyl 3-oxopyrrolidine-1-carboxylate followed by an efficient asymmetric reduction or chiral resolution presents a compelling alternative. The use of starting materials from the chiral pool, such as (S)-malic acid and (S)-glutamic acid, offers the lowest initial material cost but requires a more significant investment in process development to overcome the challenges of a longer synthetic sequence and potentially lower overall yields. This guide provides the necessary data to enable researchers and drug development professionals to make an informed decision based on the specific requirements of their project, balancing the trade-offs between material cost, synthetic efficiency, and development time.
References
- 1. Darifenacin (Enablex): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 2. drugs.com [drugs.com]
- 3. The M3 Muscarinic Acetylcholine Receptor Can Signal through Multiple G Protein Families - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bulkfoods.com [bulkfoods.com]
- 5. L-谷氨酸 FCC | Sigma-Aldrich [sigmaaldrich.com]
- 6. Darifenacin - Wikipedia [en.wikipedia.org]
- 7. What is the mechanism of Darifenacin Hydrobromide? [synapse.patsnap.com]
- 8. Articles [globalrx.com]
- 9. Barnidipine | C27H29N3O6 | CID 443869 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. What is the mechanism of Barnidipine Hydrochloride? [synapse.patsnap.com]
- 11. Barnidipine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating Experimental Results: A Case Study of Clindamycin
For researchers, scientists, and drug development professionals, the validation of synthesized or isolated compounds is a critical step to ensure their identity and purity. This guide provides a framework for comparing experimentally acquired spectroscopic data with established literature values, a fundamental process in chemical and pharmaceutical sciences. By adhering to rigorous comparison protocols, researchers can confidently confirm the structure of their compounds. This guide uses the antibiotic Clindamycin as a case study to illustrate this process.
Clindamycin is a lincosamide antibiotic used to treat a variety of bacterial infections.[1][2] It functions by inhibiting bacterial protein synthesis, thereby stopping the growth of bacteria.[3][4] The validation of its structure is paramount to ensure its efficacy and safety.
Data Presentation: A Comparative Analysis
Presenting experimental data alongside literature values in a clear, tabular format is essential for direct comparison. This approach allows for a quick assessment of how well the experimental findings match the expected values for the target compound. Below are tables comparing hypothetical experimental spectroscopic data for Clindamycin Hydrochloride with literature values.
Table 1: ¹H NMR Data Comparison for Clindamycin Hydrochloride
| Assignment (Proposed) | Experimental Chemical Shift (δ, ppm) | Literature Chemical Shift (δ, ppm) | Multiplicity | Integration |
| CH₃ (propyl) | 0.91 | 0.91 | t | 3H |
| CH₂CH₂ (propyl) | 1.32-1.68 | 1.30-1.70 | m | 4H |
| Pyrrolidine CH₂ | 1.81-2.18 | 1.80-2.20 | m | 4H |
| N-CH₃ | 2.35 | 2.35 | s | 3H |
| Pyrrolidine CH, Sugar CH | 3.02-3.48 | 3.00-3.50 | m | 3H |
| Sugar CH | 3.62-4.18 | 3.60-4.20 | m | 5H |
| Anomeric CH | 4.55 | 4.55 | d | 1H |
| CHCl | 5.34 | 5.35 | d | 1H |
Literature data sourced from publicly available spectral databases.
Table 2: ¹³C NMR Data Comparison for Clindamycin Hydrochloride
| Assignment (Proposed) | Experimental Chemical Shift (δ, ppm) | Literature Chemical Shift (δ, ppm) |
| C9 | 16.8 | 16.8 |
| C18 | 29.2 | 29.2 |
| C13 | 31.5 | 31.5 |
| C16 | 35.9 | 35.9 |
| C15 | 49.6 | 49.6 |
| C12 | 55.4 | 55.4 |
| C7 | 61.9 | 61.9 |
| C2 | 68.4 | 68.4 |
| C4 | 71.3 | 71.3 |
| C5 | 72.8 | 72.8 |
| C3 | 74.1 | 74.1 |
| C6 | 85.7 | 85.7 |
| C1 | 100.2 | 100.2 |
| C11 | 175.4 | 175.4 |
Literature data sourced from publicly available spectral databases.
Table 3: Mass Spectrometry (MS) Data Comparison for Clindamycin
| Experimental m/z | Literature m/z | Assignment |
| 425.1 | 425.2 | [M+H]⁺ |
| 126.1 | 126.1 | Pyrrolidine ring fragment |
Literature data sourced from Agilent Technologies application note.[5]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A 400 MHz NMR spectrometer.
-
Sample Preparation: Dissolve 10 mg of the clindamycin hydrochloride sample in 0.5 mL of Deuterium Oxide (D₂O).
-
¹H NMR Acquisition:
-
Pulse Sequence: Standard zg30 pulse program.
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Acquisition Time: 3.98 s
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: Standard zgpg30 pulse program with proton decoupling.
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Acquisition Time: 1.0 s
-
-
Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID) and phase correct the resulting spectrum. Reference the spectrum to the residual solvent peak.
Mass Spectrometry (MS)
-
Instrumentation: An ion trap mass spectrometer with an electrospray ionization (ESI) source.[6]
-
Sample Preparation: Prepare a 10 ppm solution of clindamycin by dissolving 1 mg in 100 mL of a 50:50 methanol:water mixture.[6]
-
Analysis Parameters:
Mandatory Visualizations
Signaling Pathway
Clindamycin's primary mechanism of action is the inhibition of bacterial protein synthesis. It binds to the 50S subunit of the bacterial ribosome, which prevents the addition of new amino acids to a growing peptide chain, thereby halting protein production.[1][3]
Caption: Mechanism of action of Clindamycin.
Experimental Workflow
The following diagram illustrates the workflow for the validation of a synthesized compound using spectroscopic data.
References
A Comparative Guide to Chiral Auxiliaries in Asymmetric Synthesis: Alternatives to (S)-1-Boc-3-hydroxymethylpyrrolidine
For researchers, scientists, and drug development professionals engaged in the stereoselective synthesis of complex molecules, the choice of a chiral controlling element is paramount. While (S)-1-Boc-3-hydroxymethylpyrrolidine is a valuable chiral building block, it is most commonly employed as a precursor for chiral ligands and organocatalysts rather than as a traditional, cleavable chiral auxiliary. This guide provides a comprehensive comparison of established, recoverable chiral auxiliaries that serve as powerful alternatives for directing stereoselective transformations.
The Role of (S)-1-Boc-3-hydroxymethylpyrrolidine: A Chiral Precursor
(S)-1-Boc-3-hydroxymethylpyrrolidine's utility in asymmetric synthesis primarily stems from its rigid pyrrolidine scaffold and well-defined stereocenter. These features make it an excellent starting material for the synthesis of more complex chiral ligands and organocatalysts. The hydroxymethyl group provides a convenient handle for further chemical modification, allowing for the construction of a diverse range of catalytic structures.
For instance, the hydroxyl and amine functionalities (after deprotection of the Boc group) can be elaborated to create bidentate or tridentate ligands for metal-catalyzed reactions or to form bifunctional organocatalysts that can activate both the nucleophile and electrophile in a reaction.
While not acting as a traditional auxiliary itself, catalysts derived from this precursor have shown effectiveness in various asymmetric reactions.
| Catalyst Derived From Precursor | Reaction Type | Yield (%) | d.r. (syn:anti) | e.e. (%) |
| Prolinamide Derivative | Aldol Reaction | 80 | - | 30 |
| Pyrrolidine-Thiourea | Michael Addition | up to 99 | up to 96:4 | up to 91 |
Comparison of Alternative Chiral Auxiliaries
In contrast to chiral precursors, traditional chiral auxiliaries are temporarily attached to a substrate to direct a stereoselective reaction, after which they are cleaved and ideally recovered. The following sections provide a detailed comparison of the performance of several widely used classes of chiral auxiliaries in key asymmetric transformations.
Evans Auxiliaries (Oxazolidinones)
Pioneered by David A. Evans, oxazolidinone auxiliaries are among the most reliable and widely used for stereoselective enolate chemistry, particularly in aldol and alkylation reactions.[1] The stereochemical outcome is directed by the bulky substituent at the C4 position, which blocks one face of the enolate.[1]
Performance Data:
| Reaction Type | Substrate | Reagent/Electrophile | Yield (%) | d.r. | e.e. (%) |
| Aldol Reaction | N-Propionyloxazolidinone | Benzaldehyde | 80-93 | >95:5 (syn) | >99 |
| Alkylation | N-Propionyloxazolidinone | Benzyl bromide | >90 | >99:1 | >99 |
Experimental Protocol: Asymmetric Aldol Reaction
-
To a solution of the N-acyloxazolidinone (1.0 equiv) in CH₂Cl₂ at 0 °C is added di-n-butylboron triflate (1.1 equiv) followed by triethylamine (1.2 equiv).
-
The mixture is stirred for 30 minutes at 0 °C, then cooled to -78 °C.
-
The aldehyde (1.2 equiv) is added dropwise, and the reaction is stirred for 2 hours at -78 °C.
-
The reaction is quenched with a pH 7 buffer and warmed to room temperature.
-
After extraction with an organic solvent, the product is purified by column chromatography.
SuperQuat Auxiliaries
Developed as an improvement upon the Evans auxiliaries, SuperQuat auxiliaries feature a gem-dimethyl substitution at the C5 position of the oxazolidinone ring.[2] This structural modification enhances the conformational rigidity, leading to superior diastereoselectivity in many cases, and facilitates the cleavage and recovery of the auxiliary.[2]
Performance Data:
| Reaction Type | Substrate | Reagent/Electrophile | Yield (%) | d.r. | e.e. (%) |
| Conjugate Addition | N-α-Phenylacryloyl SuperQuat | Lithium dibenzylamide | 13 (over 9 steps) | 98:2 | >99 |
| Alkylation | N-Acyl SuperQuat | Alkyl Halide | High | High | High |
Experimental Protocol: Asymmetric Alkylation
Detailed protocols for SuperQuat auxiliaries are often analogous to those for Evans auxiliaries, with variations in reaction conditions and cleavage procedures. Specific protocols can be found in the literature from the Davies group.[2]
Pseudoephedrine Amides
The use of pseudoephedrine as a chiral auxiliary, developed by Andrew G. Myers, provides a practical and highly diastereoselective method for the asymmetric alkylation of amide enolates.[3] Both enantiomers of pseudoephedrine are readily available and inexpensive.[3] The stereoselectivity is achieved through a rigid lithium-chelated transition state.[4]
References
A Comparative Analysis of Biological Activity in Enantiomers of Hydroxymethylpyrrolidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The stereochemical configuration of a molecule is a critical determinant of its pharmacological activity. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit significantly different, and sometimes opposing, biological effects. This guide provides a comparative analysis of the biological activities of enantiomers of select hydroxymethylpyrrolidine derivatives, supported by experimental data, to inform research and drug development efforts in this chemical space.
Data Presentation
The following tables summarize the quantitative data on the biological activities of the enantiomeric pairs of hydroxymethylpyrrolidine derivatives.
Table 1: Antiarrhythmic and Hypotensive Activity of MG-1 Enantiomers
| Compound | Dose (mg/kg, i.v.) | Antiarrhythmic Activity (% reduction in extrasystoles) | Change in Systolic Blood Pressure (mmHg) | Change in Diastolic Blood Pressure (mmHg) |
| (S)-MG-1 | 5 | 85% | ↓ 45 | ↓ 30 |
| (R)-MG-1 | 5 | No significant activity | No significant change | No significant change |
| Racemic MG-1 | 5 | 60% | ↓ 35 | ↓ 22 |
Data extracted from Sapa et al., Pharmacol Rep, 2011.[1]
Table 2: Muscarinic Receptor Binding Affinity of Trihexyphenidyl Enantiomers
| Enantiomer | Receptor Subtype | pA₂ value | Kᵢ (nM) |
| (R)-Trihexyphenidyl | M₁ (Rabbit Vas Deferens) | 10.1 | 1.6 |
| (S)-Trihexyphenidyl | M₁ (Rabbit Vas Deferens) | 6.09 | - |
| (R)-Trihexyphenidyl | M₂ (Guinea-Pig Atrium) | - | 7.0 |
| (S)-Trihexyphenidyl | M₂ (Guinea-Pig Atrium) | - | >1000 |
| (R)-Trihexyphenidyl | M₄ | - | 2.6 |
| (S)-Trihexyphenidyl | M₄ | - | - |
pA₂ values from Ringdahl et al., Eur J Pharmacol, 1988. Kᵢ values from Dörje et al., 1991 and Bolden et al., 1992 as cited in Rittiner et al., 2019.[2]
Table 3: GPR40 Agonist Activity of Pyrrolidine Derivatives (Compound 68 Enantiomers)
| Enantiomer | Human GPR40 Binding (Kᵢ, nM) | Human GPR40 Ca²⁺ Flux (EC₅₀, nM) | Human GPR40 cAMP Accumulation (EC₅₀, nM) |
| (R,R)-68 | 110 (Potentiator) | 15 | 25 |
| (S,S)-68 | 490 (Displacer) | >10,000 | >10,000 |
Data extracted from Jurica et al., J Med Chem, 2017.
Experimental Protocols
1. Aconitine-Induced Arrhythmia in Rats
This protocol is a standard method for evaluating the antiarrhythmic potential of a compound.
-
Animal Model: Male Wistar rats are anesthetized, typically with urethane.
-
Procedure:
-
A jugular vein is cannulated for drug administration.
-
Needle electrodes are inserted subcutaneously for electrocardiogram (ECG) recording.
-
A baseline ECG is recorded.
-
The test compound (e.g., (S)-MG-1 or (R)-MG-1) or vehicle is administered intravenously.
-
After a set period, a continuous infusion of aconitine (e.g., 20 µg/kg/min) is initiated to induce cardiac arrhythmias.
-
The ECG is monitored continuously, and the time of onset of ventricular extrasystoles, ventricular tachycardia, and ventricular fibrillation are recorded.
-
-
Data Analysis: The antiarrhythmic effect is quantified by measuring the reduction in the number of extrasystoles or the delay in the onset of life-threatening arrhythmias compared to the control group.
2. Muscarinic Receptor Binding Assay
This competitive radioligand binding assay is used to determine the affinity of a compound for muscarinic receptor subtypes.
-
Materials:
-
Cell membranes expressing a specific human muscarinic receptor subtype (e.g., M₁, M₂, M₄).
-
Radioligand (e.g., [³H]-N-methylscopolamine, [³H]-NMS).
-
Test compounds (e.g., (R)- and (S)-trihexyphenidyl).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
-
Procedure:
-
In a multi-well plate, the cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
The incubation is carried out at room temperature for a sufficient time to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters, which traps the receptor-bound radioligand.
-
The filters are washed to remove unbound radioligand.
-
The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
-
Data Analysis: The data are used to generate a competition curve, from which the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The inhibition constant (Kᵢ) is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
3. GPR40-Mediated Calcium Flux Assay
This cell-based functional assay measures the ability of a compound to activate GPR40, which is coupled to the Gq signaling pathway, leading to an increase in intracellular calcium.
-
Materials:
-
A cell line stably expressing human GPR40 (e.g., CHO-K1 or HEK293).
-
A calcium-sensitive fluorescent dye (e.g., Fluo-8 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Test compounds (e.g., (R,R)-68 and (S,S)-68).
-
-
Procedure:
-
Cells are plated in a multi-well plate and incubated overnight.
-
The cells are loaded with the calcium-sensitive fluorescent dye.
-
A baseline fluorescence reading is taken.
-
The test compound is added to the wells.
-
The fluorescence intensity is measured kinetically over time using a fluorescence plate reader.
-
-
Data Analysis: The increase in fluorescence intensity reflects the rise in intracellular calcium concentration. The data are used to generate dose-response curves and calculate the EC₅₀ value (the concentration of the compound that produces 50% of the maximal response).
Mandatory Visualization
Below are diagrams illustrating a key signaling pathway and an experimental workflow relevant to the discussed hydroxymethylpyrrolidine derivatives.
Caption: Differential GPR40 signaling by enantiomers of compound 68.
Caption: Workflow for a GPR40-mediated calcium flux assay.
References
A Comparative Guide to (S)-tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate and its Chiral Alternatives in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Chiral Pyrrolidine Building Blocks
In the landscape of modern synthetic chemistry, particularly in the development of pharmaceuticals and fine chemicals, the selection of chiral building blocks is a critical determinant of synthetic efficiency and stereochemical purity. Among these, protected chiral pyrrolidine derivatives are invaluable synthons. This guide provides a comprehensive comparison of (S)-tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate, a widely used chiral building block, with its enantiomeric counterpart and other structural isomers. The information presented herein, supported by representative data and detailed experimental protocols, is intended to assist researchers in making informed decisions for their synthetic strategies.
Certificate of Analysis: Typical Specifications
A Certificate of Analysis (CoA) for this compound provides crucial information regarding its quality and purity. Below is a summary of typical specifications sourced from various suppliers.
| Parameter | Specification | Method |
| Appearance | Colorless to pale yellow oil or solid | Visual |
| Purity (GC/HPLC) | ≥97%[1] | Gas Chromatography / High-Performance Liquid Chromatography |
| Identity (¹H NMR) | Conforms to structure | Nuclear Magnetic Resonance Spectroscopy |
| Molecular Formula | C₁₀H₁₉NO₃[1][2][3] | - |
| Molecular Weight | 201.26 g/mol [2] | - |
| CAS Number | 199174-24-8[2][3] | - |
Performance Comparison in Asymmetric Catalysis
While direct, side-by-side comparative studies in peer-reviewed literature under identical conditions are not always readily available, the principles of asymmetric catalysis allow for a robust predictive comparison. The chirality of the catalyst or chiral auxiliary is paramount in determining the stereochemical outcome of a reaction.
This compound and its enantiomer, (R)-tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate , are expected to exhibit enantiocomplementary behavior. When used as a precursor to a chiral catalyst or as a chiral auxiliary, the (S)-enantiomer will preferentially generate one enantiomer of the product, while the (R)-enantiomer will produce the opposite enantiomer.
Below is a representative comparison of their expected performance in a model asymmetric Michael addition reaction, a fundamental carbon-carbon bond-forming reaction. The data illustrates the expected outcomes when these building blocks are converted into bifunctional thiourea organocatalysts.
| Catalyst Precursor | Michael Acceptor | Michael Donor | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, %) | Product Configuration |
| This compound | trans-β-Nitrostyrene | Cyclohexanone | ~95 | >95:5 | ~96 | (R,R) |
| (R)-tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate | trans-β-Nitrostyrene | Cyclohexanone | ~95 | >95:5 | ~96 | (S,S) |
| rac-tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate | trans-β-Nitrostyrene | Cyclohexanone | ~95 | - | 0 | Racemic |
Note: This data is representative and illustrates the principle of enantiocomplementary catalysis. Actual results may vary depending on specific reaction conditions and the exact catalyst structure.
Experimental Protocols and Workflows
A detailed and reproducible experimental protocol is essential for the successful application of these chiral building blocks. The following is a representative protocol for an asymmetric Michael addition reaction using a bifunctional thiourea catalyst derived from (S)- or (R)-tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate.
Synthesis of a Bifunctional Thiourea Catalyst (Illustrative)
The synthesis of a bifunctional thiourea-amine catalyst from (S)- or (R)-tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate typically involves a multi-step sequence. A general workflow is depicted below.
Caption: General workflow for the synthesis of a bifunctional thiourea catalyst.
General Procedure for the Asymmetric Michael Addition
Materials:
-
Nitroalkene (e.g., trans-β-nitrostyrene) (1.0 equiv)
-
Ketone (e.g., cyclohexanone) (10.0 equiv)
-
Chiral bifunctional thiourea catalyst (derived from (S)- or (R)-form) (0.1 equiv)
-
Anhydrous solvent (e.g., toluene)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a flame-dried reaction vessel under an inert atmosphere, add the chiral bifunctional thiourea catalyst (0.1 equiv).
-
Add the anhydrous solvent, followed by the ketone (10.0 equiv).
-
Stir the mixture at the specified temperature (e.g., room temperature) for 10 minutes.
-
Add the nitroalkene (1.0 equiv) to the reaction mixture.
-
Continue stirring and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired Michael adduct.
-
Determine the yield, diastereomeric ratio (by ¹H NMR), and enantiomeric excess (by chiral HPLC) of the purified product.
The logical relationship between the chirality of the starting material and the stereochemistry of the product is fundamental to asymmetric synthesis.
Caption: Enantiocomplementary pathways in asymmetric catalysis.
Conclusion
This compound is a versatile and valuable chiral building block in asymmetric synthesis. Its utility is mirrored by its enantiomer, which provides access to the opposite product stereoisomer. The choice between the (S) and (R) enantiomers is therefore dictated by the desired absolute configuration of the target molecule. This guide provides a framework for understanding the comparative performance of these chiral synthons and offers a practical basis for their application in the synthesis of complex, enantioenriched molecules. For researchers and drug development professionals, a careful consideration of the stereochemical implications of their chiral starting materials is a cornerstone of efficient and successful synthetic campaigns.
References
Safety Operating Guide
Proper Disposal of (S)-tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate: A Guide for Laboratory Professionals
Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals
(S)-tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate is a common intermediate in pharmaceutical synthesis. Proper handling and disposal are crucial to ensure laboratory safety and environmental compliance. This guide provides detailed, step-by-step procedures for the safe disposal of this compound and associated waste materials. Adherence to these protocols is essential for minimizing risks and meeting regulatory requirements.
Immediate Safety Considerations
Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS). The compound is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times. All handling of this chemical should occur in a well-ventilated area, preferably within a chemical fume hood.
Hazard Classification and Quantitative Data
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard information for this compound.
| Hazard Category | GHS Hazard Statement | Signal Word |
| Skin Corrosion/Irritation | H315: Causes skin irritation | Warning |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | Warning |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation | Warning |
Data sourced from PubChem.[1]
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe segregation, collection, storage, and disposal of this compound waste.
Waste Segregation and Collection
-
Do not mix waste streams. Collect waste this compound and materials contaminated with it in a dedicated, properly labeled, and sealed hazardous waste container.[2][3]
-
Keep solid and liquid waste in separate containers.
-
The container should be made of a compatible material, such as a glass bottle with a secure cap.
Container Labeling
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the date of accumulation and any relevant hazard symbols (e.g., irritant).
Storage
-
Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area.
-
Ensure the storage area is cool and away from incompatible materials.
Final Disposal
-
Under no circumstances should this chemical be disposed of down the drain or in regular trash.[2][3]
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[2][3][4]
-
Alternatively, the material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[5]
Spill Management
-
In the event of a minor spill, absorb the material with an inert absorbent such as vermiculite, sand, or earth.[2]
-
Collect the contaminated absorbent into a sealed container for hazardous waste disposal.[2]
-
For larger spills, evacuate the area and immediately contact your institution's EHS department.
Experimental Protocol: Synthesis of a Pyrrolidine Derivative
This representative experimental workflow illustrates a common procedure where this compound waste would be generated.
Objective: To synthesize a derivative of this compound via an esterification reaction.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Acyl chloride
-
Triethylamine (TEA)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Round bottom flask, magnetic stirrer, nitrogen inlet, dropping funnel, separatory funnel
Procedure:
-
Dissolve this compound in anhydrous DCM in a round bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0°C using an ice bath.
-
Add triethylamine to the solution.
-
Slowly add the acyl chloride dropwise via a dropping funnel.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction by adding saturated aqueous sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Waste Generation and Disposal:
-
Aqueous Waste: The aqueous layers from the workup (sodium bicarbonate and brine washes) will be contaminated with organic compounds. This waste should be collected in a labeled hazardous aqueous waste container.
-
Solid Waste: The anhydrous sodium sulfate used for drying should be considered contaminated and disposed of as solid hazardous waste. Any contaminated filter paper or disposable labware should also be placed in this waste stream.
-
Solvent Waste: The DCM collected after concentration is considered hazardous solvent waste and should be collected in a designated chlorinated solvent waste container.
-
Unused Reactant: Any unused this compound must be disposed of as hazardous chemical waste following the main protocol.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for Handling (S)-tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling (S)-tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate. The following procedures and recommendations are designed to ensure the safe handling, storage, and disposal of this compound, minimizing risk and ensuring operational integrity.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a skin irritant, a serious eye irritant, and may cause respiratory irritation[1]. A comprehensive personal protective equipment (PPE) strategy is mandatory to prevent exposure.
Table 1: Personal Protective Equipment (PPE) Requirements
| Protection Type | Required PPE | Specifications & Best Practices |
| Eye and Face Protection | Chemical splash goggles and face shield | Goggles must meet current national standards. A face shield should be worn over goggles, particularly when there is a risk of splashing. |
| Skin and Body Protection | Chemical-resistant lab coat and disposable gloves | A flame-resistant lab coat is recommended. Disposable nitrile gloves provide adequate short-term protection. For prolonged contact, consult the glove manufacturer's chemical resistance guide. Always inspect gloves before use and replace them immediately if contaminated. |
| Respiratory Protection | Use in a certified chemical fume hood | All handling of this compound should be conducted in a well-ventilated laboratory, inside a certified chemical fume hood to minimize inhalation exposure. |
| Footwear | Closed-toe shoes | Shoes must cover the entire foot to protect against spills. |
Experimental Protocol: Safe Handling Procedure
This protocol outlines the step-by-step methodology for the safe handling of this compound in a laboratory setting.
1. Preparation and Pre-Handling Inspection:
- Ensure all required PPE is correctly worn before entering the designated handling area.
- Verify that the chemical fume hood is functioning correctly.
- Inspect containers of this compound for any signs of damage or leaks.
2. Handling the Compound:
- Conduct all manipulations of the compound within a certified chemical fume hood.
- Ground all equipment to prevent the buildup of electrostatic charge.
- Avoid all direct contact with the compound. Use appropriate tools (spatulas, etc.) for transfers.
- In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.
3. Storage:
- Store the compound in a tightly sealed, properly labeled container.
- Keep the container in a cool, dry, and well-ventilated area.
- Store away from heat, sparks, open flames, and other potential ignition sources.
4. Spill Management:
- In the event of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand).
- Collect the absorbed material into a designated, labeled hazardous waste container.
- For larger spills, evacuate the area and follow emergency procedures.
Disposal Plan
All waste materials containing this compound must be treated as hazardous waste.
-
Contaminated Materials: All disposable items that have come into contact with the compound, including gloves, paper towels, and pipette tips, must be collected in a designated and clearly labeled hazardous waste container.
-
Unused Compound: Dispose of any unused or unwanted this compound through a licensed professional waste disposal service. Do not dispose of it down the drain or in regular trash.
-
Empty Containers: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The rinsed containers should then be disposed of in accordance with institutional and local regulations.
Workflow for Safe Handling and Disposal
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
